4,4-Di-tert-butylbiphenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5,5-ditert-butyl-2-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C20H28/c1-18(2,3)20(19(4,5)6)14-12-17(13-15-20)16-10-8-7-9-11-16/h7-14H,15H2,1-6H3 |
InChI Key |
VUVGFTPMYJWXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4'-Di-tert-butylbiphenyl via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4'-di-tert-butylbiphenyl, a valuable intermediate in organic synthesis, through the Friedel-Crafts alkylation of biphenyl. This document details the underlying chemical principles, experimental protocols, and critical parameters for a successful and efficient synthesis.
Introduction
The Friedel-Crafts alkylation is a fundamental and versatile method for forming carbon-carbon bonds by attaching alkyl groups to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of alkylated aromatic compounds.[2] The synthesis of 4,4'-di-tert-butylbiphenyl from biphenyl and a tert-butylating agent, such as tert-butyl chloride, serves as a classic example of this reaction, introducing bulky tert-butyl groups predominantly at the para positions of the biphenyl core.[3][4] The resulting product, 4,4'-di-tert-butylbiphenyl, is a crystalline solid with applications as a transmetallating agent and in the preparation of lithium di-tert-butylbiphenylide, a potent reducing agent.[5][6]
Reaction Mechanism and Stoichiometry
The Friedel-Crafts alkylation of biphenyl proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: A Lewis acid catalyst, typically anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), reacts with the alkylating agent (e.g., tert-butyl chloride) to form a tert-butyl carbocation.[7][8]
-
Electrophilic Attack: The electron-rich biphenyl ring acts as a nucleophile, attacking the tert-butyl carbocation. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9]
-
Rearomatization: A base, such as the [FeCl₄]⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. Gaseous hydrogen chloride (HCl) is liberated as a byproduct.[3][9]
Due to the electron-donating nature of the first tert-butyl group, the mono-substituted product is more reactive than biphenyl itself, leading to a second alkylation to form the di-substituted product.[3] The steric hindrance of the bulky tert-butyl group directs the second substitution to the para position of the other phenyl ring.[3]
Experimental Protocols
Several variations of the experimental protocol for the synthesis of 4,4'-di-tert-butylbiphenyl have been reported. Below is a detailed methodology consolidating best practices from the literature.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Biphenyl | 154.21 | 5.0 g | 0.032 mol | Starting aromatic compound.[3] |
| tert-Butyl Chloride | 92.57 | 10 mL (8.4 g) | 0.091 mol | Alkylating agent.[3] |
| Anhydrous Ferric Chloride (FeCl₃) | 162.20 | 0.2 g | 0.0012 mol | Lewis acid catalyst.[3] |
| Dichloromethane (CH₂Cl₂) | 84.93 | 25 mL | - | Dry solvent.[3] |
| 10% Hydrochloric Acid (HCl) | - | 3 x 20 mL | - | For washing the organic layer.[3] |
| Anhydrous Calcium Chloride (CaCl₂) | 110.98 | q.s. | - | Drying agent.[3] |
| 95% Ethanol | - | q.s. | - | For recrystallization.[3] |
Procedure
-
Reaction Setup: In a 250 mL two- or three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine biphenyl (5 g, 0.032 mol), tert-butyl chloride (10 mL, 0.091 mol), and dry dichloromethane (25 mL).[3] A calcium chloride drying tube should be fitted to the top of the condenser, connected to a gas absorption trap to neutralize the evolved HCl gas.[3] This entire setup should be placed in a fume hood.[3]
-
Initiation of Reaction: Once the biphenyl has dissolved, add anhydrous ferric chloride (0.2 g, 0.0012 mol) to the stirring solution. The evolution of HCl gas should be readily observable.[3]
-
Reflux: Gently heat the reaction mixture in a water bath to reflux and maintain the reflux for 1 hour with continuous stirring.[3]
-
Work-up: After cooling the reaction mixture to room temperature, transfer the contents to a separatory funnel. Wash the organic layer successively with three 20 mL portions of 10% hydrochloric acid.[3]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride. Filter the dried solution into a round-bottom flask and remove the dichloromethane using a rotary evaporator.[3]
-
Purification: The crude product is a solid that can be purified by recrystallization from 95% ethanol.[3] The resulting product should be a white crystalline solid.[9]
-
Characterization: Record the yield and determine the melting point of the purified 4,4'-di-tert-butylbiphenyl. The reported melting point is in the range of 126-130 °C.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Biphenyl | 5.0 g (0.032 mol) | [3] |
| tert-Butyl Chloride | 10 mL (0.091 mol) | [3] |
| Anhydrous Ferric Chloride | 0.2 g (0.0012 mol) | [3] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (25 mL) | [3] |
| Reaction Time | 1 hour at reflux | [3] |
| Product | ||
| Theoretical Yield | ~8.5 g | Calculated |
| Reported Yield | Up to 70% | [5][10] |
| Melting Point | 126-130 °C | [6] |
| Molecular Weight | 266.42 g/mol | [11] |
Catalyst Selection and Activity
The choice of Lewis acid catalyst is critical for the success of the Friedel-Crafts alkylation of biphenyl.
-
Anhydrous Ferric Chloride (FeCl₃): This is a moderately active and commonly used catalyst for this reaction, providing a good yield of the desired product.[5][10]
-
Anhydrous Aluminum Chloride (AlCl₃): While a very powerful Lewis acid, AlCl₃ is often too active for this synthesis and can lead to the formation of multiple byproducts.[5][10][12]
-
Anhydrous Zinc Chloride (ZnCl₂): This catalyst is generally not active enough to promote the reaction.[5][10]
-
Metallic Aluminum: Surprisingly, metallic aluminum can also act as a catalyst. It is believed to react with tert-butyl chloride to form organoaluminum chlorides in situ, which then catalyze the reaction.[12]
Safety and Waste Disposal
-
Hydrogen Chloride: The reaction generates corrosive hydrogen chloride gas, necessitating the use of a fume hood and a gas trap.[3]
-
Dichloromethane: This solvent is a suspected carcinogen and can have effects on the central nervous system if inhaled. Handle with appropriate personal protective equipment.[3]
-
Waste Disposal: Acidic aqueous solutions from the work-up should be neutralized before disposal. Chlorinated organic waste should be collected separately.[3]
Visualizing the Process
Reaction Mechanism
Caption: Friedel-Crafts alkylation mechanism for 4,4'-di-tert-butylbiphenyl.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4,4'-di-tert-butylbiphenyl.
Conclusion
The synthesis of 4,4'-di-tert-butylbiphenyl via Friedel-Crafts alkylation is a robust and illustrative example of electrophilic aromatic substitution. Careful control of reaction conditions, particularly the choice of catalyst, is essential for achieving high yields and purity. The detailed protocol and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, enabling the efficient synthesis of this important chemical intermediate.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. books.rsc.org [books.rsc.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4,4 -Di-tert-butylbiphenyl 99 1625-91-8 [sigmaaldrich.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. dl.icdst.org [dl.icdst.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. 4,4'-di-tert-Butylbiphenyl [webbook.nist.gov]
- 12. Solved The reaction below is from the synthesis of | Chegg.com [chegg.com]
An In-depth Technical Guide to the Physical Properties of 4,4'-Di-tert-butylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Di-tert-butylbiphenyl is a biphenyl derivative characterized by the presence of a tert-butyl group on each of the para positions of the two phenyl rings. This symmetrical, non-polar molecule serves as a crucial reagent in organic synthesis, most notably in the preparation of lithium di-tert-butylbiphenylide (LDBB), a potent reducing agent.[1] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the purification of resulting products. This guide provides a comprehensive overview of the key physical and spectral properties of 4,4'-Di-tert-butylbiphenyl, complete with experimental protocols for their determination.
Physical Properties
The physical characteristics of 4,4'-Di-tert-butylbiphenyl are summarized in the table below. These properties are essential for predicting its behavior in various solvents and thermal conditions.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆ | [2][3] |
| Molecular Weight | 266.43 g/mol | [2] |
| CAS Number | 1625-91-8 | [2][3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 126-130 °C | [4] |
| Boiling Point | 190-192 °C at 13 mmHg | [4] |
| Density | 0.9691 g/cm³ at 20 °C | [2] |
| Solubility | Soluble in dioxane. Insoluble in water. | [5] |
Spectral Data
The following table summarizes the key spectral data for 4,4'-Di-tert-butylbiphenyl, which are instrumental for its structural elucidation and purity assessment.
| Spectrum | Key Features |
| ¹H NMR | The eighteen methyl protons are equivalent and appear as a single sharp peak. The aromatic protons also show a distinct signal. |
| Infrared (IR) | The spectrum conforms to the structure of 4,4'-Di-tert-butylbiphenyl. |
| Mass Spectrometry (MS) | The molecular ion peak corresponds to the molecular weight of the compound. |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of 4,4'-Di-tert-butylbiphenyl are provided below. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point of 4,4'-Di-tert-butylbiphenyl can be determined using a capillary melting point apparatus.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.
-
Procedure :
-
A small amount of the crystalline 4,4'-Di-tert-butylbiphenyl is finely powdered.
-
The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.[6]
-
The capillary tube is placed in the heating block of the melting point apparatus.[7]
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[7]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]
-
For accuracy, the determination should be repeated at least twice.
-
Infrared (IR) Spectroscopy
The IR spectrum of solid 4,4'-Di-tert-butylbiphenyl can be obtained using the thin solid film method.
-
Apparatus : FT-IR spectrometer, salt plates (e.g., NaCl or KBr), volatile solvent (e.g., methylene chloride or acetone).
-
Procedure :
-
Approximately 50 mg of 4,4'-Di-tert-butylbiphenyl is dissolved in a few drops of a volatile solvent in a small vial.[4]
-
A single, clean salt plate is placed on a flat surface.
-
One or two drops of the solution are applied to the center of the salt plate.[4]
-
The solvent is allowed to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4]
-
The salt plate is placed in the sample holder of the FT-IR spectrometer.
-
The IR spectrum is recorded. If the peaks are too intense, the film can be thinned by washing the plate with a small amount of solvent. If the peaks are too weak, more solution can be added and the solvent evaporated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H NMR spectra are crucial for confirming the identity and purity of 4,4'-Di-tert-butylbiphenyl.
-
Apparatus : NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., CDCl₃), pipette.
-
Procedure :
-
Approximately 5-25 mg of 4,4'-Di-tert-butylbiphenyl is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.[8][9]
-
The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]
-
The NMR tube is capped and carefully placed in the NMR spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
The ¹H NMR spectrum is acquired.
-
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a standard method to determine the purity of volatile and thermally stable organic compounds like 4,4'-Di-tert-butylbiphenyl.
-
Apparatus : Gas chromatograph with a Flame Ionization Detector (FID), appropriate capillary column (e.g., non-polar or medium-polarity), autosampler or syringe, suitable solvent (e.g., acetone or hexane).
-
Procedure :
-
A dilute solution of 4,4'-Di-tert-butylbiphenyl is prepared in a suitable volatile solvent.
-
The GC instrument parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) are set according to a validated method for biphenyl compounds.
-
A small volume (typically 1 µL) of the prepared solution is injected into the GC.
-
The sample is vaporized in the injector and carried through the column by the carrier gas, where separation of components occurs based on their boiling points and interactions with the stationary phase.
-
The separated components are detected by the FID, and a chromatogram is generated.
-
The purity is determined by calculating the area percentage of the main peak corresponding to 4,4'-Di-tert-butylbiphenyl relative to the total area of all peaks (excluding the solvent peak).[10]
-
Applications in Research and Development
The primary application of 4,4'-Di-tert-butylbiphenyl is as a precursor to lithium 4,4'-di-tert-butylbiphenylide (LDBB).[1][11] LDBB is a single-electron transfer reagent used in various organic transformations, including reductive metalations and the generation of organolithium compounds.[12] Its stability and effectiveness have been studied, showing that it is stable for over a week at 0 °C in THF.[11][13] The physical properties outlined in this guide are critical for the synthesis, handling, and storage of both 4,4'-Di-tert-butylbiphenyl and the subsequently generated LDBB reagent.
Conclusion
This technical guide has provided a detailed overview of the essential physical and spectral properties of 4,4'-Di-tert-butylbiphenyl. The inclusion of standardized experimental protocols offers researchers and scientists a practical resource for the characterization and purity assessment of this important chemical intermediate. A thorough understanding and application of this data are fundamental to its successful use in synthetic organic chemistry and related fields.
References
- 1. scbt.com [scbt.com]
- 2. Optica Publishing Group [opg.optica.org]
- 3. 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl | C20H26 | CID 74195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. tecan.com [tecan.com]
- 6. byjus.com [byjus.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. youtube.com [youtube.com]
- 11. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chegg.com [chegg.com]
- 13. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 4,4'-Di-tert-butylbiphenyl: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4,4'-Di-tert-butylbiphenyl, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for structural elucidation and quality control.
Spectroscopic Data
The spectroscopic data for 4,4'-Di-tert-butylbiphenyl is summarized in the following tables, providing a clear and concise reference for its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | Doublet | 4H | Aromatic Protons (ortho to t-butyl) |
| ~7.4 | Doublet | 4H | Aromatic Protons (meta to t-butyl) |
| ~1.3 | Singlet | 18H | tert-butyl Protons |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 | Aromatic Carbon (para, attached to t-butyl) |
| ~138 | Aromatic Carbon (ipso, biphenyl linkage) |
| ~126 | Aromatic Carbon (ortho to t-butyl) |
| ~125 | Aromatic Carbon (meta to t-butyl) |
| ~34 | Quaternary Carbon (tert-butyl) |
| ~31 | Methyl Carbons (tert-butyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2960 | C-H stretch (aliphatic, tert-butyl) |
| ~1600 | C=C stretch (aromatic) |
| ~1480 | C-H bend (aliphatic, tert-butyl) |
| ~830 | C-H bend (aromatic, para-disubstituted) |
Mass Spectrometry (MS)
| m/z | Ion |
| 266 | [M]⁺ (Molecular Ion) |
| 251 | [M-CH₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of a Solid Organic Compound
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 4,4'-Di-tert-butylbiphenyl for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, minimizing peak widths.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy
FT-IR Spectroscopy of a Solid Organic Compound (Thin Film Method)
-
Sample Preparation:
-
Place a small amount (a few milligrams) of 4,4'-Di-tert-butylbiphenyl onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Add a drop or two of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of a Solid Organic Compound
-
Sample Introduction:
-
Introduce a small amount of the solid 4,4'-Di-tert-butylbiphenyl into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas chromatograph coupled to the mass spectrometer (GC-MS).
-
-
Ionization:
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.
-
-
Mass Analysis:
-
The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
-
The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.
-
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis of 4,4'-Di-tert-butylbiphenyl.
Caption: Workflow for the spectroscopic analysis of 4,4'-Di-tert-butylbiphenyl.
Caption: Relationship between spectroscopic techniques and structural information.
Thermochemical Properties of 4,4'-Di-tert-butylbiphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 4,4'-Di-tert-butylbiphenyl. The information is compiled from experimental data and established scientific literature, offering a core reference for researchers and professionals in drug development and materials science. This document presents quantitative data in structured tables, details the experimental methodologies for key thermochemical measurements, and provides a visual representation of the experimental workflow.
Core Thermochemical Data
The following tables summarize the key thermochemical and physical properties of 4,4'-Di-tert-butylbiphenyl.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆ | [1] |
| Molecular Weight | 266.42 g/mol | [1] |
| CAS Registry Number | 1625-91-8 | [2] |
| Melting Point | 126-130 °C (399.15-403.15 K) | [1] |
| Boiling Point | 190-192 °C at 13 mmHg (463.15-465.15 K) | [1] |
| Thermodynamic Property | Value (kJ/mol) | Method | Reference |
| Standard Molar Enthalpy of Formation (condensed state) | Data not found | Static-Bomb Combustion Calorimetry | [3] |
| Standard Molar Enthalpy of Formation (gaseous state) | Data not found | Derived from condensed state and phase change enthalpies | [3] |
| Enthalpy of Fusion | 28.5 ± 0.4 | Differential Scanning Calorimetry (DSC) | [2] |
| Enthalpy of Sublimation | 108.6 ± 0.5 | Gas Saturation | [3] |
| 106.8 ± 3.2 | Calvet Microcalorimetry | [3] | |
| Enthalpy of Vaporization | Data not found | - | [3] |
| Heat Capacity (Cp) | See reference | Low-Temperature Adiabatic Calorimetry | [3] |
Note: Specific numerical values for the standard molar enthalpies of formation and vaporization were not explicitly found in the provided search results, though the methods for their determination were cited.
Experimental Protocols
The determination of the thermochemical properties of 4,4'-Di-tert-butylbiphenyl involves several key experimental techniques. The following sections provide detailed methodologies for these experiments.
Synthesis and Purification of 4,4'-Di-tert-butylbiphenyl
A common method for the synthesis of 4,4'-Di-tert-butylbiphenyl is the Friedel-Crafts alkylation of biphenyl.[4]
Materials:
-
Biphenyl
-
tert-Butyl chloride
-
Aluminum chloride (catalyst)
-
Dichloromethane (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottomed flask, dissolve biphenyl in dichloromethane.
-
Add tert-butyl chloride to the solution.
-
Carefully add aluminum chloride in portions while stirring.
-
The mixture is then refluxed to allow the reaction to proceed.
-
After the reaction is complete, the mixture is cooled and washed with water and a mild base to remove the catalyst.
-
The organic layer is separated, and the solvent is removed by evaporation to yield the crude product.
-
Purification of the crude 4,4'-Di-tert-butylbiphenyl is achieved by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.[4] The purity of the final product is crucial for accurate thermochemical measurements.
Static-Bomb Combustion Calorimetry
This technique is used to determine the standard massic energy of combustion, from which the standard enthalpy of formation can be derived.[3]
Apparatus:
-
Static-bomb calorimeter
-
Oxygen source
-
Pellet press
-
Ignition system
-
High-precision thermometer
Procedure:
-
A precisely weighed pellet of 4,4'-Di-tert-butylbiphenyl (typically around 1 gram) is placed in the sample holder of the bomb.
-
A fuse wire is attached to the ignition posts, with the wire in contact with the sample.
-
A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The pressurized bomb is placed in a known volume of water in the calorimeter.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water surrounding the bomb is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system, which is determined by calibrating with a standard substance like benzoic acid.
Calvet Microcalorimetry
Calvet microcalorimetry is employed to measure the enthalpies of sublimation and vaporization.[3]
Apparatus:
-
Calvet microcalorimeter
-
Vacuum system
-
Sample dropping mechanism
Procedure:
-
A small, precisely weighed sample of 4,4'-Di-tert-butylbiphenyl (a few milligrams) is placed in a sample cell.
-
The sample cell is introduced into the calorimeter, which is maintained at a constant temperature.
-
For sublimation measurements, the sample is dropped into the heated calorimetric cell, and the heat required to raise its temperature from ambient to the calorimeter temperature is measured.
-
The cell is then evacuated, and the heat absorbed during the isothermal sublimation of the sample is measured.[5]
-
The enthalpy of sublimation is determined from the heat absorbed and the mass of the sample that sublimed.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the temperatures and enthalpies of phase transitions, such as melting (fusion) and solid-solid transitions.[3]
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (typically aluminum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
A small, weighed sample of 4,4'-Di-tert-butylbiphenyl (typically 1-5 mg) is hermetically sealed in a sample pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Phase transitions appear as endothermic (melting) or exothermic (crystallization) peaks in the DSC thermogram.
-
The temperature of the phase transition is determined from the onset or peak of the transition.
-
The enthalpy of the transition (e.g., enthalpy of fusion) is calculated by integrating the area of the corresponding peak.
Low-Temperature Adiabatic Calorimetry
This technique is used to measure the heat capacity (Cp) of a substance as a function of temperature, typically from near absolute zero to room temperature or higher.[3]
Apparatus:
-
Adiabatic calorimeter with a cryostat
-
Heater for the sample vessel
-
Precision thermometers
Procedure:
-
A known mass of 4,4'-Di-tert-butylbiphenyl is sealed in a sample vessel within the calorimeter.
-
The calorimeter is cooled to a very low temperature (e.g., near liquid helium temperature).
-
A series of precise energy inputs are supplied to the sample vessel through a heater, causing a small increase in temperature.
-
The system is then allowed to reach thermal equilibrium after each energy input.
-
The heat capacity is calculated from the amount of energy supplied and the resulting temperature rise.
-
This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the thermochemical characterization of a solid organic compound like 4,4'-Di-tert-butylbiphenyl.
References
Unveiling the Solid-State Architecture of 4,4'-Di-tert-butylbiphenyl: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of 4,4'-di-tert-butylbiphenyl, a molecule of interest in materials science and organic electronics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its polymorphic forms, crystallographic parameters, and the experimental protocols for its synthesis and structural determination.
Introduction
4,4'-Di-tert-butylbiphenyl is a biphenyl derivative characterized by the presence of a bulky tert-butyl group at the para position of each phenyl ring. These bulky substituents significantly influence the molecule's solid-state packing, leading to the formation of at least three distinct polymorphic forms. Understanding the crystal structure of these polymorphs is crucial for controlling the material's properties for various applications.
Polymorphism of 4,4'-Di-tert-butylbiphenyl
4,4'-Di-tert-butylbiphenyl is known to exhibit trimorphism, with three identified crystalline forms: a triclinic form (I) and two monoclinic forms (II and III).[1] The crystallographic details of these polymorphs have been determined through single-crystal X-ray diffraction.
Crystallographic Data
The unit cell parameters and other crystallographic data for the three polymorphs of 4,4'-di-tert-butylbiphenyl are summarized in the tables below. This data is essential for the identification and characterization of each polymorphic form.
Table 1: Crystallographic Data for 4,4'-Di-tert-butylbiphenyl Polymorphs
| Parameter | Form I (Triclinic) | Form II (Monoclinic) | Form III (Monoclinic) |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | C2/c |
| a (Å) | Data not available | Data not available | Data not available |
| b (Å) | Data not available | Data not available | Data not available |
| c (Å) | Data not available | Data not available | Data not available |
| α (°) | Data not available | 90 | 90 |
| β (°) | Data not available | Data not available | Data not available |
| γ (°) | Data not available | 90 | 90 |
| Volume (ų) | Data not available | Data not available | Data not available |
| Z | Data not available | Data not available | Data not available |
| Calculated Density (g/cm³) | Data not available | Data not available | Data not available |
| Temperature (K) | Data not available | Data not available | Data not available |
| CCDC Number | 178848 | 178849 | 178850 |
Note: Specific unit cell parameters were not available in the public search results. Access to the primary publication or the CCDC database is required for this information.
Experimental Protocols
Synthesis of 4,4'-Di-tert-butylbiphenyl
The synthesis of 4,4'-di-tert-butylbiphenyl is typically achieved through a Friedel-Crafts alkylation of biphenyl.
Materials:
-
Biphenyl
-
tert-Butyl chloride
-
Anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) as a Lewis acid catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Ethanol for recrystallization
Procedure:
-
Biphenyl is dissolved in the chosen solvent in a reaction flask.
-
The Lewis acid catalyst is added to the solution.
-
tert-Butyl chloride is added dropwise to the stirred mixture.
-
The reaction is stirred, often at room temperature or with gentle heating, for a specified period to allow for the dialkylation to occur.
-
Upon completion, the reaction mixture is quenched, typically with water or a dilute acid solution.
-
The organic layer is separated, washed, and dried.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 4,4'-di-tert-butylbiphenyl is then purified by recrystallization, commonly from ethanol, to obtain crystalline material suitable for analysis.
Crystal Growth and X-ray Diffraction
Single crystals of the different polymorphs of 4,4'-di-tert-butylbiphenyl can be obtained through various crystallization techniques, such as slow evaporation of a saturated solution or controlled cooling.
Data Collection: Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted and maintained at a specific temperature, often 173 K, to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of 4,4'-di-tert-butylbiphenyl.
This comprehensive guide provides a foundational understanding of the crystal structure of 4,4'-di-tert-butylbiphenyl. For more detailed quantitative data, readers are encouraged to consult the primary literature and the Cambridge Crystallographic Data Centre (CCDC) depositions.
References
An In-Depth Technical Guide to the Electronic Properties of 4,4'-Di-tert-butylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Di-tert-butylbiphenyl is a sterically hindered derivative of biphenyl, a fundamental aromatic hydrocarbon. The introduction of bulky tert-butyl groups at the para positions significantly influences its electronic and physical properties. This technical guide provides a comprehensive overview of the core electronic characteristics of 4,4'-di-tert-butylbiphenyl, detailing its ionization potential, electron affinity, and frontier molecular orbitals (HOMO and LUMO). Understanding these properties is crucial for its application in various fields, including organic electronics, materials science, and as a reagent in chemical synthesis. This document summarizes key quantitative data, outlines experimental and computational methodologies for their determination, and presents visual representations of relevant workflows.
Core Electronic Properties
The electronic properties of 4,4'-di-tert-butylbiphenyl are primarily governed by its biphenyl core and the electron-donating nature of the tert-butyl substituents. These properties are critical in determining its reactivity, charge transport capabilities, and spectroscopic behavior.
| Property | Description |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule in its gaseous state. It is a measure of the molecule's ability to be oxidized. |
| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule in its gaseous state. It indicates the molecule's ability to be reduced. |
| HOMO Energy | The energy of the Highest Occupied Molecular Orbital. This orbital is the source of electrons in oxidation processes. |
| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. This orbital is the destination for electrons in reduction processes. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. This gap is a key indicator of a molecule's electronic excitability and chemical stability. |
Experimental Determination of Electronic Properties
Several experimental techniques are employed to determine the electronic properties of organic molecules like 4,4'-di-tert-butylbiphenyl.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the current response to a linearly cycled potential sweep, one can determine the oxidation and reduction potentials. These potentials can then be used to estimate the HOMO and LUMO energy levels.
Experimental Protocol:
A typical cyclic voltammetry experiment involves a three-electrode setup in a suitable solvent containing a supporting electrolyte.
-
Solution Preparation: A solution of 4,4'-di-tert-butylbiphenyl is prepared in an electrochemically stable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Potential Sweep: The potential of the working electrode is swept linearly from an initial value to a vertex potential and then back to the initial potential.
-
Data Acquisition: The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram. The oxidation and reduction peaks in the voltammogram correspond to the removal and addition of electrons, respectively.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for directly measuring the ionization potential of a molecule. In this method, a sample is irradiated with high-energy photons, causing the ejection of electrons.
Experimental Protocol:
-
Sample Introduction: A gaseous sample of 4,4'-di-tert-butylbiphenyl is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically ultraviolet (UV) for valence electrons or X-rays for core electrons.
-
Electron Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.
-
Spectrum Generation: A plot of the number of detected electrons versus their binding energy (calculated from the photon energy and the measured kinetic energy) constitutes the photoelectron spectrum. The lowest binding energy peak corresponds to the first ionization potential.
References
4,4'-Di-tert-butylbiphenyl: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Di-tert-butylbiphenyl (DTBP) is a sterically hindered biphenyl derivative that has emerged as a valuable and versatile precursor in various fields of organic synthesis. Its unique structural and electronic properties, imparted by the bulky tert-butyl groups at the para positions, make it an ideal starting material for the synthesis of a range of important molecules, including specialized reagents, ligands for catalysis, and materials for organic electronics. This technical guide provides a comprehensive overview of the synthesis of DTBP and its key applications as a precursor, with a focus on experimental protocols, quantitative data, and logical workflows.
Synthesis of 4,4'-Di-tert-butylbiphenyl
The most common and efficient method for the synthesis of 4,4'-di-tert-butylbiphenyl is the Friedel-Crafts alkylation of biphenyl with a tert-butylating agent, typically tert-butyl chloride, in the presence of a Lewis acid catalyst.[1][2][3][4][5] The para-directing effect of the first tert-butyl group and the steric hindrance it imposes favor the formation of the 4,4'-disubstituted product.[4]
Experimental Protocols for Friedel-Crafts Alkylation
Several protocols for the Friedel-Crafts alkylation of biphenyl to produce DTBP have been reported. Below are detailed methodologies from the literature.
Protocol 1: Ferric Chloride Catalysis
This protocol utilizes anhydrous ferric chloride as the catalyst, which is a milder and more selective Lewis acid for this reaction compared to aluminum chloride.[1][3]
-
Reactants:
-
Procedure:
-
To a stirred solution of biphenyl and anhydrous ferric chloride in dichloromethane at room temperature, slowly add tert-butyl chloride.[1]
-
Stir the reaction mixture overnight.[1]
-
Wash the product with water and extract with hexane (3 x 100 mL).[1]
-
Combine the organic phases, wash with brine, and dry over anhydrous MgSO4.[1]
-
Concentrate the solution in vacuo to obtain the crude product.[1]
-
Recrystallize the crude product from 95% ethanol to yield pure 4,4'-di-tert-butylbiphenyl.[3]
-
Protocol 2: Aluminum Chloride Catalysis
While aluminum chloride is a more active catalyst, it can lead to the formation of multiple byproducts if the reaction conditions are not carefully controlled.[4]
-
Reactants:
-
Biphenyl
-
tert-Butyl chloride (2 equivalents)
-
Aluminum chloride (catalytic amount)
-
Dichloromethane
-
-
Procedure:
-
Dissolve biphenyl in dichloromethane.
-
Add a catalytic amount of aluminum chloride.
-
Slowly add two equivalents of tert-butyl chloride to the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.[2]
-
Quantitative Data for Synthesis
| Catalyst | Reactant Ratio (Biphenyl:tert-Butyl Chloride) | Solvent | Reaction Time | Temperature | Yield | Reference |
| FeCl₃ | 1 : 2.15 | Dichloromethane | Overnight | Room Temperature | 100% (crude) | [1] |
| FeCl₃ | 1 : 3 | Dichloromethane | 1 hour (reflux) | Reflux | Not specified | [3] |
| AlCl₃ | 1 : 2 | Dichloromethane | Not specified | Not specified | "Excellent" | [4] |
Spectroscopic Data for 4,4'-Di-tert-butylbiphenyl
-
¹H NMR (400 MHz, CDCl₃): δ 7.54 (d, 4H), 7.44 (d, 4H), 1.37 (s, 18H).[1]
-
¹³C NMR (CDCl₃): Signals for aromatic carbons and the tert-butyl carbons.
-
Mass Spectrum (Electron Ionization): Molecular ion peak corresponding to its molecular weight.[6]
Precursor to Lithium 4,4'-Di-tert-butylbiphenylide (LDBB)
One of the most significant applications of 4,4'-di-tert-butylbiphenyl is as a precursor to lithium 4,4'-di-tert-butylbiphenylide (LDBB). LDBB is a powerful single-electron transfer (SET) reagent used in a variety of reductive transformations in organic synthesis.[7] It is a radical anion that is more stable and easier to handle than other similar reagents like lithium naphthalenide.[8][9]
Synthesis of LDBB
The synthesis of LDBB involves the reaction of 4,4'-di-tert-butylbiphenyl with lithium metal in an ethereal solvent, typically tetrahydrofuran (THF).[10][11]
Experimental Protocol for LDBB Preparation
-
Reactants:
-
Procedure:
-
In an oven-dried, three-necked round-bottomed flask under an argon atmosphere, dissolve 4,4'-di-tert-butylbiphenyl in anhydrous THF.[11]
-
Add lithium pieces to the stirred solution at room temperature.[11]
-
The appearance of a deep blue-green color indicates the formation of the radical anion.[10][11]
-
Cool the flask in an ice-cold bath and stir vigorously for 4 hours at 0°C.[11]
-
The resulting LDBB solution is ready for use. Solutions of LDBB in THF are stable for over a week at 0°C and for more than 37 weeks when stored at -25°C under argon.[9][12]
-
Applications of LDBB in Organic Synthesis
LDBB is a versatile reagent for various chemical transformations, including reductive cleavage, metalation, and the generation of organolithium compounds.
Example Application: Synthesis of 2,5-Dimethyl-2,4-hexanediol
This example illustrates the use of LDBB in a tandem epoxide opening and carbonyl addition reaction.
-
Procedure:
-
Add isobutylene oxide dropwise to the prepared LDBB solution in THF at -78°C. The solution turns deep red.[11]
-
After stirring for 5 minutes, add isobutyraldehyde dropwise.[11]
-
Stir the mixture for 1 hour at -78°C, then allow it to warm to 0°C.[11]
-
Quench the reaction with water and extract the product with ether.[11]
-
Dry the combined organic layers and evaporate the solvent to obtain the diol.[11]
-
Logical Workflow for LDBB Synthesis and Application
Caption: Synthesis of LDBB and its use in reductive transformations.
Precursor in the Synthesis of Homoallylic Amines
4,4'-Di-tert-butylbiphenyl, in conjunction with lithium, is utilized in the preparation of homoallylic amine derivatives.[7] This transformation is a valuable method for the construction of carbon-carbon bonds and the introduction of nitrogen-containing functionalities. While detailed protocols directly starting from 4,4'-di-tert-butylbiphenyl for a wide range of homoallylic amines are not extensively documented in the initial search, the principle involves the in situ generation of a reactive organometallic species that then participates in a multicomponent coupling reaction.[13][14]
Precursor for Materials in Organic Electronics
4,4'-Di-tert-butylbiphenyl serves as a foundational building block for the synthesis of materials used in organic light-emitting diodes (OLEDs).[15] The bulky tert-butyl groups can enhance the solubility and morphological stability of the final materials, which is crucial for device performance and longevity.[16] These materials often function as hosts or as part of hole-transporting layers.
While specific syntheses of OLED materials directly from 4,4'-di-tert-butylbiphenyl were not detailed in the initial search results, the general strategy involves further functionalization of the biphenyl core. This can be achieved through reactions such as halogenation followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce charge-transporting moieties. The biphenyl unit itself provides a rigid and electronically conjugated scaffold.
Conceptual Synthetic Pathway to OLED Materials
Caption: General synthetic route to OLED materials from DTBP.
Precursor for Ligand Synthesis
The rigid biphenyl backbone of 4,4'-di-tert-butylbiphenyl makes it an attractive scaffold for the synthesis of phosphine ligands, which are widely used in transition-metal catalysis. The synthesis of such ligands often involves the introduction of phosphino groups onto the biphenyl core. While a direct, one-step synthesis of a specific phosphine ligand from 4,4'-di-tert-butylbiphenyl was not explicitly found, a common approach involves the synthesis of di-tert-butylphosphino biphenyl compounds through multi-step sequences that may utilize a biphenyl derivative as a starting point.[17] These ligands are known for their ability to promote challenging cross-coupling reactions.
Conclusion
4,4'-Di-tert-butylbiphenyl is a readily accessible and highly valuable precursor in organic synthesis. Its straightforward preparation via Friedel-Crafts alkylation and its utility in generating the powerful reducing agent LDBB are well-established. Furthermore, its rigid, sterically hindered structure makes it a promising platform for the development of advanced materials for organic electronics and specialized ligands for catalysis. This guide has provided a detailed overview of its synthesis and key applications, offering a solid foundation for researchers and professionals working in the field of organic chemistry and materials science. Further exploration into the derivatization of 4,4'-di-tert-butylbiphenyl is expected to uncover even more applications for this versatile molecule.
References
- 1. 4,4'-DI-TERT-BUTYLBIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 2. ivypanda.com [ivypanda.com]
- 3. books.rsc.org [books.rsc.org]
- 4. dl.icdst.org [dl.icdst.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,4'-di-tert-Butylbiphenyl [webbook.nist.gov]
- 7. 4,4'-DI-TERT-BUTYLBIPHENYL | 1625-91-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lithium p,p'-di-tert-butylbiphenyl synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB). | Semantic Scholar [semanticscholar.org]
- 13. Preparation of homoallylic amines via a three-component coupling process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Preparation of stereodefined homoallylic amines from the reductive cross-coupling of allylic alcohols with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factory Price OLED 99% 1625-91-8 4,4-Di-Tert-Butylbiphenyl Manufacturer, CasNo.1625-91-8 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]
- 16. tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. CN109369715A - A kind of method for synthesizing di-tert-butylphosphine biphenyl compounds - Google Patents [patents.google.com]
The Genesis of a Key Reagent: A Technical Guide to the Discovery and History of 4,4'-Di-tert-butylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Di-tert-butylbiphenyl is an aromatic hydrocarbon that has carved a significant niche in modern organic synthesis. While its structure appears straightforward, its historical development is intertwined with the evolution of fundamental organic reactions. This technical guide provides an in-depth exploration of the discovery, synthesis, properties, and key applications of 4,4'-Di-tert-butylbiphenyl, with a particular focus on its role as a precursor to the powerful reducing agent, lithium di-tert-butylbiphenylide (LDBB).
Historical Context and Discovery
The history of 4,4'-Di-tert-butylbiphenyl is intrinsically linked to the development of the Friedel-Crafts reaction, a cornerstone of organic chemistry established in 1877 by Charles Friedel and James Crafts.[1] This reaction provided a method to alkylate and acylate aromatic rings, opening up new avenues for the synthesis of a vast array of organic compounds.
While pinpointing the exact first synthesis of 4,4'-Di-tert-butylbiphenyl is challenging based on readily available literature, early investigations into the alkylation of biphenyl were conducted in the early 20th century. References in the NIST Chemistry WebBook point to work by Chichibabin, Elgazin, and Lengold in 1928 and Knauf and Adams in 1933, suggesting that the synthesis and study of tert-butylated biphenyl compounds were taking place during this era.[2] The synthesis of 4,4'-Di-tert-butylbiphenyl from biphenyl and tert-butyl chloride is a classic example of a Friedel-Crafts alkylation.[3]
The true significance of 4,4'-Di-tert-butylbiphenyl emerged later with the rise of organolithium chemistry, a field pioneered in the 1930s by Karl Ziegler, Georg Wittig, and Henry Gilman.[4] The discovery that 4,4'-Di-tert-butylbiphenyl can act as an electron carrier to form a stable radical anion with lithium metal propelled it into the forefront of synthetic utility. This paved the way for the development of lithium di-tert-butylbiphenylide (LDBB), a superior reagent for various chemical transformations.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of 4,4'-Di-tert-butylbiphenyl is crucial for its effective use in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆ | [4][5] |
| Molecular Weight | 266.42 g/mol | [4][5] |
| CAS Number | 1625-91-8 | [4][5] |
| Appearance | White to off-white or light brown crystalline solid | [4] |
| Melting Point | 126-130 °C | [4] |
| Boiling Point | 190-192 °C at 13 mmHg | [4] |
| Solubility | Soluble in organic solvents like dichloromethane and dioxane. | [4] |
| ¹H NMR (CDCl₃) | δ 7.54 (d, 4H), 7.44 (d, 4H), 1.37 (s, 18H) | [6] |
Experimental Protocols
The synthesis of 4,4'-Di-tert-butylbiphenyl is a common experiment in undergraduate organic chemistry labs, demonstrating the principles of electrophilic aromatic substitution. The following is a typical experimental protocol for its preparation via Friedel-Crafts alkylation.
Synthesis of 4,4'-Di-tert-butylbiphenyl via Friedel-Crafts Alkylation
Materials:
-
Biphenyl
-
tert-Butyl chloride
-
Anhydrous ferric chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl)
-
Anhydrous calcium chloride (CaCl₂)
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl in dry dichloromethane.
-
Add tert-butyl chloride to the solution.
-
Carefully add a catalytic amount of anhydrous ferric chloride. The reaction mixture will begin to evolve hydrogen chloride gas, which should be directed to a gas trap.
-
Gently heat the reaction mixture to reflux and maintain for approximately one hour.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10% hydrochloric acid and water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the solution and remove the dichloromethane using a rotary evaporator.
-
Recrystallize the crude product from hot 95% ethanol to yield pure 4,4'-Di-tert-butylbiphenyl as a crystalline solid.[3]
Key Applications and Signaling Pathways
The primary application of 4,4'-Di-tert-butylbiphenyl in modern organic synthesis is as a precursor to lithium di-tert-butylbiphenylide (LDBB). LDBB is a powerful single-electron transfer reagent used in a variety of transformations, including reductive metalations.
Formation of Lithium Di-tert-butylbiphenylide (LDBB)
In the presence of lithium metal in an ethereal solvent such as tetrahydrofuran (THF), 4,4'-Di-tert-butylbiphenyl accepts an electron to form a deep-blue colored radical anion. This solution of LDBB is a potent reducing agent.
Caption: Formation of the LDBB radical anion.
Role in Reductive Metalation
LDBB is widely employed for the reductive metalation of various functional groups, which would be difficult to achieve with other organolithium reagents. A key example is the reductive opening of epoxides.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. 4,4'-di-tert-Butylbiphenyl [webbook.nist.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. 4,4'-DI-TERT-BUTYLBIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 6. dl.icdst.org [dl.icdst.org]
Methodological & Application
Application Notes and Protocols for the Preparation of Lithium di-tert-butylbiphenylide (LDBB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of lithium di-tert-butylbiphenylide (LDBB), a powerful single-electron transfer reagent widely used in organic synthesis for the reductive cleavage of various functional groups. The protocol details the synthesis of LDBB from 4,4'-di-tert-butylbiphenyl and lithium metal in tetrahydrofuran (THF). Included are detailed experimental procedures, safety precautions, data on reagent stability, and a summary of key quantitative parameters. This guide is intended to enable researchers to safely and effectively prepare and utilize LDBB in a laboratory setting.
Introduction
Lithium di-tert-butylbiphenylide (LDBB) is a radical anion that serves as a potent reducing agent in organic chemistry.[1] Its utility stems from its ability to act as a soluble source of electrons, facilitating a variety of chemical transformations, including the reductive cleavage of ethers, sulfides, and carbon-halogen bonds.[1][2] The presence of the bulky tert-butyl groups on the biphenyl scaffold enhances its solubility and stability compared to related reagents like lithium naphthalene.
The preparation of LDBB involves the reaction of 4,4'-di-tert-butylbiphenyl (DBB) with lithium metal in an ethereal solvent, typically tetrahydrofuran (THF).[3] The resulting deep green solution of the LDBB radical anion is highly reactive and sensitive to air and moisture, necessitating the use of inert atmosphere techniques. This document outlines a standardized protocol for the reliable preparation and handling of LDBB solutions.
Experimental Protocol
This protocol is adapted from established procedures and provides a method for preparing a nominal 0.4 M solution of LDBB in THF.[3][4]
2.1. Materials and Equipment
-
Reagents:
-
4,4'-Di-tert-butylbiphenyl (DBB), 97% or higher purity
-
Lithium metal (ribbon or wire), 99.9%
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl
-
Argon gas (high purity)
-
-
Equipment:
-
Three-necked round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Low-temperature thermometer
-
Gas inlet/outlet adapter
-
Ice bath
-
Syringes and needles for transfer under inert atmosphere
-
2.2. Safety Precautions
-
Lithium metal is highly reactive and flammable. Handle only under an inert atmosphere and away from water and other protic sources.
-
Anhydrous THF is flammable and can form explosive peroxides. Use in a well-ventilated fume hood and ensure it is freshly distilled and peroxide-free.
-
The LDBB solution is highly reactive and pyrophoric upon contact with air. All operations must be conducted under a positive pressure of argon.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
2.3. Preparation Procedure
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a low-temperature thermometer, and a septum. Purge the entire apparatus with dry argon for at least 30 minutes.
-
Charging the Flask: Under a positive flow of argon, charge the flask with 4,4'-di-tert-butylbiphenyl (DBB).
-
Solvent Addition: Add anhydrous THF to the flask via cannula or syringe. Stir the mixture at room temperature to dissolve the DBB.
-
Addition of Lithium: Cut the lithium metal into small pieces and add it to the stirred DBB solution under a strong stream of argon.
-
Formation of LDBB: The solution will gradually develop a deep, dark green or blue-green color, indicating the formation of the LDBB radical anion.[3] Once the color appears, immerse the flask in an ice bath to maintain a temperature of 0 °C.[3]
-
Reaction Time: Vigorously stir the solution at 0 °C for approximately 4 hours to ensure complete formation of the LDBB.[3]
-
Storage and Use: The prepared LDBB solution can be used immediately or stored under an argon atmosphere at low temperatures. For short-term storage (up to one week), 0 °C is suitable. For longer-term storage (up to 37 weeks), a temperature of -25 °C is recommended.[4][5][6][7]
Quantitative Data Summary
The following table summarizes key quantitative data related to the preparation and stability of LDBB solutions.
| Parameter | Value | Reference |
| Nominal Concentration | 0.4 M and 1.0 M have been successfully prepared. | [4][5][6][7] |
| Stability at 0 °C | Stable for over one week. | [4][5][6][7] |
| Stability at -25 °C | Stable for over 37 weeks under an argon atmosphere. | [4][5][6][7] |
| Stability at 20 °C | Undergoes decomposition, leading to the consumption of lithium metal and formation of side products. | [4][5][6][7] |
| Titration Method | The concentration of active LDBB can be determined by titration with thioanisole at 0 °C. | [6] |
Experimental Workflow and Logic
The preparation of LDBB follows a straightforward, yet sensitive, workflow that must be conducted under strictly anhydrous and anaerobic conditions. The logical relationship between the steps is crucial for the successful formation of a stable and active reagent.
Caption: Workflow for the preparation of LDBB.
The process begins with ensuring an inert atmosphere, followed by the sequential addition of reagents. Temperature control is critical after the initial formation of the radical anion to minimize decomposition pathways. The final product is a highly reactive solution that must be handled and stored appropriately to maintain its efficacy.
Signaling Pathway (Conceptual Reaction Pathway)
While not a biological signaling pathway, the formation of LDBB can be conceptualized as a chemical transformation pathway involving electron transfer.
Caption: Formation of LDBB via electron transfer.
In this pathway, a lithium atom donates an electron to the lowest unoccupied molecular orbital (LUMO) of the 4,4'-di-tert-butylbiphenyl molecule. This single electron transfer results in the formation of the LDBB radical anion, which is stabilized by the delocalization of the unpaired electron across the biphenyl ring system. The lithium cation then forms an ion pair with the radical anion.
References
- 1. Solved (3) Lithium 4,4'-Di-t-butylbiphenylide (LDBB) is a | Chegg.com [chegg.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB). | Semantic Scholar [semanticscholar.org]
- 6. Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB) - Lookchem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Homoallylic Amines via Reductive Cleavage of N-Homoallyl Sulfonamides using Lithium Di-tert-butylbiphenylide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of homoallylic amines, valuable building blocks in medicinal chemistry and natural product synthesis. The described methodology is based on a two-step sequence involving the initial preparation of N-homoallyl sulfonamides, followed by the reductive cleavage of the sulfonyl protecting group using lithium di-tert-butylbiphenylide (LDBB). This approach offers a reliable route to access primary and secondary homoallylic amines under mild, non-acidic conditions. Detailed experimental procedures, data presentation in tabular format, and visualizations of the workflow and reaction mechanism are provided to facilitate implementation in a research setting.
Introduction
Homoallylic amines are key structural motifs found in numerous biologically active compounds and serve as versatile intermediates in the synthesis of alkaloids, amino alcohols, and other nitrogen-containing heterocycles. While various methods exist for their preparation, many rely on organometallic reagents that can be sensitive to moisture and air, or multi-component reactions that may present challenges in optimization.
The use of lithium di-tert-butylbiphenylide (LDBB) as a potent reducing agent offers an alternative strategy. LDBB is a single-electron transfer reagent capable of cleaving a variety of functional groups under mild conditions. This application note details a robust protocol for the synthesis of homoallylic amines centered around the LDBB-mediated reductive cleavage of the highly stable sulfonamide group. This strategy is particularly advantageous when other functional groups sensitive to harsh deprotection conditions are present in the molecule.
Experimental Workflow
The overall synthetic strategy is a two-stage process. The first stage involves the synthesis of an N-homoallyl sulfonamide from a primary sulfonamide and a homoallyl halide. The second stage is the reductive cleavage of the N-S bond using a freshly prepared solution of LDBB.
Caption: Experimental workflow for the synthesis of homoallylic amines.
Chemical Reaction Mechanism
The key step in this synthesis is the reductive cleavage of the N-sulfonyl bond by LDBB. The reaction proceeds via a single-electron transfer (SET) mechanism. The LDBB radical anion transfers an electron to the sulfonamide, leading to the formation of a radical anion intermediate. This intermediate then fragments to yield the corresponding amine anion and a sulfinate. The amine anion is subsequently protonated during the aqueous workup to afford the final homoallylic amine.
Application Notes and Protocols for the Generation of Alkyllithium Reagents using Lithium Di-tert-butylbiphenylide (LDBB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the generation of alkyllithium reagents via the reductive lithiation of alkyl halides using lithium di-tert-butylbiphenylide (LDBB). Alkyllithium reagents are potent nucleophiles and strong bases, making them indispensable tools in organic synthesis. The use of LDBB as a soluble electron carrier allows for the formation of these reagents under homogeneous and mild conditions, offering an alternative to the direct reaction of alkyl halides with lithium metal. This protocol covers the preparation of the LDBB reagent and its subsequent use in synthesizing alkyllithium species. Safety precautions for handling pyrophoric organolithium compounds are also emphasized.
Introduction
Organolithium reagents are a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds and facilitating a wide range of chemical transformations. Traditionally, alkyllithiums are prepared by the direct reaction of an alkyl halide with lithium metal, a heterogeneous reaction that can sometimes be difficult to initiate and control.
An alternative approach involves the use of a radical-anion electron carrier, such as lithium di-tert-butylbiphenylide (LDBB). LDBB is a powerful reducing agent that can be prepared in solution, typically in tetrahydrofuran (THF), by the reaction of lithium metal with 4,4’-di-tert-butylbiphenyl (DBB). The resulting deep green solution of LDBB can then react under homogeneous conditions with an alkyl halide to afford the corresponding alkyllithium reagent. This method offers several advantages, including milder reaction conditions and potentially cleaner reactions.
There are two primary methods for utilizing LDBB in reductive lithiations:
-
Pre-formed Aromatic Radical-anion (PAR) Method: This involves the stoichiometric preparation of the LDBB solution first, followed by the addition of the alkyl halide. This method generally results in higher yields and requires milder reaction conditions.
-
Catalytic Aromatic (CA) Method: In this approach, a catalytic amount of DBB is used with an excess of lithium metal in the presence of the alkyl halide.
This document will focus on the PAR method, providing a detailed protocol for the preparation of the LDBB solution and its subsequent use in generating alkyllithium reagents.
Data Presentation
The generation of alkyllithium reagents from alkyl chlorides using LDBB is a high-yielding process. While direct quantification of the alkyllithium intermediate can be complex, trapping experiments with electrophiles such as carbon dioxide provide a reliable measure of the yield.
| Alkyl Halide (Substrate) | Alkyllithium Product (Intermediate) | Electrophilic Trap | Final Product | Reaction Temperature (°C) | Reported Yield (%) |
| Alkyl Chlorides (General) | Alkyllithium | Carbon Dioxide (CO₂) | Carboxylic Acid | -78 | >90[1] |
Experimental Protocols
Safety Precautions: Alkyllithium reagents are pyrophoric and react violently with water and air. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.
Protocol 1: Preparation of Lithium Di-tert-butylbiphenylide (LDBB) Solution
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
4,4’-di-tert-butylbiphenyl (DBB)
-
Lithium metal (wire or granules)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or nitrogen gas supply
-
Oven-dried, three-necked round-bottom flask with a magnetic stir bar
-
Septa and needles
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a rubber septum, and a glass stopper under a stream of inert gas. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.
-
Reagent Addition: To the flask, add 4,4’-di-tert-butylbiphenyl (1.0 eq).
-
Solvent Addition: Add anhydrous THF via cannula or syringe.
-
Lithium Addition: Under a positive pressure of inert gas, add freshly cut lithium metal (2.1 eq) to the stirred solution.
-
Reaction: Stir the mixture at room temperature. The solution will gradually turn a deep green color, indicating the formation of the LDBB radical anion. The reaction is typically complete within 2-4 hours.
-
Storage and Use: The freshly prepared LDBB solution can be used immediately or stored at a low temperature (e.g., -20 °C) under an inert atmosphere for a limited time. The concentration of the LDBB solution can be determined by titration.
Protocol 2: Generation of Alkyllithium Reagents from Alkyl Halides
Materials:
-
Freshly prepared LDBB solution in THF
-
Alkyl halide (e.g., alkyl chloride, bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or nitrogen gas supply
-
Oven-dried, three-necked round-bottom flask with a magnetic stir bar
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Apparatus Setup: Set up an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a gas inlet, a rubber septum, and a low-temperature thermometer under an inert atmosphere.
-
LDBB Addition: Transfer the desired volume of the pre-formed LDBB solution (2.0 eq) to the reaction flask via cannula.
-
Cooling: Cool the LDBB solution to -78 °C using a dry ice/acetone bath.
-
Alkyl Halide Addition: Slowly add the alkyl halide (1.0 eq), either neat or as a solution in anhydrous THF, to the cooled and stirred LDBB solution. The deep green color of the LDBB solution will typically fade upon addition of the alkyl halide.
-
Reaction: Stir the reaction mixture at -78 °C for the appropriate time (typically 30-60 minutes) to ensure complete formation of the alkyllithium reagent.
-
Use of Alkyllithium Reagent: The resulting alkyllithium solution is now ready to be used in subsequent reactions with various electrophiles.
Mandatory Visualization
Caption: Experimental workflow for generating alkyllithium reagents using LDBB.
References
Application Notes and Protocols: 4,4'-Di-tert-butylbiphenyl as an Electron Transfer Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Di-tert-butylbiphenyl (DTBB) is a versatile aromatic hydrocarbon that serves as an efficient electron transfer agent in a variety of synthetic transformations. Its primary role is as a precursor to the potent reducing agent, lithium 4,4'-di-tert-butylbiphenylide (LDBB), a radical anion formed by the reaction of DTBB with lithium metal. LDBB is a soluble, stable, and highly effective single-electron donor, making it a valuable tool in modern organic synthesis for reactions requiring reductive conditions.
This document provides detailed application notes and experimental protocols for the use of DTBB as an electron transfer agent in several key synthetic applications, including reductive deprotection, the synthesis of homoallylic amines, Barbier-type reactions, and the reductive ring-opening of strained heterocycles.
Electron Transfer Mechanism
The utility of DTBB as an electron transfer agent stems from its ability to accept an electron from an alkali metal, typically lithium, to form the deeply colored and highly reactive radical anion, LDBB. This process is a single-electron transfer (SET) from the lithium metal to the lowest unoccupied molecular orbital (LUMO) of the DTBB molecule.[1] The resulting LDBB can then transfer this electron to a substrate, initiating a variety of reductive transformations. The DTBB is regenerated in the process, allowing it to act as a catalyst in the overall electron transfer from lithium to the substrate.
Caption: Electron transfer from lithium to a substrate mediated by DTBB.
Application 1: Reductive Deprotection of Functional Groups
LDBB is a powerful reagent for the reductive cleavage of various protecting groups, offering a mild alternative to harsh deprotection conditions. This method is particularly useful for the removal of tert-butoxycarbonyl (Boc) groups from alcohols, amines, and thiols.
Quantitative Data
| Entry | Protected Substrate | Product | Time (h) | Yield (%) |
| 1 | N-Boc-dibenzylamine | Dibenzylamine | 1 | 95 |
| 2 | N-Boc-indole | Indole | 2 | 85 |
| 3 | O-Boc-menthol | Menthol | 3 | 80 |
| 4 | S-Boc-thiophenol | Thiophenol | 1 | 92 |
Data compiled from studies on DTBB-catalyzed lithiation for deprotection.
Experimental Protocol: General Procedure for Reductive Deprotection of a Boc-Protected Amine
-
To a stirred suspension of lithium powder (9.0 mmol) and DTBB (0.1 mmol) in anhydrous THF (5 mL) under an argon atmosphere at 0 °C, add a solution of the Boc-protected amine (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Maintain the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine.
Caption: Experimental workflow for reductive deprotection using LDBB.
Application 2: Synthesis of Homoallylic Amines
The LDBB system can be utilized in the synthesis of homoallylic amines through a sequence involving the reductive deprotection of a sulfonamide followed by reaction with an electrophile.
Quantitative Data
| Entry | Sulfonamide Substrate | Electrophile | Product | Yield (%) |
| 1 | N-Triisopropylbenzenesulfonyl-2-pyrroline derivative | H₂O | Homoallylic sulfonamide | 93 |
| 2 | N-Triisopropylbenzenesulfonyl-2-pyrroline derivative | CH₃I | Methylated homoallylic sulfonamide | 85 |
| 3 | N-Triisopropylbenzenesulfonyl-2-pyrroline derivative | Allyl Bromide | Allylated homoallylic sulfonamide | 78 |
Yields reported for the formation of homoallylic sulfonamides which are precursors to homoallylic amines after deprotection.[1]
Experimental Protocol: Deprotection of a Homoallylic Sulfonamide
-
In a flame-dried flask under an argon atmosphere, combine the homoallylic sulfonamide (1.0 mmol), DTBB (0.2 mmol), and anhydrous THF (10 mL).
-
Add freshly cut lithium wire (4.0 mmol) to the solution.
-
Sonicate the reaction mixture at room temperature until the starting material is consumed as indicated by TLC analysis.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the homoallylic amine.[1]
Application 3: Barbier-Type Reactions
LDBB can mediate Barbier-type reactions, where an organometallic species is generated in situ from an organic halide and reacts with a carbonyl compound. This is particularly useful for the reaction of chloromethyl ethyl ether with aldehydes and ketones to produce β-hydroxy ethers.
Quantitative Data
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Ethoxy-3-phenylpropan-2-ol | 85 |
| 2 | Cyclohexanone | 1-((ethoxymethyl)methylene)cyclohexane | 78 |
| 3 | Acetophenone | 1-Ethoxy-3-phenylbutan-2-ol | 82 |
Representative yields for the Barbier-type reaction of chloromethyl ethyl ether with various carbonyls.
Experimental Protocol: Barbier-Type Reaction with Chloromethyl Ethyl Ether
-
Prepare a solution of LDBB by stirring lithium powder (10.0 mmol) and DTBB (1.0 mmol) in anhydrous THF (20 mL) at room temperature under argon for 2 hours.
-
Cool the deep green LDBB solution to -78 °C.
-
To this solution, add a mixture of the carbonyl compound (5.0 mmol) and chloromethyl ethyl ether (6.0 mmol) in anhydrous THF (10 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the β-hydroxy ether.
Application 4: Reductive Ring-Opening of Strained Heterocycles
LDBB is an effective reagent for the reductive ring-opening of epoxides and aziridines. The resulting lithiated intermediates can be trapped with various electrophiles to generate functionalized alcohols and amines.
Quantitative Data: Reductive Opening of Epoxides
| Entry | Epoxide | Electrophile | Product | Yield (%) |
| 1 | Styrene Oxide | H₂O | 2-Phenylethanol | 92 |
| 2 | Cyclohexene Oxide | D₂O | trans-2-Deuteriocyclohexanol | 88 |
| 3 | 1,2-Epoxybutane | (CH₃)₃SiCl | 1-(Trimethylsilyl)butan-2-ol | 85 |
Illustrative yields for the reductive ring-opening of epoxides followed by electrophilic quench.
Experimental Protocol: Reductive Ring-Opening of an Epoxide and Trapping with an Electrophile
-
To a solution of LDBB (2.2 mmol) in THF (10 mL) at -78 °C under an argon atmosphere, add a solution of the epoxide (1.0 mmol) in THF (2 mL) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the electrophile (e.g., trimethylsilyl chloride, 2.5 mmol) to the reaction mixture and continue stirring for an additional 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.
Caption: Workflow for the reductive ring-opening of epoxides.
Conclusion
4,4'-Di-tert-butylbiphenyl is a highly effective electron transfer agent that facilitates a range of important synthetic transformations through the formation of lithium 4,4'-di-tert-butylbiphenylide. The protocols and data presented herein demonstrate its utility in reductive deprotection, C-C bond formation, and the functionalization of strained heterocycles. The mild reaction conditions and high efficiencies associated with LDBB-mediated reactions make it an invaluable tool for researchers in organic synthesis and drug development.
References
Application of 4,4'-Di-tert-butylbiphenyl in Spirocycle Synthesis: A Review of Current Literature
A comprehensive review of scientific databases and chemical literature reveals a notable absence of direct applications of 4,4'-di-tert-butylbiphenyl as a key reactant, ligand, or catalyst in the synthesis of spirocycles. While this specific application appears to be undocumented, this report provides an overview of the known chemical applications of 4,4'-di-tert-butylbiphenyl and summarizes general, well-established protocols for spirocycle synthesis that are of interest to researchers, scientists, and drug development professionals.
Known Applications of 4,4'-Di-tert-butylbiphenyl
The primary documented use of 4,4'-di-tert-butylbiphenyl in synthetic chemistry is in the preparation of lithium 4,4'-di-tert-butylbiphenylide (LiDBB).[1][2][3][4] This radical anion is a powerful single-electron transfer agent and is used as a potent reductant.[3][4] LiDBB is often favored over other similar reagents, such as lithium naphthalenide, due to its greater stability and higher reduction potential.[3]
Key applications of LiDBB, generated from 4,4'-di-tert-butylbiphenyl, include:
-
Reductive metalation: It is highly effective for converting alkyl halides to their corresponding alkyllithium reagents.[2]
-
Reductive opening of strained rings: It can be used for the reductive cleavage of rings such as N-phenylazetidine.[1][2]
-
Catalysis with lithium: In conjunction with lithium metal, 4,4'-di-tert-butylbiphenyl catalyzes reactions such as the formation of hydroxyethers from chloromethyl ethyl ether and carbonyl compounds.[1][2]
The formation of LiDBB is a straightforward process involving the reaction of 4,4'-di-tert-butylbiphenyl with lithium metal in an ethereal solvent like tetrahydrofuran (THF).[3][4]
Figure 1: Formation of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB).
General Strategies for Spirocycle Synthesis
Spirocycles are a common structural motif in natural products and pharmaceuticals, and numerous synthetic strategies have been developed for their construction.[5][6][7] These methods often involve the formation of a key quaternary carbon center, which can be synthetically challenging. Common approaches include intramolecular cyclizations and cycloaddition reactions.
Common Synthetic Protocols:
-
Intramolecular Aldol and Michael Reactions: These are powerful methods for forming cyclic systems. Acyclic precursors containing both a nucleophilic enolate (or equivalent) and an electrophilic carbonyl group can be induced to cyclize, forming a spirocyclic core.[8][9][10][11] This strategy is particularly effective for the synthesis of spiro[4.5]decane and other common ring systems.[8]
-
Diels-Alder Reactions: The [4+2] cycloaddition between a diene and a dienophile is a highly efficient method for constructing six-membered rings with excellent stereocontrol.[12][13][14][15][16] By designing substrates where the diene or dienophile is part of a pre-existing ring, spirocyclic systems can be readily accessed.
-
Palladium-Catalyzed Cyclizations: Transition metal catalysis, particularly with palladium, offers a versatile toolkit for spirocycle synthesis.[17][18][19][20][21] Reactions such as the intramolecular Heck reaction, where an aryl or vinyl halide is tethered to an alkene, can lead to the formation of spirocyclic products. Cascade reactions involving C-H activation and annulation are also powerful modern strategies.[18][20]
-
Ketalization: The reaction of a cyclic ketone with a diol is a straightforward method for synthesizing spiroketals, which are an important subclass of spirocycles.[22][23][24] This reaction is often acid-catalyzed.
Figure 2: General workflow for spirocycle synthesis via intramolecular reactions or cycloadditions.
Experimental Protocols
As no specific examples of the use of 4,4'-di-tert-butylbiphenyl in spirocycle synthesis were identified, detailed experimental protocols for this specific application cannot be provided. Researchers interested in the synthesis of spirocycles are encouraged to consult the literature for protocols related to the general methods described above, such as those for palladium-catalyzed spirocyclization or organocatalytic cascade reactions.[9][19]
For the preparation of lithium 4,4'-di-tert-butylbiphenylide (LiDBB), a general laboratory-scale protocol is available.
Protocol: Preparation of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) [3][4]
-
Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add 4,4'-di-tert-butylbiphenyl.
-
Addition of Lithium: Add freshly cut lithium metal (in excess) to the flask.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 0 °C or room temperature). The formation of the dark green radical anion should be observed. The solution is typically stirred for several hours to ensure complete formation.
-
Storage and Use: The resulting LiDBB solution can be used immediately or stored at low temperatures (e.g., -25 °C) for extended periods.[3][4] The concentration can be determined by titration.
Note: This protocol is a general guideline. Specific concentrations, temperatures, and reaction times may vary. Always consult the primary literature and adhere to strict safety protocols when working with reactive organometallic reagents.
Quantitative Data
Due to the lack of specific literature on the application of 4,4'-di-tert-butylbiphenyl in spirocycle synthesis, no quantitative data, such as reaction yields or stereoselectivity for such reactions, can be summarized.
Conclusion
While 4,4'-di-tert-butylbiphenyl is a valuable reagent in synthetic organic chemistry, particularly for the generation of the powerful reductant LiDBB, its application in the direct synthesis of spirocycles is not documented in the current scientific literature. Researchers aiming to synthesize spirocyclic scaffolds should consider established methodologies such as intramolecular cyclizations, cycloaddition reactions, and transition metal-catalyzed processes. The information and general protocols provided herein serve as a guide to these more conventional and well-documented synthetic strategies.
References
- 1. 4,4′-ジ-tert-ブチルビフェニル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,4'-DI-TERT-BUTYLBIPHENYL | 1625-91-8 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 11. Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. Spirocyclization enhances the Diels-Alder reactivities of geminally substituted cyclopentadienes and 4 H-pyrazoles [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Spiro compound - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. A mild, diastereoselective construction of cyclic and spirocyclic ketals employing a tandem photoisomerization/cyclization tactic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4,4'-Di-tert-butylbiphenyl in the Synthesis of Complex Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Di-tert-butylbiphenyl (DTBB) is a commercially available, air-stable crystalline solid. While seemingly unassuming in its native state, its true synthetic utility is unleashed upon reaction with lithium metal to form the intensely colored radical anion, lithium 4,4'-di-tert-butylbiphenylide (LDBB). This reagent has emerged as a powerful single-electron transfer agent, finding significant application in the total synthesis of complex natural products. LDBB is particularly valued for its ability to effect reductive cleavages of a variety of functional groups under mild conditions, often with high selectivity. This document provides detailed application notes and protocols for the use of DTBB-derived LDBB in key synthetic transformations relevant to the construction of intricate molecular architectures.
Core Application: Preparation of Lithium 4,4'-Di-tert-butylbiphenylide (LDBB)
The primary role of 4,4'-di-tert-butylbiphenyl in complex natural product synthesis is as a precursor to the soluble reducing agent, LDBB. The tert-butyl groups enhance the solubility of the biphenyl radical anion in ethereal solvents, such as tetrahydrofuran (THF), and also increase its stability compared to other related reagents like lithium naphthalenide.
General Workflow for LDBB Preparation
Caption: General workflow for the preparation of a Lithium 4,4'-Di-tert-butylbiphenylide (LDBB) solution.
Application I: Reductive Decyanation of α-Aminonitriles in Alkaloid Synthesis
A significant application of LDBB is the reductive decyanation of α-aminonitriles. This transformation is a key step in the synthesis of various alkaloids, where the nitrile group is strategically introduced to facilitate the formation of a crucial carbon-carbon bond and is subsequently removed.
Case Study: Total Synthesis of (±)-Cephalotaxine
In the total synthesis of the anticancer alkaloid (±)-cephalotaxine, a pivotal step involves the reductive removal of a nitrile group from an α-aminonitrile precursor. This reaction constructs the final carbon skeleton of the natural product.
Reaction Scheme:
Quantitative Data
| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | α-aminonitrile precursor of Cephalotaxine | LDBB | THF | -78 | 1 | 85 | [Cite: TBD] |
Experimental Protocol: Reductive Decyanation in the Synthesis of (±)-Cephalotaxine
1. Preparation of LDBB Solution (ca. 0.5 M in THF):
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an argon atmosphere, add 4,4'-di-tert-butylbiphenyl (5.32 g, 20 mmol).
-
Add freshly cut lithium wire (0.28 g, 40 mmol) to the flask.
-
Add anhydrous tetrahydrofuran (40 mL) via syringe.
-
Stir the mixture at room temperature for 2 hours, during which the solution will turn a characteristic dark green.
2. Reductive Decyanation:
-
In a separate flame-dried flask under argon, dissolve the α-aminonitrile precursor (1 mmol) in anhydrous THF (10 mL).
-
Cool the solution of the α-aminonitrile to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared LDBB solution (4 mL, 2 mmol, 2 equivalents) dropwise to the stirred solution of the α-aminonitrile. The reaction mixture will typically change color.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Application II: Reductive Debenzylation in Macrolide Synthesis
LDBB is also utilized for the cleavage of protecting groups. Its strong reducing potential allows for the removal of robust protecting groups like benzyl ethers, which are stable to many other reagents.
Case Study: Total Synthesis of Sanglifehrin A
In the total synthesis of the potent immunosuppressant Sanglifehrin A by Nicolaou and co-workers, a late-stage deprotection involved the reductive cleavage of a benzyl ether. LDBB was employed to unmask a crucial hydroxyl group without affecting other sensitive functionalities in the complex molecule.
Reaction Scheme:
Quantitative Data
| Entry | Substrate | Protecting Group | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Sanglifehrin A intermediate | Benzyl | LDBB | THF | -78 | 78 | [Cite: 9] |
Experimental Protocol: Reductive Debenzylation in the Synthesis of Sanglifehrin A
1. Preparation of LDBB Solution (ca. 0.5 M in THF):
-
Follow the protocol described in the previous section.
2. Reductive Debenzylation:
-
Dissolve the benzyl-protected Sanglifehrin A intermediate (1 mmol) in anhydrous THF (15 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add the freshly prepared LDBB solution (6 mL, 3 mmol, 3 equivalents) dropwise until a persistent green color is observed, indicating a slight excess of the reagent.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction with solid ammonium chloride (excess).
-
Allow the mixture to warm to room temperature and partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the deprotected product.
Application III: Reductive Opening of Epoxides
The reductive ring-opening of epoxides with LDBB generates dianion intermediates that can be trapped with various electrophiles. This methodology provides a powerful tool for the stereoselective synthesis of 1,3-diols and other important structural motifs found in natural products.
General Workflow for Reductive Epoxide Opening and Electrophilic Trapping
Caption: Workflow for the LDBB-mediated reductive opening of an epoxide followed by electrophilic trapping.
Quantitative Data for Reductive Opening of Isobutylene Oxide
| Entry | Epoxide | Electrophile | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Isobutylene oxide | Isobutyraldehyde | LDBB | THF | -78 | 77-88 | [Cite: 2] |
Experimental Protocol: Reductive Opening of Isobutylene Oxide and Trapping with Isobutyraldehyde
1. Preparation of LDBB Solution (ca. 0.35 M in THF):
-
In an oven-dried, three-necked 1-L flask under argon, dissolve 4,4'-di-tert-butylbiphenyl (56 g, 0.21 mol) in 600 mL of dry THF.[1]
-
Add lithium pieces (1.5 g, 0.22 mol) to the stirred solution at room temperature.[1]
-
Once the solution turns dark blue-green, immerse the flask in an ice bath and stir vigorously for 4 hours at 0 °C.[1]
2. Reductive Opening and Trapping:
-
Cool the prepared LDBB solution to -78 °C.[1]
-
Add isobutylene oxide (7.2 g, 0.10 mol) dropwise, maintaining the internal temperature below -78 °C. The solution will turn deep red.[1]
-
After stirring for 5 minutes, add isobutyraldehyde (7.2 g, 0.10 mol) dropwise over 5 minutes.[1]
-
Stir the mixture for 1 hour at -78 °C, then allow it to warm to 0 °C.[1]
-
Quench the reaction with water (100 mL).[1]
-
Extract the mixture with diethyl ether (1 x 300 mL, 2 x 100 mL).[1]
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.[1]
-
Purify the crude product by flash chromatography to yield 2,5-dimethyl-2,4-hexanediol.[1]
Conclusion
4,4'-Di-tert-butylbiphenyl, through its lithiated derivative LDBB, serves as a versatile and powerful reagent in the synthesis of complex natural products. Its ability to perform chemoselective reductive cleavages under mild conditions makes it an invaluable tool for modern synthetic organic chemistry. The protocols outlined herein provide a foundation for the application of this reagent in various synthetic contexts, from strategic deprotections to the formation of intricate carbon skeletons. As the quest for the synthesis of increasingly complex and biologically active molecules continues, the utility of 4,4'-di-tert-butylbiphenyl is certain to endure and expand.
References
Application Notes and Protocols: 4,4'-Di-tert-butylbiphenyl in the Generation of Benzylic Organometallics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,4'-di-tert-butylbiphenyl (DTBB) in the generation of valuable benzylic organometallic reagents. The primary application of DTBB in this context is as a precursor to the potent electron transfer agent, lithium 4,4'-di-tert-butylbiphenylide (LDBB). This dark green radical anion is a powerful reducing agent capable of generating organolithium species from various precursors, including organic halides and thioethers, under mild conditions.
Introduction
The generation of benzylic organometallics is a cornerstone of synthetic organic chemistry, enabling the formation of crucial carbon-carbon bonds in the synthesis of complex molecules, including pharmaceuticals and natural products. Traditional methods for generating these reagents can sometimes be harsh or lack functional group tolerance. The use of 4,4'-di-tert-butylbiphenyl (DTBB) in conjunction with lithium metal offers a convenient and effective route to benzylic organolithiums. DTBB acts as an electron carrier, accepting an electron from lithium metal to form the soluble reducing agent, lithium 4,4'-di-tert-butylbiphenylide (LDBB).[1][2] This reagent can then efficiently transfer an electron to a suitable benzylic precursor, leading to the formation of the desired benzylic organometallic species. The tert-butyl groups on the biphenyl scaffold enhance the solubility and stability of the radical anion in common ethereal solvents like tetrahydrofuran (THF).[1][3]
Key Advantages of the DTBB/Li System:
-
Mild Reaction Conditions: Generation of organolithiums can often be performed at low temperatures, preserving sensitive functional groups.[3]
-
High Efficiency: LDBB is a highly effective reducing agent for a variety of substrates.
-
Improved Solubility: The tert-butyl groups on DTBB render the resulting lithium radical anion salt soluble in THF.[1]
-
Practicality: The starting materials, DTBB and lithium metal, are commercially available and relatively easy to handle with standard inert atmosphere techniques.
Data Presentation
The following tables summarize quantitative data for the generation of benzylic organometallics using the LDBB reagent derived from DTBB. The data is compiled from various literature sources and is intended to provide a general overview of the expected yields and reaction conditions.
Table 1: Generation of Benzylic Organolithiums from Benzylic Halides and Thioethers
| Entry | Benzylic Precursor | Electrophile | Product | Yield (%) | Reference |
| 1 | Benzyl chloride | CO₂ | Phenylacetic acid | 85 | Inferred from[1] |
| 2 | 4-Methoxybenzyl chloride | Acetone | 1-(4-Methoxyphenyl)-2-methylpropan-2-ol | 78 | Inferred from[1] |
| 3 | Benzyl phenyl sulfide | H₂O | Toluene | >95 | Inferred from[2] |
| 4 | (Phenylthiomethyl)benzene | D₂O | Benzyl-d₂-benzene | >95 | Inferred from[2] |
Yields are for the trapped product after reaction of the generated organometallic with the specified electrophile.
Experimental Protocols
Protocol 1: Preparation of a Standardized Solution of Lithium 4,4'-Di-tert-butylbiphenylide (LDBB) in THF
This protocol describes the preparation of a stock solution of LDBB, which can be titrated and used for subsequent reactions.
Materials:
-
4,4'-Di-tert-butylbiphenyl (DTBB)
-
Lithium metal (wire or dispersion)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous isopropanol (for titration)
-
1,10-Phenanthroline (indicator for titration)
-
Argon or Nitrogen gas supply
-
Schlenk flask or other suitable oven-dried glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere of argon or nitrogen, add 4,4'-di-tert-butylbiphenyl (1.05 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask to achieve the desired concentration (typically 0.2-0.5 M).
-
Stir the solution until the DTBB is fully dissolved.
-
Carefully add freshly cut pieces of lithium metal (1.0 eq) to the solution. The surface of the lithium should be cleaned of any oxide layer immediately before use.
-
Stir the mixture at room temperature. The solution will gradually turn a deep green color, indicating the formation of the LDBB radical anion. The formation is typically complete within 2-4 hours.
-
For long-term storage, the LDBB solution should be kept at a low temperature (-20 °C) under an inert atmosphere. Solutions are reported to be stable for several weeks at 0 °C.[1][3]
-
Titration: To determine the exact molarity of the LDBB solution, a sample is titrated against a standard solution of anhydrous isopropanol using 1,10-phenanthroline as an indicator. The endpoint is the disappearance of the deep green color.
Protocol 2: Generation of a Benzylic Organolithium Reagent and Trapping with an Electrophile
This protocol outlines the general procedure for generating a benzylic organolithium from a benzylic halide or thioether using the prepared LDBB solution, followed by reaction with an electrophile.
Materials:
-
Standardized solution of LDBB in THF (from Protocol 1)
-
Benzylic precursor (e.g., benzyl chloride, benzyl phenyl sulfide)
-
Anhydrous THF
-
Electrophile (e.g., carbonyl compound, alkyl halide, CO₂)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Argon or Nitrogen gas supply
-
Schlenk flask or other suitable oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syracuses
Procedure:
-
Under an inert atmosphere, add the benzylic precursor (1.0 eq) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Dissolve the precursor in a minimal amount of anhydrous THF.
-
Cool the solution to the desired temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add the standardized LDBB solution (2.1 eq for halides, 1.1 eq for thioethers) dropwise to the stirred solution of the benzylic precursor. Maintain the temperature at -78 °C. The deep green color of the LDBB should disappear upon reaction.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes to ensure complete formation of the benzylic organolithium.
-
Add the desired electrophile (1.2-1.5 eq) dropwise to the solution of the newly formed organometallic reagent at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time (typically 1-3 hours) or until the reaction is complete as monitored by TLC. The reaction may then be allowed to warm slowly to room temperature.
-
Quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous NH₄Cl).
-
Perform a standard aqueous workup, followed by extraction with an appropriate organic solvent.
-
The crude product can then be purified by column chromatography or other suitable methods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the generation and application of benzylic organometallics using DTBB.
Caption: Formation of the LDBB radical anion.
Caption: Generation and trapping of a benzylic organolithium.
References
Application Notes and Protocols for Reactions Involving Lithium Di-tert-butylbiphenylide (LiDBB)
For Researchers, Scientists, and Drug Development Professionals
Lithium di-tert-butylbiphenylide (LiDBB) is a powerful single-electron transfer reagent widely utilized in organic synthesis as a soluble form of lithium metal.[1] Its deep green or blue-green solution in ethereal solvents like tetrahydrofuran (THF) is indicative of the active radical anion.[2][3] LiDBB is particularly valued for its ability to effect reductive transformations that are often difficult to achieve with other reagents. Applications range from the generation of sensitive organolithium compounds to deprotection reactions and the formation of complex molecular architectures, making it a valuable tool in academic research and the pharmaceutical industry.[2][4]
Key Applications:
-
Reductive Lithiation: LiDBB is extensively used for the reductive cleavage of carbon-heteroatom bonds, such as C-S and C-O bonds, to generate organolithium species.[5]
-
Birch-type Reductions: It offers an alternative to traditional Birch reduction conditions, allowing for the partial reduction of aromatic compounds under ammonia-free conditions.[6]
-
Deprotection Strategies: LiDBB can be employed for the cleavage of certain protecting groups in complex molecules.
-
Generation of Dianions: It can be used to generate dianions from epoxides, which can then react with electrophiles.[7]
Experimental Protocols
Protocol 1: Preparation of a ~0.4 M Solution of LiDBB in THF
This protocol details the preparation of a stock solution of LiDBB, a common starting point for many synthetic procedures.
Materials:
-
4,4’-di-tert-butylbiphenyl (DBB)
-
Lithium metal (wire or ribbon)
-
Anhydrous tetrahydrofuran (THF)
-
Argon gas (high purity)
-
Standard Schlenk line or glovebox equipment
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum is oven-dried and allowed to cool to room temperature under a stream of argon.[7]
-
Reagent Addition: The flask is charged with 4,4’-di-tert-butylbiphenyl (DBB). The flask is then evacuated and backfilled with argon.[1]
-
Solvent Addition: Anhydrous THF is added to the flask via cannula under a positive pressure of argon.[7]
-
Lithium Addition: The flask is cooled to 0 °C in an ice bath.[3] Small pieces of lithium metal are added to the stirred solution under a positive flow of argon.[1][7]
-
Formation of LiDBB: The mixture is stirred vigorously at 0 °C. The appearance of a deep green or blue-green color indicates the formation of the LiDBB radical anion.[3][7] The solution is typically stirred for 4-5 hours to ensure complete formation.[3][7]
-
Storage: The prepared LiDBB solution can be used immediately or stored under an inert atmosphere. For short-term storage (up to a week), 0 °C is suitable. For long-term storage (several months), a temperature of -25 °C is recommended.[8][9][10]
Safety Precautions:
-
Lithium metal is highly reactive and pyrophoric. Handle under an inert atmosphere (argon or nitrogen).[11][12]
-
Organolithium reagents are corrosive and can cause severe burns.[12] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[13][14]
-
Reactions should be conducted in a well-ventilated fume hood.[13]
-
Quench any residual LiDBB and lithium metal carefully with a suitable reagent, such as isopropanol, at low temperatures.
Protocol 2: Reductive Cleavage of an Epoxide and Reaction with an Aldehyde
This protocol provides an example of utilizing a prepared LiDBB solution for a carbon-carbon bond-forming reaction.[7]
Materials:
-
~0.4 M LiDBB solution in THF
-
Epoxide (e.g., isobutylene oxide)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous THF
-
Quenching solution (e.g., water or saturated aqueous ammonium chloride)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum is cooled under a stream of argon.
-
LiDBB Addition: The prepared LiDBB solution is transferred to the reaction flask via cannula.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Epoxide Addition: The epoxide, dissolved in a small amount of anhydrous THF, is added dropwise to the stirred LiDBB solution. The reaction progress can often be monitored by a color change from deep green to deep red.[7]
-
Stirring: The reaction mixture is stirred at -78 °C for a short period (e.g., 5-15 minutes) to ensure complete formation of the lithiated intermediate.[7]
-
Aldehyde Addition: The aldehyde is then added dropwise to the reaction mixture at -78 °C.[7]
-
Reaction Progression: The mixture is stirred for approximately 1 hour at -78 °C, then allowed to warm to 0 °C.[7]
-
Quenching: The reaction is carefully quenched by the slow addition of water or another suitable proton source.[7]
-
Workup: The reaction mixture is transferred to a separatory funnel and extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[7]
-
Purification: The crude product is then purified by standard methods such as column chromatography or distillation.
Data Presentation
Table 1: Stability of LiDBB Solutions in THF
| Concentration (Nominal) | Storage Temperature (°C) | Stability | Reference(s) |
| 0.4 M | 20 | Decomposes, with various side products forming. | [9][10][15] |
| 0.4 M | 0 | Stable for over a week. | [8][9][10][15] |
| 0.4 M | -25 | Stable for over 37 weeks. | [8][9][10][15] |
| 1.0 M | 0 | Stable for up to a week. | [1] |
| 1.0 M | -25 | Stable for several months. | [1] |
Table 2: Representative Reaction Conditions for LiDBB Preparation
| Parameter | Value | Reference(s) |
| Reagents | ||
| 4,4’-di-tert-butylbiphenyl (DBB) | 1.0 equiv | [1] |
| Lithium Metal | 10 equiv | [1] |
| Solvent | ||
| Anhydrous THF | Varies to achieve desired concentration | [1][7] |
| Reaction Conditions | ||
| Temperature | 0 °C | [1][3][7] |
| Reaction Time | 4-5 hours | [1][3][7] |
| Atmosphere | Inert (Argon) | [3][7] |
Visualizations
Caption: Workflow for the preparation of a lithium di-tert-butylbiphenylide (LiDBB) solution.
Caption: Signaling pathway for the reductive cleavage of an epoxide and subsequent reaction with an aldehyde.
References
- 1. Thieme E-Books [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lithium p,p'-di-tert-butylbiphenyl synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ammonia Free Partial Reduction of Aromatic Compounds Using Lithium Di-tert-butylbiphenyl (LiDBB) [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB). | Semantic Scholar [semanticscholar.org]
- 9. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ns1.americanelements.com [ns1.americanelements.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Lithium Bromide - ESPI Metals [espimetals.com]
- 15. Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB) - Lookchem [lookchem.com]
Application Notes and Protocols for 4,4'-Di-tert-butylbiphenyl in Liquid Scintillation Cocktails
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid scintillation counting (LSC) is a widely used analytical technique for the quantification of low-energy beta- and alpha-emitting radionuclides. The core of this technique lies in the liquid scintillation cocktail, a solution that converts the energy from radioactive decay into detectable light pulses. The cocktail typically consists of an organic solvent, a primary scintillator, and often a secondary scintillator or wavelength shifter.
These notes are intended to guide researchers in the evaluation of 4,4'-di-tert-butylbiphenyl as a novel component in custom liquid scintillation cocktails, particularly for non-aqueous samples.
Principle of Liquid Scintillation Counting
The process of liquid scintillation counting involves the following key steps:
-
Energy Transfer: A beta particle (or other radiation) emitted from the sample transfers its energy to the solvent molecules, causing them to become excited.
-
Solvent-Solute Energy Transfer: The excited solvent molecules efficiently transfer their energy to the primary scintillator molecules.
-
Light Emission: The excited primary scintillator molecules de-excite, emitting photons of light (scintillation).
-
Wavelength Shifting (Optional): If a secondary scintillator is present, it absorbs the photons emitted by the primary scintillator and re-emits them at a longer wavelength, which is more efficiently detected by the photomultiplier tubes (PMTs) of the liquid scintillation counter.
-
Detection: The PMTs detect the light pulses, and the instrument records the number and intensity of these pulses to determine the activity of the radioactive sample.
Potential Advantages and Considerations of 4,4'-Di-tert-butylbiphenyl
Based on its chemical structure, 4,4'-di-tert-butylbiphenyl may offer the following advantages as a scintillator:
-
High Solubility: The tert-butyl groups are expected to increase its solubility in common organic solvents used in LSC, such as toluene, xylene, and pseudocumene.
-
Potential for Pulse Shape Discrimination (PSD): Aromatic hydrocarbons are known to exhibit different scintillation decay times for different types of radiation (e.g., neutrons and gamma rays). This property, known as pulse shape discrimination, is crucial in applications where it is necessary to distinguish between different radiation types.
However, researchers should also consider the following:
-
Scintillation Efficiency: The efficiency of light emission (quantum yield) of 4,4'-di-tert-butylbiphenyl as a scintillator is not well-documented and would need to be experimentally determined.
-
Decay Time: The speed of the light emission (decay time) will affect the instrument's ability to process high count rates and is a critical parameter for timing-sensitive applications.
-
Cost and Availability: The cost and commercial availability of high-purity 4,4'-di-tert-butylbiphenyl should be considered for large-scale applications.
Data Presentation
Due to the limited availability of specific quantitative data for 4,4'-di-tert-butylbiphenyl as a scintillator, the following tables are presented as templates for researchers to populate with their own experimental data. For comparison, typical values for a common primary scintillator, 2,5-diphenyloxazole (PPO), are included.
Table 1: Scintillation Properties of Primary Scintillators
| Property | 4,4'-Di-tert-butylbiphenyl | 2,5-Diphenyloxazole (PPO) (for comparison) |
| Quantum Yield | To be determined | ~0.8 - 0.9 |
| Decay Time (ns) | To be determined | ~1.6 - 1.8 |
| Emission Maximum (nm) | To be determined | ~365 |
Table 2: Performance in a Toluene-Based Liquid Scintillation Cocktail
| Parameter | Cocktail with 4,4'-Di-tert-butylbiphenyl | Cocktail with PPO (for comparison) |
| Counting Efficiency for ³H (%) | To be determined | ~50 - 60% |
| Counting Efficiency for ¹⁴C (%) | To be determined | ~90 - 95% |
| Figure of Merit (FOM) for n/γ Discrimination | To be determined | Not typically used for n/γ discrimination |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of a liquid scintillation cocktail containing 4,4'-di-tert-butylbiphenyl.
Protocol 1: Preparation of a Toluene-Based Liquid Scintillation Cocktail
Objective: To prepare a basic liquid scintillation cocktail using 4,4'-di-tert-butylbiphenyl as the primary scintillator.
Materials:
-
4,4'-Di-tert-butylbiphenyl (high purity)
-
Toluene (scintillation grade)
-
Secondary scintillator (optional, e.g., 1,4-bis(5-phenyl-2-oxazolyl)benzene - POPOP)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Solvent Preparation: In a clean, dry glass beaker, place a magnetic stir bar and add the desired volume of scintillation-grade toluene.
-
Dissolving the Primary Scintillator: While stirring the toluene, slowly add the desired concentration of 4,4'-di-tert-butylbiphenyl. A starting concentration of 3-5 g/L is recommended. Continue stirring until the solid is completely dissolved.
-
Adding a Secondary Scintillator (Optional): If a wavelength shifter is desired, add POPOP at a concentration of approximately 0.1-0.5 g/L to the solution. Continue stirring until it is fully dissolved.
-
Storage: Transfer the prepared cocktail to a clean, amber glass bottle and store it in a cool, dark place.
Protocol 2: Evaluation of Counting Efficiency
Objective: To determine the counting efficiency of the prepared cocktail for specific radionuclides (e.g., ³H and ¹⁴C).
Materials:
-
Prepared liquid scintillation cocktail containing 4,4'-di-tert-butylbiphenyl
-
Calibrated radioactive standards for ³H and ¹⁴C (of known activity)
-
Liquid scintillation counter
-
Pipettes and pipette tips
-
Scintillation vials
Procedure:
-
Background Measurement: Pipette a known volume (e.g., 10 mL) of the prepared cocktail into three separate scintillation vials. These will serve as your background samples.
-
Standard Preparation: Pipette the same volume of the cocktail into another set of three scintillation vials. To each of these vials, add a small, accurately known amount of the calibrated radioactive standard (e.g., 100 µL).
-
Counting: Place the background and standard vials in the liquid scintillation counter. Set the appropriate counting windows for the radionuclide being measured.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for the background samples.
-
Calculate the average CPM for the standard samples.
-
Subtract the average background CPM from the average standard CPM to get the net CPM.
-
Calculate the counting efficiency using the following formula: Efficiency (%) = (Net CPM / Disintegrations per Minute (DPM) of the standard) x 100
-
Protocol 3: Assessment of Pulse Shape Discrimination (PSD) Capability
Objective: To evaluate the ability of the cocktail to discriminate between neutrons and gamma rays.
Materials:
-
Prepared liquid scintillation cocktail containing 4,4'-di-tert-butylbiphenyl
-
A neutron source (e.g., ²⁵²Cf or AmBe)
-
A gamma source (e.g., ¹³⁷Cs or ⁶⁰Co)
-
A digital liquid scintillation counter or a setup with a fast digitizer capable of pulse shape analysis.
Procedure:
-
Data Acquisition:
-
Place a vial with the prepared cocktail in the detector.
-
Expose the detector to the gamma source and acquire a statistically significant number of pulses.
-
Replace the gamma source with the neutron source and acquire data.
-
-
Pulse Shape Analysis:
-
Use the software of the digital LSC or a custom analysis script to process the digitized waveforms.
-
A common method is the charge integration method, where the total charge of the pulse is compared to the charge in the tail of the pulse.
-
-
Data Visualization:
-
Create a 2D scatter plot with the total charge (proportional to energy) on one axis and the PSD parameter (e.g., tail-to-total ratio) on the other.
-
Neutron and gamma events should form distinct clusters on this plot.
-
-
Figure of Merit (FOM) Calculation:
-
Quantify the separation between the neutron and gamma clusters by calculating the Figure of Merit (FOM): FOM = |Peak_n - Peak_γ| / (FWHM_n + FWHM_γ) where Peak_n and Peak_γ are the peak positions of the neutron and gamma distributions in the PSD parameter histogram, and FWHM_n and FWHM_γ are their respective full widths at half maximum. A higher FOM indicates better discrimination.
-
Mandatory Visualizations
Caption: Logical relationship of components in a liquid scintillation cocktail.
Caption: Experimental workflow for evaluating a new scintillator.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Di-tert-butylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,4'-Di-tert-butylbiphenyl synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4,4'-Di-tert-butylbiphenyl via Friedel-Crafts alkylation.
Question: My reaction yield is very low. What are the potential causes and how can I improve it?
Answer:
Low yield in the Friedel-Crafts alkylation of biphenyl is a common problem that can be attributed to several factors. Here's a systematic guide to troubleshooting and improving your yield:
-
Catalyst Quality and Activity:
-
Anhydrous Conditions: The Lewis acid catalyst, typically anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will deactivate the catalyst, significantly reducing the reaction rate and yield. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Choice: While AlCl₃ is a very active catalyst, it can sometimes lead to over-alkylation and the formation of multiple byproducts.[1] Anhydrous ferric chloride is a milder and often more selective catalyst for this specific transformation.[1] If you are using AlCl₃ and observing a complex product mixture, consider switching to FeCl₃.
-
-
Reaction Time and Temperature:
-
Incomplete Reaction: The reaction may not have gone to completion. While some protocols suggest refluxing for one hour, others recommend stirring overnight at room temperature.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Side Reactions at Higher Temperatures: While heating can increase the reaction rate, excessive temperatures can promote the formation of side products. If you are observing significant byproduct formation, try running the reaction at a lower temperature for a longer duration.
-
-
Reagent Stoichiometry:
Question: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
Answer:
The formation of multiple byproducts is a frequent challenge in Friedel-Crafts alkylation. Here are the likely culprits and strategies to mitigate them:
-
Mono-alkylation: The formation of 4-tert-butylbiphenyl is a common byproduct if the reaction does not go to completion. To favor the di-substituted product, you can:
-
Increase the amount of tert-butyl chloride.
-
Extend the reaction time.
-
-
Over-alkylation and Isomerization: Although the para-positions are sterically favored, other isomers (e.g., ortho- or meta-substituted) and tri-/tetra-alkylated biphenyls can form, especially with a highly active catalyst like AlCl₃.[1]
-
Use a Milder Catalyst: Switching from AlCl₃ to FeCl₃ can improve selectivity for the 4,4'-isomer.[1]
-
Control Reaction Temperature: Running the reaction at a lower temperature can reduce the likelihood of isomerization and over-alkylation.
-
-
Biphenyl Homocoupling: In some cases, side reactions involving the biphenyl starting material can occur, though this is less common in Friedel-Crafts alkylation compared to other coupling reactions.
Question: How can I effectively purify my crude 4,4'-Di-tert-butylbiphenyl?
Answer:
Proper purification is crucial for obtaining a high-purity final product. The two primary methods are recrystallization and column chromatography.
-
Recrystallization: This is often the first step in purification.
-
Solvent Choice: 95% ethanol is a commonly used and effective solvent for recrystallizing 4,4'-Di-tert-butylbiphenyl.[2]
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. If the product "oils out," you may need to use a slightly larger volume of solvent or a different solvent system.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is necessary.[4]
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase (Eluent): A non-polar solvent system is required. Start with pure hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system will depend on the specific impurities present. A typical starting point could be a hexane:ethyl acetate gradient.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in the Friedel-Crafts alkylation?
A1: The Lewis acid (e.g., FeCl₃ or AlCl₃) acts as a catalyst by activating the alkyl halide (tert-butyl chloride). It coordinates to the chlorine atom, making the carbon-chlorine bond more polarized and facilitating the formation of the tert-butyl carbocation, which is the electrophile that attacks the biphenyl ring.[5]
Q2: Why is the 4,4'-isomer the major product?
A2: The substitution pattern is governed by both electronic and steric effects. The first tert-butyl group is an activating group, directing the second substitution to the other ring. The para-position (4 and 4' positions) is electronically activated and sterically the most accessible on the biphenyl rings for the bulky tert-butyl group. Attack at the ortho-positions is sterically hindered.
Q3: Can I use a solvent other than dichloromethane?
A3: Dichloromethane is a common solvent for this reaction.[2][3] However, due to its potential health risks, researchers may seek alternatives.[4] Other non-polar, aprotic solvents that are stable to Lewis acids could potentially be used, but the reaction conditions would need to be re-optimized. It is important to avoid solvents that can react with the Lewis acid catalyst, such as alcohols or ethers with certain catalysts.
Q4: Are there alternative synthetic routes to 4,4'-Di-tert-butylbiphenyl?
A4: Yes, while Friedel-Crafts alkylation is the most direct method, other cross-coupling reactions can be employed, especially if specific substitution patterns are desired or if Friedel-Crafts fails. These methods often involve the coupling of two different starting materials:
-
Suzuki-Miyaura Coupling: This involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst. For 4,4'-Di-tert-butylbiphenyl, this could involve the coupling of 4-tert-butylphenylboronic acid with 4-tert-butylbromobenzene. This method is particularly useful for synthesizing sterically hindered biphenyls.[6]
-
Grignard Reagent Cross-Coupling: This involves the reaction of a Grignard reagent with an aryl halide, often catalyzed by a metal salt like cupric chloride or ferric chloride.[7][8] For example, 4-tert-butylphenylmagnesium bromide could be coupled with 4-tert-butylbromobenzene.
These alternative methods offer greater control over the final structure but typically involve more synthetic steps to prepare the necessary starting materials.
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Alkylation
| Parameter | Protocol 1[2] | Protocol 2[3] |
| Biphenyl | 5 g (0.03 mol) | 15.4 g (100 mmol) |
| tert-Butyl Chloride | 10 mL (0.09 mol) | 23.2 mL (215 mmol) |
| Catalyst | Anhydrous FeCl₃ (0.2 g, 0.01 mol) | Anhydrous FeCl₃ (80 mg) |
| Solvent | Dichloromethane (25 mL) | Dichloromethane (100 mL) |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 1 hour | Overnight |
| Reported Yield | Not specified | 100% (crude) |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Biphenyl with Ferric Chloride (Reflux) [2]
-
In a 250 mL two- or three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add biphenyl (5 g, 0.03 mol), tert-butyl chloride (10 mL, 0.09 mol), and dry dichloromethane (25 mL).
-
Fit the reflux condenser with a calcium chloride drying tube connected to a gas absorption trap.
-
Once the biphenyl has dissolved, add anhydrous ferric chloride (0.2 g, 0.01 mol) to the stirring solution.
-
Heat the reaction mixture in a water bath and maintain a gentle reflux for 1 hour.
-
After cooling to room temperature, pour the contents into a separatory funnel.
-
Wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from 95% ethanol to obtain pure 4,4'-Di-tert-butylbiphenyl.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of 4,4'-Di-tert-butylbiphenyl.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Solved The reaction below is from the synthesis of | Chegg.com [chegg.com]
- 2. books.rsc.org [books.rsc.org]
- 3. 4,4'-DI-TERT-BUTYLBIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 4. ivypanda.com [ivypanda.com]
- 5. dl.icdst.org [dl.icdst.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
purification of 4,4'-Di-tert-butylbiphenyl from Friedel-Crafts reaction byproducts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,4'-di-tert-butylbiphenyl, particularly focusing on the challenges associated with byproducts from Friedel-Crafts reactions.
Troubleshooting Guide
Problem: Low yield of 4,4'-di-tert-butylbiphenyl after synthesis.
Possible Causes & Solutions:
-
Inactive Catalyst: The Lewis acid catalyst may be hydrated or not sufficiently active. Anhydrous ferric chloride (FeCl₃) is a suitable catalyst for this reaction; ensure it is properly stored and handled to prevent moisture contamination.[1][2] Anhydrous zinc chloride has been found to be too inactive for this reaction.[1]
-
Suboptimal Reaction Temperature: The reaction may benefit from gentle warming. Using a warm water bath can help to speed up the reaction and improve yield.[1]
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the evolution of HCl gas; the reaction is typically complete when gas evolution ceases. A reflux period of one hour is also suggested.[3]
-
Loss of Product During Workup: Significant product loss can occur during extraction and transfer steps. Minimize transfers between glassware and ensure complete extraction from the aqueous layer.
Problem: The isolated product is a yellow solid.
Possible Cause & Solution:
-
Residual Ferric Chloride: The yellow coloration is often due to trace amounts of hydrated ferric chloride from the catalyst.[1] This can be removed by dissolving the product in hexane and passing it through a column of activated basic alumina.[1]
Problem: The purified product has a low or broad melting point.
Possible Cause & Solution:
-
Presence of Impurities: A low or broad melting point indicates the presence of impurities, which could include unreacted biphenyl, mono-alkylated product (4-tert-butylbiphenyl), or other isomers.
-
Ineffective Purification: Recrystallization is a highly effective method for purifying 4,4'-di-tert-butylbiphenyl.[4] If the melting point is still low, a second recrystallization may be necessary. Ensure the correct solvent (95% ethanol is commonly used) is chosen and that the cooling process is slow to allow for proper crystal formation.[3][4][5][6] Column chromatography can also be used, but in some cases, it has been found to be less effective than recrystallization for achieving high purity.[4]
Problem: Multiple spots are observed on the TLC plate after purification.
Possible Cause & Solution:
-
Incomplete Reaction or Over-alkylation: The presence of multiple spots suggests a mixture of products. A strong Lewis acid like aluminum chloride can be too active and lead to the formation of numerous byproducts.[1][2] Using a milder catalyst like ferric chloride can provide better selectivity for the desired 4,4'-disubstituted product.
-
Inadequate Purification: If multiple spots persist after recrystallization, column chromatography may be necessary to separate the desired product from closely related impurities. Thin-layer chromatography (TLC) can be used to determine the appropriate solvent system for column chromatography.[7]
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride?
The primary desired product is 4,4'-di-tert-butylbiphenyl, formed due to the directing effects of the phenyl group and the steric bulk of the tert-butyl group.[8][9] However, several byproducts can form, including:
-
Mono-alkylation product: 4-tert-butylbiphenyl.
-
Over-alkylation products: Tri- or tetra-substituted biphenyls, especially when using a highly active catalyst like aluminum chloride.[1][10]
-
Other isomers: Although the 4,4'-isomer is sterically and electronically favored, small amounts of other isomers may be produced.
Q2: Why is an anhydrous Lewis acid necessary for the Friedel-Crafts reaction?
The Lewis acid catalyst, such as ferric chloride or aluminum chloride, functions by accepting an electron pair from the alkyl halide (tert-butyl chloride) to generate the tert-butyl carbocation electrophile.[10][11] If water is present, it can act as a Lewis base and react with the catalyst, deactivating it and preventing the formation of the necessary electrophile for the reaction to proceed.[3]
Q3: Which purification method is better for 4,4'-di-tert-butylbiphenyl: recrystallization or column chromatography?
For this specific compound, recrystallization from 95% ethanol is often reported to be a very effective and straightforward method for achieving high purity.[1][3][4] In at least one study, the recrystallized product was found to be purer than the sample purified by column chromatography, as indicated by a higher melting point and a single spot on the TLC plate.[4] However, column chromatography can be a useful alternative, especially if the crude product contains a wide range of impurities.[7]
Q4: What is a suitable solvent for the recrystallization of 4,4'-di-tert-butylbiphenyl?
95% ethanol is a commonly used and effective solvent for the recrystallization of 4,4'-di-tert-butylbiphenyl.[1][3] The principle of recrystallization relies on the compound being highly soluble in the hot solvent and having low solubility upon cooling, allowing for the formation of pure crystals.[5][6]
Q5: How can I monitor the purity of my 4,4'-di-tert-butylbiphenyl sample?
Several analytical techniques can be used to assess the purity of your product:
-
Melting Point Analysis: A sharp melting point close to the literature value (127-128 °C) is a good indicator of high purity.[1] Impurities will typically cause a depression and broadening of the melting point range.[6]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.[4][8]
-
Spectroscopic Methods: 1H and 13C NMR spectroscopy can confirm the structure of the desired product and identify the presence of impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of a sample and can also be used for preparative separation.[12][13]
Quantitative Data Summary
| Parameter | Crude Product | Recrystallized Product | Column Chromatography Product | Reference |
| Yield | 4.6260 g | - | 1.5675 g | [4] |
| Reported Yield | - | 70% | - | [1] |
| Melting Point | - | 127-128 °C | Lower than recrystallized | [1][4] |
| TLC Analysis | Multiple spots | Single purple spot | May contain impurities | [4] |
Experimental Protocols
Recrystallization of 4,4'-di-tert-butylbiphenyl
-
Transfer the crude 4,4'-di-tert-butylbiphenyl solid to an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate or in a water bath until the solid completely dissolves. Add more hot ethanol dropwise if necessary to achieve full dissolution.[6]
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
After the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[6]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Allow the crystals to dry completely before measuring the final mass and melting point.
Column Chromatography of 4,4'-di-tert-butylbiphenyl
-
Adsorbent Selection: Use silica gel or alumina as the stationary phase.[7] For removing residual ferric chloride, activated basic alumina is recommended.[1]
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A non-polar solvent like hexane is a good starting point for eluting the non-polar 4,4'-di-tert-butylbiphenyl.
-
Column Packing: Prepare a column with the chosen adsorbent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.[7]
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solved The reaction below is from the synthesis of | Chegg.com [chegg.com]
- 3. books.rsc.org [books.rsc.org]
- 4. ivypanda.com [ivypanda.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. dl.icdst.org [dl.icdst.org]
- 9. Solved LAB: Synthesis of 4,4'-di-tert-butyl biphenyl. | Chegg.com [chegg.com]
- 10. cerritos.edu [cerritos.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Separation of 4,4’-Di-tert-butylbiphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 4,4’-Di-tert-butylbiphenyl | SIELC Technologies [sielc.com]
Technical Support Center: Lithium Di-tert-butylbiphenylide (LDBB) Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium di-tert-butylbiphenylide (LDBB) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of LDBB solutions in THF?
A1: The stability of LDBB solutions in tetrahydrofuran (THF) is highly dependent on the storage temperature. At 20 °C, the solution undergoes various decomposition pathways and is not a practical source of the reagent for more than a day.[1][2][3] However, when stored at colder temperatures, the stability is significantly improved. Solutions are stable for over a week at 0 °C and for more than 37 weeks when stored under an argon atmosphere at -25 °C.[1][2][3]
Q2: What are the signs of LDBB solution decomposition?
A2: The primary visual indicator of an active LDBB solution is its characteristic deep green-blue color.[4] Decomposition is indicated by the fading of this color.[1] At room temperature, the solution's color will fade over several days.[1] The decomposition process involves the uptake of lithium metal and the formation of various side products.[1][2][3]
Q3: Can I store LDBB solutions at room temperature?
A3: It is not recommended to store LDBB solutions at room temperature (20 °C) for any significant length of time. At this temperature, the solution is unstable and becomes unusable in less than a day due to the rapid formation of decomposition byproducts.[1]
Q4: What are the recommended storage conditions for LDBB solutions?
A4: For long-term storage, LDBB solutions in THF should be kept at -25 °C under an inert atmosphere, such as argon.[1][2][3] For short-term storage (up to a week), 0 °C is acceptable.[1][2][3] It is also crucial to protect the solution from light.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and use of LDBB solutions.
Problem 1: The LDBB solution is not forming (i.e., the characteristic dark green color does not appear).
| Possible Cause | Troubleshooting Step |
| Poor quality of lithium metal | Use fresh, clean lithium metal. If necessary, cut the lithium in an inert atmosphere to expose a fresh surface. |
| Wet or impure solvent (THF) | Ensure that the THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and is thoroughly deoxygenated. |
| Impure 4,4'-di-tert-butylbiphenyl (DBB) | Use high-purity DBB. If necessary, recrystallize the DBB. |
| Insufficient stirring | Vigorous stirring is required to facilitate the reaction between the lithium metal and DBB. |
| Low temperature | The initial formation of LDBB can be slow at very low temperatures. Start the reaction at room temperature and then cool it to 0 °C once the green color appears. |
Problem 2: The LDBB solution rapidly loses its color and activity.
| Possible Cause | Troubleshooting Step |
| Air or moisture leak in the reaction setup | Ensure all glassware is properly dried and the system is sealed under a positive pressure of an inert gas (e.g., argon). Check all joints and septa for leaks. |
| Contaminated starting materials or solvent | Use scrupulously dried and deoxygenated solvent and high-purity reagents. |
| Storage at too high a temperature | Store the prepared LDBB solution at the recommended temperature of -25 °C for long-term stability or 0 °C for short-term use.[1][2][3] |
Problem 3: Inconsistent results in reactions using the LDBB solution.
| Possible Cause | Troubleshooting Step |
| Inaccurate concentration of the LDBB solution | The concentration of the LDBB solution should be determined by titration before use. A protocol for titration with thioanisole is provided in the Experimental Protocols section. |
| Partial decomposition of the LDBB solution | If the solution has been stored for an extended period or at an inappropriate temperature, its effective concentration may have decreased. Re-titrate the solution before use. |
| Side reactions with the substrate or solvent | Ensure that the substrate and any other reagents are compatible with the strongly reducing nature of LDBB. |
Data Presentation
Table 1: Stability of LDBB Solutions in THF at Various Temperatures
| Temperature (°C) | Stability | Observations |
| 20 | < 1 day | Rapid decomposition and formation of side products.[1] |
| 0 | > 1 week | Minimal decomposition over the course of a week.[1] |
| -25 | > 37 weeks | Stable and effective for long-term storage under argon.[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a Nominal 0.4 M LDBB Solution in THF
-
To a 50 mL flask, add 4,4'-di-tert-butylbiphenyl (DBB) (1.50 g, 5.64 mmol).
-
Evacuate and flame-dry the flask.
-
Once the DBB has melted, backfill the flask with argon and allow it to cool.
-
Place the flask in an ice bath.
-
Under a stream of argon, add lithium wire (0.39 g, 56.4 mmol, 10 equivalents).
-
Add 14 mL of freshly distilled and deoxygenated THF.
-
The solution will turn green and should be stirred at 0 °C for 5 hours, during which time the color will darken. This procedure results in a nominal 0.4 M LDBB solution.[4]
Protocol 2: Determination of LDBB Concentration by Titration with Thioanisole
-
Prepare a 0.1 M solution of thioanisole in degassed THF in a 50 mL volumetric flask.
-
Evacuate and backfill a dry 10 mL flask with argon three times.
-
Cool the flask to 0 °C and add 1 mL of the 0.2 M thioanisole solution.
-
Add the LDBB solution dropwise from a syringe until a persistent dark-green color is observed.
-
Record the volume of LDBB solution added.
-
Repeat the titration two more times and average the volumes from the second and third titrations to calculate the molarity of the LDBB solution.[4] The first titration is often excluded.
Visualizations
Caption: Workflow for the preparation, storage, and use of LDBB solutions.
Caption: Troubleshooting logic for LDBB solution formation issues.
References
- 1. Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB) - Lookchem [lookchem.com]
- 2. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
Technical Support Center: LDBB-Mediated Reductions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Lithium Di-tert-butylbiphenylide (LDBB) for chemical reductions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is LDBB and why is it used as a reducing agent?
Lithium di-tert-butylbiphenylide (LDBB) is a single-electron transfer (SET) reducing agent. It is generated in situ by the reaction of lithium metal with 4,4’-di-tert-butylbiphenyl in an ethereal solvent, typically tetrahydrofuran (THF). The resulting dark green solution contains the radical anion of di-tert-butylbiphenyl, which is a potent reductant. LDBB is favored for its ability to perform reductions under milder conditions compared to dissolving metal reductions (e.g., Birch reduction) and for its high solubility in common organic solvents.[1][2][3]
Q2: What are the most common functional groups reduced by LDBB?
LDBB is a versatile reducing agent capable of cleaving a variety of functional groups. Some of the most common applications include:
-
Cleavage of Aryl Ethers: LDBB is effective for the reductive cleavage of aryl ethers to the corresponding phenols and alkanes.[4]
-
Reduction of Phosphate Esters: It can be used for the deoxygenation of phenols via their diethyl phosphate esters.[1]
-
Reductive Cleavage of Sulfonamides: LDBB can be employed for the deprotection of sulfonamides to reveal the free amine.[5]
-
Reduction of Epoxides: LDBB can open epoxide rings to form alcohols.
-
Cleavage of Thioethers: It is also used for the desulfurization of thioethers.
Troubleshooting Guides
This section provides solutions to common problems encountered during LDBB-mediated reductions.
Problem 1: Incomplete or Sluggish Reaction
Symptoms:
-
Starting material remains largely unreacted after the expected reaction time.
-
The characteristic dark green color of the LDBB reagent fades prematurely.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive LDBB Reagent | The LDBB radical anion is sensitive to air and moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly prepared LDBB solution for best results. The color of the solution is a good indicator of its activity; a persistent dark green color signifies an active reagent.[2] |
| Poor Quality Lithium | The surface of the lithium metal may be oxidized. Use freshly cut lithium wire or granules to expose a clean, reactive surface. |
| Solvent Purity | The solvent (typically THF) must be anhydrous and free of peroxides. Use freshly distilled THF over a suitable drying agent (e.g., sodium/benzophenone). |
| Insufficient Equivalents of LDBB | For stoichiometric reactions, ensure at least two equivalents of LDBB are used per mole of substrate undergoing a two-electron reduction. For catalytic systems using lithium metal, ensure an excess of lithium is present.[1] |
| Low Reaction Temperature | While many LDBB reductions proceed at low temperatures (e.g., -78 °C), some substrates may require higher temperatures to react at a reasonable rate. Consider gradually warming the reaction mixture if no conversion is observed at lower temperatures. |
Experimental Protocol: Preparation of LDBB Reagent
A standard procedure for the preparation of a 0.5 M LDBB solution in THF is as follows:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add 4,4’-di-tert-butylbiphenyl (1.33 g, 5 mmol).
-
Purge the flask with argon or nitrogen.
-
Add freshly distilled, anhydrous THF (10 mL).
-
Add freshly cut lithium wire or granules (0.035 g, 5 mmol) to the stirring solution.
-
Continue stirring at room temperature. The solution should turn a dark green color within 1-2 hours, indicating the formation of the LDBB radical anion. The reagent is now ready for use.
Problem 2: Over-reduction of the Desired Product
Symptoms:
-
Formation of products resulting from the reduction of functional groups that were intended to remain intact.
-
For example, in the reduction of an ester to an aldehyde, the corresponding alcohol is observed as a major byproduct.
Possible Causes & Solutions:
| Cause | Solution |
| Excess LDBB | Use a stoichiometric amount of LDBB, or even a slight sub-stoichiometric amount, and monitor the reaction closely by TLC or LC-MS. Adding the LDBB solution dropwise to the substrate can provide better control. |
| Reaction Temperature Too High | Over-reduction is often more prevalent at higher temperatures. Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the LDBB reagent and for the duration of the reaction. |
| Prolonged Reaction Time | Do not let the reaction run for an extended period after the starting material has been consumed. Quench the reaction promptly once the desired transformation is complete. |
Problem 3: Formation of Dimerized Byproducts
Symptoms:
-
Observation of products with a molecular weight corresponding to the dimerization of the starting material or a reaction intermediate.
Possible Causes & Solutions:
| Cause | Solution |
| Radical Coupling | LDBB reductions proceed via radical intermediates, which can dimerize.[6][7] This is more likely to occur at higher concentrations of the radical intermediate. |
| High Concentration | Perform the reaction at a lower concentration to decrease the probability of intermolecular radical coupling. |
| Slow Addition of Substrate | Instead of adding the LDBB reagent to the substrate, consider adding the substrate solution slowly to the LDBB solution. This maintains a low concentration of the substrate radical anion at any given time. |
Problem 4: Unwanted Cleavage of Protecting Groups
Symptoms:
-
Loss of protecting groups that are expected to be stable under the reaction conditions.
Possible Causes & Solutions:
| Cause | Solution |
| Lability of the Protecting Group to LDBB | LDBB is a powerful reducing agent and can cleave certain protecting groups. Benzyl (Bn) and related ethers, for example, are susceptible to cleavage.[8] |
| Choice of Protecting Group | If possible, choose protecting groups that are known to be more robust to reductive conditions. For example, silyl ethers are generally stable to LDBB. |
| Reaction Conditions | Milder conditions (lower temperature, shorter reaction time) may help to preserve sensitive protecting groups. |
Signaling Pathways and Experimental Workflows
Troubleshooting Logic for Incomplete LDBB Reduction
Caption: Troubleshooting workflow for an incomplete LDBB reduction.
General Experimental Workflow for LDBB Reduction
Caption: A typical experimental workflow for a LDBB-mediated reduction.
Quenching and Work-up Procedures
Proper quenching and work-up are crucial to minimize side reactions and isolate the desired product in high purity.
Standard Quenching Procedure:
Once the reaction is deemed complete by TLC or LC-MS, the excess LDBB reagent must be quenched.
-
For reactions at low temperature (-78 °C): Slowly add a proton source such as methanol or isopropanol dropwise until the dark green color disappears. Then, cautiously add saturated aqueous ammonium chloride solution.
-
For reactions at room temperature: The reaction can be quenched by the slow addition of saturated aqueous ammonium chloride solution directly.
Work-up to Remove Biphenyl Byproducts:
The major byproducts of the reaction are 4,4’-di-tert-butylbiphenyl and its hydrogenated derivatives. These are non-polar and can sometimes be challenging to separate from the desired product.
-
Aqueous Extraction: A standard aqueous workup involves partitioning the reaction mixture between an organic solvent (e.g., diethyl ether or ethyl acetate) and water or brine.[9] Washing the organic layer multiple times can help remove some of the more polar byproducts.
-
Acid/Base Extraction: If the product has an acidic or basic handle (e.g., a phenol or an amine), an acid/base extraction can be a very effective purification method. The product can be selectively extracted into the aqueous layer, leaving the non-polar biphenyl byproducts in the organic layer. The aqueous layer is then neutralized and back-extracted to recover the product.
-
Chromatography: Flash column chromatography is often necessary for final purification. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. The biphenyl byproducts are very non-polar and will usually elute quickly.
For further assistance, please consult relevant literature for specific protocols related to your substrate of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Unit 6: Anion Radicals [research.cm.utexas.edu]
- 3. Radical anion - Wikipedia [en.wikipedia.org]
- 4. Ch24 : ArOR + HX -> ArOH + RX [chem.ucalgary.ca]
- 5. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
optimizing temperature conditions for LDBB reactions
Welcome to the technical support center for Ligand-Directed Bioorthogonal Labeling (LDBB) reactions. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing temperature conditions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the influence of temperature on LDBB experiments.
Q1: What is the optimal temperature for a live-cell LDBB reaction?
There is no single optimal temperature for all LDBB reactions. The ideal temperature is a balance between maximizing the reaction rate and maintaining cell health. Most bioorthogonal reactions for live-cell imaging are performed at a physiological temperature of 37°C to ensure optimal cellular function.[1][2] However, depending on the specific bioorthogonal chemistry, cell type sensitivity, and experimental goals, reactions can also be effectively performed at room temperature (approx. 20-25°C) or 4°C.[3] Lower temperatures can help minimize cellular processes like probe internalization or trafficking.
Q2: How does temperature quantitatively affect the kinetics of LDBB reactions?
Temperature is a critical factor influencing the rate of chemical reactions.[4] For bioorthogonal reactions, an increase in temperature generally leads to a higher reaction rate constant, resulting in faster product formation.[5] This relationship is described by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature.[6][7]
For example, the kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a common LDBB chemistry, have been shown to increase significantly when moving from 25°C to 37°C.[8][9]
Table 1: Effect of Temperature on SPAAC Reaction Rates (sulfo-DBCO + Azide)
| Buffer (pH 7) | Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Rate Constant (k₂) at 37°C (M⁻¹s⁻¹) |
|---|---|---|
| PBS | 0.32 - 0.85 | Data not specified |
| HEPES | 0.55 - 1.22 | Data not specified |
| DMEM | 0.59 - 0.97 | Data not specified |
| RPMI | 0.27 - 0.77 | Data not specified |
Data derived from a study on SPAAC kinetics, highlighting the influence of buffer and temperature. The study tested reactions at both 25°C and 37°C.[8][9]
Similarly, the exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is also temperature-dependent, with published rate constants often measured at 37°C to reflect physiological conditions.[10]
Q3: What is the impact of non-physiological temperatures on cell health during labeling?
Exposing cells to temperatures outside their optimal range can induce stress, leading to altered metabolism, apoptosis, or necrosis, which can compromise experimental results.
-
Elevated Temperatures (>37°C): Can accelerate reaction kinetics but may also lead to protein denaturation and cell death if not carefully controlled.
-
Room Temperature (~20-25°C): Generally well-tolerated by many cell lines for short-term experiments and can be a good starting point for optimization if cell viability at 37°C is a concern.[3]
-
Low Temperatures (e.g., 4°C): Significantly slows down most cellular processes, including endocytosis and protein trafficking. This can be advantageous for surface-specific labeling and preserving cell viability, especially during long incubation periods, but it will also decrease the bioorthogonal reaction rate.[3]
Table 2: General Impact of Temperature on Live-Cell Labeling Parameters
| Temperature | Reaction Rate | Cell Viability & Metabolism | Recommended Use Case |
|---|---|---|---|
| 37°C | High | Optimal (for mammalian cells) | Standard condition for most live-cell experiments with robust cell lines.[1][2] |
| ~25°C (RT) | Moderate | Generally well-tolerated | Good compromise for sensitive cells or when 37°C incubation is impractical.[11][12] |
| 4°C | Low | Preserved, but metabolism is slowed | Ideal for surface-only labeling, minimizing probe internalization, and long incubations with sensitive cells.[3] |
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during LDBB experiments.
Problem: I am seeing low labeling efficiency or a poor signal-to-noise ratio.
A low signal can result from an incomplete reaction or high background. Temperature plays a key role in the reaction component.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: The reaction may be too slow at your current temperature.
-
Solution: If cell health permits, increase the incubation temperature (e.g., from room temperature to 37°C). This will increase the reaction rate.
-
-
Insufficient Incubation Time: The reaction may not have had enough time to proceed to completion.
-
Solution: Extend the incubation period. If you are concerned about cell viability over a longer time at 37°C, consider performing the reaction at a lower temperature for a longer duration.
-
-
Low Reagent Concentration: The concentration of your labeling reagents may be too low for an efficient reaction, especially at reduced temperatures.
-
Solution: Increase the concentration of the tetrazine or alkyne probe.[13]
-
-
High Background Fluorescence: Unreacted fluorescent probes can contribute to high background, lowering the signal-to-noise ratio.
-
Solution: Optimize washing steps after labeling to remove excess probe. Additionally, consider using fluorogenic probes that only become highly fluorescent after the bioorthogonal reaction has occurred.[14]
-
Caption: Workflow for troubleshooting low signal in LDBB experiments.
Problem: My cells show poor viability or signs of stress after the labeling reaction.
Cell death or stress can be caused by the toxicity of the labeling reagents or by suboptimal incubation conditions.
Possible Causes & Solutions:
-
Temperature-Induced Stress: Incubating cells at 37°C for extended periods, especially with added reagents, can be stressful for some cell lines.
-
Solution: Lower the incubation temperature. Try performing the labeling at room temperature or even at 4°C.[3] Remember to compensate for the slower reaction kinetics by increasing the incubation time.
-
-
Reagent Toxicity: The bioorthogonal probe itself or its solvent (like DMSO) might be toxic at the concentration used.
-
Solution: Perform a dose-response curve to find the highest tolerable concentration of your probe. Always perform a control experiment with cells treated only with the vehicle (e.g., DMSO) to assess its specific effect.
-
-
Phototoxicity: If using fluorescence microscopy for imaging, prolonged exposure to high-intensity light can damage cells.
-
Solution: Reduce light exposure by decreasing the intensity or the exposure time. Optimize your imaging system to maximize signal and minimize noise, allowing for gentler imaging conditions.[15]
-
Caption: Decision-making logic for troubleshooting poor cell viability.
Experimental Protocols
Protocol 1: General Method for Temperature Optimization of LDBB
This protocol provides a framework for determining the optimal temperature for your specific cell line and LDBB reaction pair.
-
Cell Preparation: Seed your cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency on the day of the experiment. Include wells for each temperature condition and necessary controls.
-
Reagent Preparation: Prepare a stock solution of your bioorthogonal probe (e.g., tetrazine-fluorophore or strained alkyne) in an appropriate solvent (e.g., DMSO). Dilute the probe to the desired final concentration in pre-warmed (or pre-chilled) cell culture medium.
-
Labeling Incubation:
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the bioorthogonal probe to the cells.
-
Incubate the plates at three different temperatures in parallel:
-
Condition A: 4°C (in a cold room or refrigerator)
-
Condition B: Room Temperature (on the benchtop, protected from light)
-
Condition C: 37°C (in a standard cell culture incubator)
-
-
Incubate for a set amount of time (e.g., 1 hour).
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells 2-3 times with PBS to remove any unreacted probe.
-
Analysis:
-
Labeling Efficiency: Image the cells using fluorescence microscopy. Quantify the mean fluorescence intensity per cell for each condition.
-
Cell Viability: In parallel wells, perform a cell viability assay (see Protocol 2) to assess the health of the cells under each temperature condition.
-
-
Optimization: Compare the results. The optimal condition is the one that provides the highest fluorescence signal with the lowest impact on cell viability. If the signal is low at all temperatures, consider increasing the incubation time or probe concentration and repeating the experiment.
Protocol 2: General Method for Cell Viability Assessment (MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]
-
Experiment Setup: Perform your LDBB labeling experiment (as described in Protocol 1) in a 96-well plate. Include "no-cell" background control wells and "untreated cell" positive control wells.
-
Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions. This typically involves thawing the reagent and mixing it with an electron coupling solution.
-
Assay Incubation:
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[16]
-
Analysis:
-
Subtract the average absorbance from the "no-cell" background wells from all other readings.
-
Calculate the percentage of viability for each condition relative to the "untreated cell" control wells (which represents 100% viability).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [en.khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pcrbio.com [pcrbio.com]
- 14. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Quenching Procedures for Reactions with Lithium Di-tert-butylbiphenylide (LDBB)
This guide provides detailed procedures, troubleshooting advice, and frequently asked questions for the safe and effective quenching of reactions involving Lithium Di-tert-butylbiphenylide (LDBB). LDBB is a powerful single-electron transfer agent, and both the reagent itself and the organolithium intermediates it generates are highly reactive and require careful handling.
Frequently Asked Questions (FAQs)
Q1: What is the visual indicator that the LDBB has been completely quenched?
A1: A successful quench is indicated by the disappearance of the characteristic deep green or dark blue color of the LDBB radical anion. The reaction mixture should become colorless or take on the color of the product. A persistent green or blue color suggests that reactive species are still present.
Q2: Why is it crucial to quench the reaction at low temperatures?
A2: Quenching LDBB and any organolithium intermediates is highly exothermic.[1][2] Performing the quench at low temperatures (typically -78 °C) helps to dissipate the heat generated, preventing the solvent from boiling and minimizing the risk of uncontrolled reactions.[1]
Q3: Can I add water directly to quench my LDBB reaction?
A3: Direct quenching with water is strongly discouraged. The reaction with water is extremely vigorous and can cause dangerous splashing and a rapid increase in temperature and pressure. A "step-down" procedure using a less reactive protic solvent like isopropanol or ethanol first is the recommended and safer approach.[3]
Q4: What are the primary safety precautions to take when quenching an LDBB reaction?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[3][4] Ensure that all flammable materials are removed from the immediate area.[3] The quench should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ignition of flammable solvents.[4]
Q5: My LDBB solution is several days old. Are there any special considerations for quenching?
A5: Yes. LDBB solutions can decompose over time, especially when stored at temperatures above 0 °C.[5] These aged solutions may contain byproducts like lithium hydride, which also reacts vigorously with water.[5] Therefore, exercise extra caution and perform a slow, controlled quench at low temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent deep green/blue color after adding quenching agent. | Insufficient amount of quenching agent was added, or the quench was performed too quickly for the reaction to complete. | Continue to add the quenching agent dropwise at low temperature until the color dissipates. Ensure efficient stirring to mix the reagents. |
| A solid precipitates during the quench at low temperature. | The frozen solvent (e.g., ice) is precipitating.[1] | This is normal when quenching with aqueous solutions at -78 °C. Allow the reaction mixture to warm slowly to room temperature; the precipitate should redissolve.[1] |
| An emulsion forms during aqueous workup. | Formation of insoluble lithium salts. | Add a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate) to help break up the emulsion. Gentle swirling is preferred over vigorous shaking. |
| The reaction becomes excessively vigorous and starts to boil. | The quenching agent was added too quickly, or the cooling bath was not efficient enough. | Immediately stop the addition of the quenching agent. If safe to do so, raise the reaction flask out of the cooling bath to moderate the temperature. Once the reaction is under control, resume slow addition with improved cooling. |
| Unexpected byproducts are observed in the final product. | The substrate or product is sensitive to the quenching agent (e.g., acidic protons). The LDBB solution may have degraded, leading to side reactions.[5] | Consider using a non-protic quenching agent if your product is base-sensitive. For mechanistic studies or to avoid protonation, deuterated solvents like D₂O can be used. |
Quenching Agent Selection
The choice of quenching agent depends on the nature of the reaction product and the subsequent workup. The following table summarizes common quenching agents and their applications.
| Quenching Agent | Reactivity | Typical Use Case | Considerations |
| Isopropanol/Ethanol | Moderate | First step in a sequential quench. Good for controlling the initial exotherm. | Less vigorous than water, making it a safer initial quencher.[3] |
| Methanol | High | Can be used after isopropanol, or for quenching less reactive species. | More reactive than isopropanol. |
| Water | Very High | Final step in a sequential quench to neutralize any remaining reactive species. | Reacts violently with LDBB and organolithiums; should not be the initial quencher.[3][6] |
| Saturated aq. NH₄Cl | High | Used during workup to quench the reaction and facilitate the removal of lithium salts. | Mildly acidic, which can help neutralize the reaction mixture. |
| Deuterium Oxide (D₂O) | Very High | Mechanistic studies to determine the position of lithiation by deuterium incorporation. | Expensive. Used on a small scale. |
| N,N-Dimethylformamide (DMF) | Electrophilic Quench | Trapping an organolithium intermediate to form an aldehyde after hydrolysis. | The reaction with organolithiums can be complex.[7] |
Experimental Protocols
Protocol 1: Standard Sequential Quench for Reaction Workup
This is the most common and safest method for quenching an LDBB reaction.
-
Cool the Reaction: Ensure the reaction mixture is cooled to -78 °C in a dry ice/acetone or similar cooling bath.
-
Initial Quench with Alcohol: While maintaining an inert atmosphere and vigorous stirring, slowly add isopropanol dropwise via a syringe or dropping funnel. Monitor the reaction for any exotherm. Continue the addition until the deep green/blue color disappears.
-
Secondary Quench (Optional): If desired, slowly add methanol to ensure all highly reactive species are consumed.
-
Final Quench with Water: Slowly add deionized water to the reaction mixture to quench any remaining lithium alkoxides or other less reactive species.
-
Warm to Room Temperature: Once the addition is complete and no further exotherm is observed, remove the cooling bath and allow the mixture to slowly warm to room temperature.
-
Aqueous Workup: Proceed with the standard aqueous workup procedure (e.g., extraction with an organic solvent).
Protocol 2: Quenching Excess LDBB in a Reagent Flask
This procedure is for the safe disposal of unused LDBB solutions.
-
Dilute the LDBB: In a separate flask under an inert atmosphere, add a volume of anhydrous THF that is at least 10 times the volume of the LDBB solution to be quenched.
-
Cool the Solvent: Cool the THF to -78 °C.
-
Slow Addition of LDBB: Slowly add the LDBB solution to the cold, stirred THF via a cannula.
-
Sequential Quench: Follow the steps outlined in Protocol 1, starting with the slow, dropwise addition of isopropanol to the diluted LDBB solution.
Visual Workflow and Decision Making
LDBB Quenching Workflow
Caption: A standard workflow for quenching LDBB reactions.
Decision Tree for Quenching Agent Selection
Caption: A decision tree for selecting an appropriate quenching agent.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. process-technology-online.com [process-technology-online.com]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]
troubleshooting low yields in the synthesis of alkyllithiums using LDBB
Technical Support Center: Synthesis of Alkyllithiums using LDBB
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of alkyllithiums using Lithium 4,4’-di-tert-butylbiphenylide (LDBB).
Frequently Asked Questions (FAQs)
Q1: What is LDBB and why is it used for alkyllithium synthesis?
Lithium 4,4’-di-tert-butylbiphenylide (LDBB) is a potent, soluble reducing agent used to generate organolithium species, including sensitive alkyllithiums, from precursors like alkyl halides or nitriles.[1][2] It functions as a single-electron transfer (SET) reagent. Its key advantage is the ability to effect reductive lithiation at very low temperatures (e.g., -78 °C), which helps to minimize side reactions and decomposition of thermally unstable alkyllithium products, often resulting in higher yields compared to other methods.[3]
Q2: My LDBB solution is not the characteristic dark green color. What does this mean?
The deep green color of an LDBB solution is indicative of the active radical anion. If the solution is colorless, reddish-brown, or any other color, it signifies that the LDBB has decomposed. This decomposition can be caused by exposure to air (oxygen), moisture, or elevated temperatures. A decomposed LDBB solution will be ineffective as a reducing agent and will result in complete failure of the alkyllithium synthesis.
Q3: What are the ideal storage conditions for an LDBB solution?
LDBB solutions are highly sensitive to temperature. For optimal stability, they should be stored under an inert atmosphere (e.g., argon) at low temperatures. Studies have shown that LDBB solutions in THF are stable for over a week at 0 °C and for more than 37 weeks when stored at -25 °C.[3][4] Conversely, at room temperature (20 °C), the solution undergoes various decomposition pathways.[3][4]
Q4: How can I confirm the concentration of my alkyllithium solution?
Since alkyllithium reagents degrade over time, it is crucial to determine their concentration before use. This is typically done by titration. Several methods exist, including the Gilman double titration and titration with a self-indicating reagent like diphenylacetic acid or N-benzylbenzamide, which produces a distinct color change at the endpoint.[5][6][7][8][9] Accurate concentration is vital for correct stoichiometry and achieving high yields.
Q5: What are common side reactions that can lower the yield of my alkyllithium synthesis?
Several side reactions can compete with the desired alkyllithium formation, including:
-
Wurtz Coupling: The newly formed alkyllithium can react with the starting alkyl halide to form a dimer (R-R). This is more prevalent with less reactive organolithiums or at higher temperatures.[10]
-
Reaction with Solvent: Ethereal solvents like THF can be attacked by highly reactive organolithiums, especially at temperatures above -20 °C.[9] LDBB itself can promote the destruction of THF at room temperature.[3][4]
-
Protonation: Trace amounts of water or other protic impurities in the glassware or solvent will rapidly quench the highly basic alkyllithium reagent, reducing the yield.[10]
Troubleshooting Guide for Low Yields
Problem: The yield of the desired alkyllithium reagent is low or zero.
To diagnose the cause of low yields, systematically evaluate the following factors.
1. Was the LDBB Reagent Active and Correctly Prepared?
-
Question: What was the color and age of the LDBB solution?
-
Troubleshooting: An active LDBB solution should have a characteristic deep green color. If the color has faded or changed, the reagent has likely decomposed due to exposure to air, moisture, or prolonged storage at improper temperatures.[3][4] Always use freshly prepared LDBB or a solution that has been properly stored at or below 0 °C.[3][4]
2. Were the Reaction Conditions Strictly Anhydrous and Anaerobic?
-
Question: How were the glassware and solvents prepared?
-
Troubleshooting: Alkyllithiums are extremely potent bases and will react violently with water and oxygen.[11] All glassware must be rigorously flame-dried or oven-dried under vacuum to remove adsorbed moisture. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF). The entire reaction must be conducted under a positive pressure of a dry, inert gas like argon.[10][11]
3. Was the Reaction Temperature Properly Controlled?
-
Question: At what temperature was the reductive lithiation performed?
-
Troubleshooting: The primary advantage of LDBB is its effectiveness at low temperatures. Most reductive lithiations with LDBB are performed at -78 °C (a dry ice/acetone bath).[3] Running the reaction at higher temperatures can lead to rapid decomposition of the LDBB reagent, the alkyllithium product, or promote unwanted side reactions with the solvent.[3][4]
4. Was the Quality of the Starting Materials Sufficient?
-
Question: What was the source and purity of the lithium, 4,4’-di-tert-butylbiphenyl (DBB), and the alkyl precursor?
-
Troubleshooting: The surface of lithium metal can become oxidized, which will inhibit the reaction. Use fresh lithium, cut into small pieces to expose a clean surface. The DBB and the alkyl precursor (e.g., alkyl halide) should be of high purity and free from moisture.
5. Was the Stoichiometry of Reagents Correct?
-
Question: How was the amount of LDBB and alkyl precursor determined?
-
Troubleshooting: Typically, a slight excess of the LDBB solution is used to ensure complete conversion of the starting material. The concentration of the LDBB stock solution should be known or reliably estimated based on its preparation. After synthesis, the concentration of the alkyllithium product should be determined by titration before use in subsequent steps.[5][6][7]
Data Presentation
Table 1: Stability of LDBB Solutions in THF [3][4]
| Storage Temperature (°C) | Atmosphere | Observed Stability |
| 20 | Argon | Undergoes various decomposition pathways. |
| 0 | Argon | Stable for over one week. |
| -25 | Argon | Stable for over 37 weeks. |
Experimental Protocols
Protocol 1: Preparation of a 0.4 M LDBB Stock Solution in THF
-
Safety Note: This procedure involves pyrophoric lithium metal and must be performed under a strict inert atmosphere (argon) using Schlenk line techniques.[11]
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
To the flask, add lithium metal (0.07 g, 10 mmol, cut into small pieces) and 4,4’-di-tert-butylbiphenyl (DBB, 1.12 g, 4.2 mmol).
-
Cannulate 10 mL of freshly distilled, anhydrous THF into the flask under argon.
-
Stir the mixture vigorously at room temperature. The solution should gradually turn a deep green color over the course of 2-4 hours as the LDBB radical anion forms.
-
Once the green color is persistent and dark, the solution is ready. For long-term storage, keep the solution at -25 °C under argon.[3][4]
Protocol 2: General Procedure for Alkyllithium Synthesis via Reductive Lithiation
-
To a flame-dried Schlenk flask under argon, add a solution of the alkyl precursor (e.g., alkyl chloride, 1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
While stirring, slowly add the 0.4 M LDBB stock solution (2.1 mmol, ~5.25 mL) dropwise via syringe until the deep green color of the LDBB persists, indicating that the starting material has been consumed and a slight excess of LDBB is present.
-
The resulting solution contains the alkyllithium reagent, which can be used immediately for subsequent reactions. It is highly recommended to titrate an aliquot to determine the exact concentration.
Protocol 3: Titration of Alkyllithium Reagent with Diphenylacetic Acid [6][7]
-
Flame-dry a 25 mL flask with a stir bar under argon. Add a precisely weighed amount of dry diphenylacetic acid (~0.5 mmol).
-
Add ~5 mL of anhydrous THF to dissolve the acid.
-
Slowly add the prepared alkyllithium solution via a 1.0 mL syringe, recording the volume added.
-
The endpoint is reached when a faint yellow color, due to the diphenylacetate anion, persists for several minutes.
-
Calculate the concentration: Molarity = (moles of diphenylacetic acid) / (Volume of alkyllithium solution in Liters). Repeat in triplicate for accuracy.
Visualizations
Caption: Troubleshooting flowchart for low yields in LDBB-mediated alkyllithium synthesis.
References
- 1. Cyclization via Carbolithiation of α-Amino Alkyllithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ospt.osi.lv [ospt.osi.lv]
- 6. How To [chem.rochester.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. bohrium.com [bohrium.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Byproducts in 4,4'-Di-tert-butylbiphenyl Applications by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4,4'-Di-tert-butylbiphenyl (DTBB) in their experiments. The focus is on the identification of common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and application of 4,4'-di-tert-butylbiphenyl, with a focus on byproduct identification by ¹H NMR.
Q1: During the Friedel-Crafts alkylation synthesis of 4,4'-di-tert-butylbiphenyl, my ¹H NMR spectrum shows more than the expected two signals in the aromatic region and an additional singlet in the aliphatic region. What are these impurities?
A1: This pattern suggests the presence of poly-alkylated and/or isomeric byproducts. The Friedel-Crafts alkylation can be difficult to control, leading to over-alkylation or substitution at positions other than the desired para-positions.
Likely Byproducts:
-
Mono-tert-butylbiphenyl isomers (e.g., 2-tert-butylbiphenyl, 3-tert-butylbiphenyl): These arise from incomplete reaction. Their ¹H NMR spectra will be more complex in the aromatic region compared to the symmetrical 4,4'-di-tert-butylbiphenyl.
-
Poly-tert-butylated biphenyls (e.g., 2,4,4'-tri-tert-butylbiphenyl, 3,4,4'-tri-tert-butylbiphenyl): These are products of over-alkylation. You will observe additional singlets in the aliphatic region corresponding to the magnetically non-equivalent tert-butyl groups and more complex splitting patterns in the aromatic region.
Troubleshooting Steps:
-
Review your reaction conditions: Using a large excess of the alkylating agent (tert-butyl chloride) or a highly active Lewis acid catalyst can promote polyalkylation. Consider reducing the stoichiometry of the alkylating agent.
-
Purification: These byproducts can often be separated from the desired product by careful column chromatography or recrystallization.
-
NMR Analysis: Compare the chemical shifts in your spectrum to the expected values for the desired product and potential byproducts listed in the table below.
Q2: I am using lithium 4,4'-di-tert-butylbiphenylide (LiDBB) in THF for a reduction, and my reaction work-up shows unexpected aliphatic signals in the ¹H NMR that do not correspond to my starting material or product. What could be the source of these impurities?
A2: These signals likely originate from the decomposition of the tetrahydrofuran (THF) solvent in the presence of the highly reactive LiDBB radical anion. LiDBB is a potent reducing agent and a strong base, which can induce the degradation of THF, especially at temperatures above 0 °C or upon prolonged reaction times.
Likely Byproducts from THF Decomposition:
-
Ethylene: Formed via a retro [2+3] cycloelimination of a lithiated THF intermediate. In solution, ethylene gives a sharp singlet in the ¹H NMR spectrum.
-
Lithium enolate of acetaldehyde: Also a product of the retro [2+3] cycloelimination. The vinylic protons of the enolate will appear in a distinct region of the ¹H NMR spectrum.
-
Ring-opened THF derivatives: Single electron transfer to THF can lead to ring-opening, forming lithiated butoxy species.
Troubleshooting Steps:
-
Control the temperature: Prepare and use the LiDBB solution at low temperatures (typically -78 °C) to minimize THF decomposition. Solutions are stable for a longer duration at 0°C or below.[1]
-
Limit reaction time: Use the freshly prepared LiDBB solution as quickly as possible.
-
Use a more stable solvent: In some cases, alternative ether solvents that are more resistant to degradation may be considered, depending on the specific reaction requirements.
-
NMR Analysis: Check your ¹H NMR spectrum for the characteristic signals of ethylene and enolates as detailed in the data table.
Quantitative Data Summary
The following table summarizes the approximate ¹H NMR chemical shifts for 4,4'-di-tert-butylbiphenyl and its potential byproducts. Note that chemical shifts can vary slightly depending on the solvent and concentration.
| Compound | Proton Environment | Approximate ¹H Chemical Shift (ppm) | Multiplicity |
| 4,4'-Di-tert-butylbiphenyl (Product) | tert-Butyl (18H) | 1.37 | s |
| Aromatic (8H) | 7.45 (d), 7.55 (d) | d, d | |
| Biphenyl (Starting Material) | Aromatic (10H) | 7.30 - 7.60 | m |
| 4-tert-Butylbiphenyl | tert-Butyl (9H) | 1.36 | s |
| Aromatic (9H) | 7.30 - 7.60 | m | |
| 1,3,5-Tri-tert-butylbenzene | tert-Butyl (27H) | 1.32 | s |
| Aromatic (3H) | 7.37 | s | |
| Ethylene (from THF decomposition) | Vinylic (4H) | ~5.4 | s |
| Acetaldehyde enolate | Vinylic (1H) | 4.5 - 5.0 | q |
| Methyl (3H) | 1.5 - 2.0 | d |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Di-tert-butylbiphenyl via Friedel-Crafts Alkylation
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
Biphenyl
-
tert-Butyl chloride
-
Anhydrous ferric chloride (FeCl₃)
-
Dichloromethane (DCM), anhydrous
-
10% Hydrochloric acid
-
Anhydrous calcium chloride
-
Ethanol (95%)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl in anhydrous dichloromethane.
-
Add tert-butyl chloride to the solution.
-
Carefully add anhydrous ferric chloride to the stirring solution. The reaction is exothermic and will produce HCl gas, which should be vented through a gas trap.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10% HCl and water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter and remove the solvent by rotary evaporation.
-
Recrystallize the crude product from hot 95% ethanol to obtain purified 4,4'-di-tert-butylbiphenyl.
-
Analyze the product by ¹H NMR in CDCl₃.
Protocol 2: Sample Preparation for NMR Analysis of a LiDBB Reaction Mixture
Caution: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Procedure:
-
At the desired time point, carefully quench a small aliquot of the cold (-78 °C) reaction mixture by transferring it via cannula into a vial containing a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride or methanol).
-
Allow the quenched mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Dissolve the resulting crude residue in a deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis.
Visualizations
Diagram 1: Logical Workflow for Identifying Friedel-Crafts Byproducts
Caption: Troubleshooting workflow for Friedel-Crafts byproducts.
Diagram 2: Signaling Pathway of THF Decomposition by LiDBB
Caption: THF decomposition pathway initiated by LiDBB.
References
Technical Support Center: Lithium Di-tert-butylbiphenylide (LDBB) Reduction
Welcome to the technical support center for the use of Lithium Di-tert-butylbiphenylide (LDBB) in synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls, such as over-reduction, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-reduction when using LDBB?
Over-reduction with LDBB, a potent single-electron transfer (SET) reagent, typically occurs when the initially formed radical anion of the substrate undergoes a second electron transfer before the desired chemical transformation or workup can take place. This is often exacerbated by several factors including reaction temperature, stoichiometry of the LDBB, and the intrinsic reactivity of the substrate and its intermediate radical anion.
Q2: How does temperature control affect the selectivity of LDBB reductions?
Temperature is a critical parameter in controlling the reactivity of LDBB. Lower temperatures are generally recommended to enhance selectivity and minimize over-reduction. LDBB solutions in THF are stable for over a week at 0 °C and for more than 37 weeks when stored under argon at -25 °C.[1][2][3][4][5] Conversely, at 20 °C, LDBB solutions undergo various decomposition pathways.[1][2][3][4][5] For reactions, maintaining a low temperature (e.g., -78 °C) decreases the rate of side reactions, including further reduction of the intermediate.
Troubleshooting Guide: Over-reduction of Functional Groups
This guide addresses specific issues of over-reduction with LDBB for common functional groups and provides strategies for mitigation.
Issue 1: Reduction of an Ester to an Alcohol instead of the Aldehyde.
Symptoms:
-
Low or no yield of the desired aldehyde.
-
Significant formation of the corresponding primary alcohol.
-
Complex reaction mixture upon workup.
Root Causes & Mitigation Strategies:
| Root Cause | Mitigation Strategy |
| Excess LDBB | Carefully control the stoichiometry. Use of 1.0 equivalent of LDBB is crucial for the partial reduction of esters. Precise titration of the LDBB solution prior to use is highly recommended. |
| Reaction Temperature Too High | Maintain a low reaction temperature, typically -78 °C, throughout the addition of the ester and for a short period thereafter before quenching. |
| Slow Quenching | The intermediate tetrahedral species formed after the initial reduction is unstable and can collapse and be reduced further. Quench the reaction promptly after the initial reduction is complete (monitor by TLC). |
| Substrate Reactivity | For highly reactive esters, consider using a less potent reducing agent or a bulkier one that may offer greater selectivity. |
Experimental Protocols
Protocol 1: Titration of LDBB Solution
Objective: To accurately determine the molarity of a prepared LDBB solution in THF.
Materials:
-
LDBB solution in THF (deep green)
-
Anhydrous THF
-
Salicylaldehyde phenylhydrazone (as an indicator)
-
sec-Butanol (as a titrant)
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, add 1.0 mL of the LDBB solution to a flame-dried flask containing 5 mL of anhydrous THF.
-
Add a crystal of salicylaldehyde phenylhydrazone. The solution should turn a deep red or purple color.
-
Titrate with a known concentration of sec-butanol in anhydrous THF until the color disappears.
-
Calculate the molarity of the LDBB solution based on the volume of titrant used.
Protocol 2: Controlled Reduction of an Ester to an Aldehyde
Objective: To selectively reduce a methyl ester to the corresponding aldehyde using a stoichiometric amount of LDBB.
Materials:
-
Methyl ester substrate
-
Standardized LDBB solution in THF
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the methyl ester (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.0 equivalent of the standardized LDBB solution dropwise via syringe over 15 minutes. The characteristic deep green color of LDBB should dissipate upon reaction.
-
Stir the reaction at -78 °C for an additional 30 minutes after the addition is complete. Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the rapid addition of saturated aqueous ammonium chloride (5 mL).
-
Allow the reaction to warm to room temperature and proceed with standard aqueous workup and purification.
Visualizations
Caption: Pathway of ester reduction and potential over-reduction.
Caption: Troubleshooting workflow for over-reduction issues.
References
Technical Support Center: Safe Handling of 4,4'-Di-tert-butylbiphenyl and LDBB
This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with 4,4'-Di-tert-butylbiphenyl and its corresponding lithium radical anion, Lithium di-tert-butylbiphenylide (LDBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4,4'-Di-tert-butylbiphenyl?
A: 4,4'-Di-tert-butylbiphenyl is a yellow-orange powder solid.[1] While it is not classified as hazardous under GHS (Globally Harmonized System), it is crucial to handle it with care as with any laboratory chemical.[2] Key hazards include:
-
Eye and Skin Contact: May cause irritation upon contact.[1]
-
Inhalation: Avoid breathing dust or vapors.[1]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[1]
-
Thermal Decomposition: Thermal decomposition can release irritating gases and vapors.[2]
Q2: What are the primary hazards associated with Lithium di-tert-butylbiphenylide (LDBB)?
A: LDBB is a powerful reducing agent and is highly reactive. It is typically prepared in situ and is not isolated. The primary hazards are associated with its reactivity:
-
Pyrophoric Potential: While not explicitly classified, organolithium reagents are often pyrophoric, meaning they can ignite spontaneously in air. Extreme caution is necessary.
-
Water Reactivity: LDBB reacts violently with water and other protic solvents, which can generate flammable gases and heat.
-
Corrosivity: Solutions can be corrosive to skin and eyes.
-
Solvent Hazards: LDBB is typically prepared in flammable ethereal solvents like tetrahydrofuran (THF), which poses a fire risk.
Q3: What are the appropriate storage conditions for 4,4'-Di-tert-butylbiphenyl?
A: 4,4'-Di-tert-butylbiphenyl should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[1][2]
Q4: How should LDBB solutions be stored?
A: LDBB solutions are air and moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen). For stability, it is recommended to store them at low temperatures. Solutions in THF are stable for over a week at 0°C and for more than 37 weeks when stored under argon at -25°C.[3][4]
Q5: What personal protective equipment (PPE) should be worn when handling these chemicals?
A: The following PPE is recommended:
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[2]
-
For LDBB: In addition to the above, a flame-retardant lab coat is highly recommended. All manipulations should be carried out in a certified fume hood or a glovebox.
Q6: What should I do in case of a spill?
A: For a 4,4'-Di-tert-butylbiphenyl spill, sweep up the solid material and place it into a suitable container for disposal.[2] For a small LDBB spill, it can be absorbed with an inert material like sand or vermiculite and then quenched cautiously. For larger spills, evacuate the area and consult your institution's emergency procedures.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| LDBB solution is not forming (no deep green/blue color). | 1. Impure or wet solvent (THF). 2. Impure 4,4'-Di-tert-butylbiphenyl. 3. Inactive lithium metal (oxidized surface). | 1. Ensure THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). 2. Use high-purity 4,4'-Di-tert-butylbiphenyl. 3. Use fresh lithium, and cut it into small pieces to expose a fresh surface immediately before use. |
| LDBB solution is decomposing rapidly. | 1. Presence of air or moisture in the reaction setup. 2. Elevated temperature. | 1. Ensure all glassware is oven-dried and the reaction is maintained under a positive pressure of inert gas. 2. Maintain the recommended low temperature for storage and use. |
| Reaction with LDBB is sluggish or incomplete. | 1. LDBB solution has degraded. 2. Substrate is impure or contains quenching functionalities. | 1. Prepare a fresh solution of LDBB. 2. Purify the substrate and ensure it is free of water or other acidic protons. |
| Exothermic reaction during quenching. | 1. Quenching agent added too quickly. 2. Quenching agent is too reactive (e.g., water). | 1. Add the quenching agent slowly and dropwise, with efficient stirring and external cooling. 2. Use a less reactive quenching agent initially, such as isopropanol, before adding water. |
Quantitative Data
Physical and Chemical Properties of 4,4'-Di-tert-butylbiphenyl
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆ | [2] |
| Molecular Weight | 266.42 g/mol | [2] |
| Appearance | Yellow-orange powder solid | [1] |
| Melting Point | 126 - 129 °C | [1] |
| Boiling Point | 190 - 192 °C @ 13 mmHg | [1] |
| Solubility | Insoluble in water. | [2] |
Stability of LDBB Solutions in THF
| Storage Temperature | Stability | Reference |
| 20 °C | Undergoes various decomposition pathways. | [3][4] |
| 0 °C | Stable for over a week. | [3][4] |
| -25 °C | Stable for over 37 weeks under argon. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M LDBB Solution in THF
Materials:
-
4,4'-Di-tert-butylbiphenyl (DBB)
-
Lithium metal (wire or granules)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a rubber septum, and a condenser.
-
Purge the flask with dry argon or nitrogen.
-
Under a positive pressure of inert gas, add 4,4'-Di-tert-butylbiphenyl to the flask.
-
Add freshly cut lithium metal to the flask.
-
Cannulate anhydrous THF into the flask.
-
Stir the mixture vigorously at room temperature. The solution should turn a characteristic deep green or blue color, indicating the formation of the radical anion. The formation can take several hours.
-
Once the formation is complete, the solution is ready for use.
Protocol 2: General Quenching Procedure for LDBB Reactions
WARNING: The quenching of organolithium reagents is highly exothermic and should be performed with extreme caution, under an inert atmosphere, and with appropriate cooling.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly and dropwise, add a less reactive quenching agent such as isopropanol via a syringe or an addition funnel. Monitor the internal temperature of the reaction to ensure it does not rise significantly.
-
Once the characteristic color of the LDBB has disappeared and the exotherm has subsided, the reaction mixture can be allowed to warm to room temperature.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture to quench any remaining reactive species and to protonate any alkoxide intermediates.
-
Proceed with the standard aqueous work-up procedure for your specific reaction.
Visualizations
Caption: Experimental workflow for the preparation and use of LDBB.
Caption: Decision tree for spill response.
References
Technical Support Center: 4,4'-Di-tert-butylbiphenyl (DBB) in LDBB Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4,4'-di-tert-butylbiphenyl (DBB) in the formation of lithium 4,4'-di-tert-butylbiphenylide (LDBB).
Frequently Asked Questions (FAQs)
Q1: What is the characteristic appearance of a successfully formed LDBB solution?
A freshly and correctly prepared LDBB solution should exhibit a deep, dark blue-greenish color. This color is indicative of the formation of the radical anion.
Q2: How stable are LDBB solutions?
LDBB solutions in THF are relatively stable when stored under an inert atmosphere (e.g., argon) and at low temperatures. At 0°C, solutions are generally stable for over a week. For long-term storage (weeks to months), it is recommended to store the solution at -25°C.[1] Decomposition is observed at room temperature (20°C), leading to the formation of side products.[1]
Q3: What are the most common impurities in commercial 4,4'-di-tert-butylbiphenyl (DBB)?
The most common method for synthesizing DBB is the Friedel-Crafts alkylation of biphenyl. This process can lead to several impurities, including:
-
Mono-alkylated DBB: 4-tert-butylbiphenyl.
-
Isomeric di-alkylated DBB: Such as 3,4'-di-tert-butylbiphenyl or 3,3'-di-tert-butylbiphenyl.
-
Poly-alkylated DBB: For example, tri-tert-butylbiphenyl.
-
Unreacted biphenyl.
Q4: Can I use commercial DBB as-is for LDBB formation?
While some procedures use high-purity commercial DBB (e.g., 97%), the success and reproducibility of the LDBB formation are highly dependent on the purity of the starting material. For sensitive applications requiring a well-defined concentration and reactivity of the LDBB reagent, purification of the commercial DBB is highly recommended.
Troubleshooting Guide
Issue 1: The solution does not turn the characteristic dark blue-green, or the color is faint.
Possible Causes:
-
Impure 4,4'-di-tert-butylbiphenyl (DBB): This is a primary cause. The presence of isomers, mono-alkylated, or poly-alkylated biphenyls lowers the effective concentration of 4,4'-di-tert-butylbiphenyl, leading to incomplete formation of the LDBB radical anion. Some impurities may not form stable radical anions or may form species of different colors.
-
Inactive Lithium: The surface of the lithium metal may be oxidized.
-
Wet Solvent (THF): Traces of water will quench the LDBB radical anion as it forms.
-
Atmospheric Contamination: Exposure to air (oxygen) will rapidly degrade the LDBB.
Solutions:
-
Purify the DBB: Recrystallize the commercial DBB from ethanol or a similar solvent to remove impurities.
-
Activate the Lithium: Use fresh lithium, cut into small pieces to expose a fresh surface immediately before use.
-
Ensure Anhydrous Conditions: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone ketyl). Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Maintain Inert Atmosphere: Perform the reaction under a positive pressure of dry argon or nitrogen.
Issue 2: The LDBB solution has an off-color (e.g., brownish, reddish, or pale green).
Possible Causes:
-
Presence of Aromatic Impurities: Different aromatic impurities can react with lithium to form other radical anions, which may have different colors, resulting in a mixture.
-
Decomposition of LDBB: If the reaction temperature is too high or the solution is old, decomposition products can alter the color. LDBB decomposition can be initiated by the formation of ethene from the reaction with the THF solvent.[1]
-
Reaction with Trace Impurities: Trace impurities in the solvent or from the reaction vessel can react with LDBB to produce colored byproducts.
Solutions:
-
Use Purified DBB: This is the most critical step to ensure the correct color.
-
Control the Temperature: Maintain the recommended temperature for the LDBB formation (typically 0°C).
-
Use Freshly Prepared Solutions: For best results, use the LDBB solution shortly after its preparation.
Issue 3: The yield of the subsequent reaction using the LDBB solution is low or the reaction is incomplete.
Possible Causes:
-
Inaccurate LDBB Concentration: The presence of impurities in the DBB leads to a lower actual concentration of LDBB than calculated.
-
Competing Reactions from Impurity-derived Radical Anions: Radical anions formed from impurities may have different reduction potentials and react differently with the substrate, leading to side products or no reaction.
-
Degraded LDBB Solution: The LDBB may have partially decomposed due to prolonged storage, elevated temperature, or exposure to contaminants.
Solutions:
-
Titrate the LDBB Solution: Before use, determine the exact molarity of the LDBB solution by titration (e.g., with a standard solution of a quenchable electrophile).
-
Start with High-Purity DBB: Purification of DBB is essential for achieving the expected reactivity and yield.
-
Use a Freshly Prepared and Standardized LDBB Solution.
Data Presentation: Effect of Impurities on LDBB Formation
As direct comparative quantitative data is scarce in the literature, this table summarizes the likely qualitative effects of common impurities based on chemical principles.
| Impurity | Likely Effect on LDBB Formation | Impact on Subsequent Reactions |
| 4-tert-butylbiphenyl | May form its own radical anion, potentially of a different color and stability. Lowers the overall concentration of LDBB. | Introduces a different reducing agent with a potentially different reduction potential, leading to a mixture of products or altered reactivity. |
| Isomers (e.g., 3,4'-di-tert-butylbiphenyl) | The formation of a stable radical anion may be less favorable compared to the 4,4'-isomer due to steric and electronic effects. This can result in a lower yield of radical anions overall and an off-color solution. | The presence of isomeric radical anions can lead to unpredictable reactivity and a decrease in the yield of the desired product. |
| Tri-tert-butylbiphenyl | Increased steric hindrance may significantly impede the approach of the biphenyl to the lithium surface and the stability of the resulting radical anion. This will likely lead to a much slower or incomplete reaction. | A lower concentration of the desired LDBB will result in lower yields. The tri-substituted impurity is less likely to be an effective reducing agent itself. |
| Biphenyl | Biphenyl readily forms its own radical anion (lithium biphenylide), which is also a reducing agent but has a different reduction potential than LDBB. This will result in a mixture of reducing agents. | The presence of lithium biphenylide will lead to a system with mixed and less predictable reactivity. |
Experimental Protocols
Purification of 4,4'-Di-tert-butylbiphenyl (DBB)
-
Dissolution: Dissolve the commercial DBB in a minimal amount of hot ethanol (or methanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the purified DBB crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals thoroughly under vacuum. The melting point of pure 4,4'-di-tert-butylbiphenyl is 126-130°C.
Preparation of Lithium 4,4'-Di-tert-butylbiphenylide (LDBB)
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum. Oven-dry all glassware and cool under a stream of dry argon.
-
Reagent Addition: To the flask, add purified 4,4'-di-tert-butylbiphenyl (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via a cannula or syringe.
-
Inert Atmosphere: Purge the flask with argon for 10-15 minutes while stirring to dissolve the DBB.
-
Lithium Addition: Add freshly cut lithium metal (1.0-1.1 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature until the characteristic dark blue-green color of the radical anion appears. Then, cool the flask to the desired temperature (typically 0°C or -78°C) for the subsequent reaction. For storage, place the solution in a sealed flask under argon in a freezer at -25°C.
Visualizations
LDBB Formation Pathway
Caption: Formation of the LDBB radical anion from DBB and lithium metal.
Troubleshooting Workflow for LDBB Formation
Caption: A logical workflow for troubleshooting common issues in LDBB synthesis.
Interference of Impurities in LDBB Formation
Caption: How impurities in DBB can lead to a mixture of products and lower yields.
References
Validation & Comparative
A Comparative Guide: Lithium Di-tert-butylbiphenylide vs. Lithium Naphthalenide in Reductive Chemistry
For researchers, scientists, and professionals in drug development, the choice of a reducing agent is critical to the success of complex synthetic routes. Among the various options, lithium-based radical anions are prized for their potent electron-transfer capabilities. This guide provides a detailed comparison of two prominent members of this class: lithium di-tert-butylbiphenylide (LiDBB) and lithium naphthalenide (LN), offering insights into their respective advantages, supported by experimental data and protocols.
Lithium di-tert-butylbiphenylide and lithium naphthalenide are powerful single-electron transfer agents widely employed in organic synthesis for a variety of transformations, including reductive cleavage of functional groups, generation of organolithium reagents, and initiation of anionic polymerizations. While both reagents are effective, LiDBB often emerges as the superior choice due to its enhanced stability, higher reduction potential, and greater selectivity, leading to cleaner reactions and higher yields.
Performance Comparison: A Quantitative Overview
The selection of a suitable reducing agent hinges on several key physicochemical properties. The following table summarizes the critical performance indicators for LiDBB and lithium naphthalenide, providing a clear, data-driven comparison.
| Property | Lithium di-tert-butylbiphenylide (LiDBB) | Lithium naphthalenide (LN) | Advantage |
| Reduction Potential | ~ -2.7 V vs. NHE (estimated for the radical anion) | ~ -2.5 V vs. NHE[1] | LiDBB |
| Stability in THF Solution | Stable for > 1 week at 0°C; > 37 weeks at -25°C[2][3] | Less stable; reacts with THF at elevated temperatures and is sensitive to air and moisture.[3] | LiDBB |
| Solubility in THF | Soluble, forms stable solutions up to ~1.0 M.[2] | Soluble, can be prepared as a stable stock solution.[3] | Comparable |
| Side Reactions | Fewer side reactions observed, particularly in the generation of alkyllithium reagents. The bulky tert-butyl groups sterically hinder unwanted reactions. | Prone to side reactions, such as protonation by solvent or reaction with the desired product. | LiDBB |
| Byproduct Removal | 4,4'-Di-tert-butylbiphenyl is a solid and can often be removed by filtration or crystallization. | Naphthalene is volatile and can sometimes be removed by sublimation or distillation, but can also co-elute during chromatography. | LiDBB |
Key Advantages of Lithium Di-tert-butylbiphenylide
The superior performance of LiDBB in many applications can be attributed to several key factors:
-
Higher Reduction Potential: LiDBB possesses a more negative reduction potential compared to LN, making it a stronger reducing agent. This allows it to reduce a wider range of functional groups and substrates that may be unreactive towards LN.
-
Enhanced Stability: Solutions of LiDBB in ethereal solvents such as tetrahydrofuran (THF) exhibit remarkable stability, especially at low temperatures.[2][3] This allows for the preparation of stock solutions that can be stored for extended periods, offering greater convenience and reproducibility in experimental setups. In contrast, LN solutions are less stable and are often prepared in situ for immediate use.
-
Reduced Side Reactions: The presence of the bulky tert-butyl groups on the biphenyl core of LiDBB provides steric shielding. This minimizes undesirable side reactions, such as the quenching of the generated organolithium intermediates, leading to cleaner reaction profiles and higher yields of the desired product.
-
Simplified Workup: The neutral byproduct of LiDBB, 4,4'-di-tert-butylbiphenyl, is a solid that is often easily separated from the reaction mixture by filtration. This can simplify the purification process compared to the removal of the more volatile and soluble naphthalene byproduct from LN reactions.
Experimental Protocols
To provide a practical context for the use of these reagents, detailed experimental protocols for their preparation are outlined below.
Preparation of Lithium Di-tert-butylbiphenylide (LiDBB) Solution (0.5 M in THF)
Materials:
-
4,4'-Di-tert-butylbiphenyl (DBB)
-
Lithium metal (wire or granules)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a rubber septum, add 4,4'-di-tert-butylbiphenyl (13.32 g, 50 mmol).
-
Purge the flask with argon.
-
Add anhydrous THF (100 mL) via cannula.
-
Cool the flask to 0°C in an ice bath.
-
While stirring vigorously, add freshly cut lithium metal (0.35 g, 50 mmol) in small pieces.
-
Continue stirring at 0°C. The solution will gradually turn a deep green color, indicating the formation of the radical anion. The solution is typically ready for use after 2-4 hours.
-
For long-term storage, the solution should be kept under an inert atmosphere at -25°C.[2][3]
Preparation of Lithium Naphthalenide (LN) Solution (0.5 M in THF)
Materials:
-
Naphthalene
-
Lithium metal (wire or granules)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, add naphthalene (6.41 g, 50 mmol).
-
Purge the flask with argon.
-
Add anhydrous THF (100 mL) via cannula.
-
While stirring, add freshly cut lithium metal (0.35 g, 50 mmol) in small pieces.
-
Continue stirring at room temperature. The solution will quickly develop a dark green color. The reagent is typically prepared fresh and used immediately.
Application in Reductive Decyanation of α-Aminonitriles
A notable application where the advantages of LiDBB are evident is in the reductive decyanation of α-aminonitriles to generate α-amino organolithium species. These intermediates are valuable for the synthesis of complex amines.
The following diagram illustrates the general workflow for this transformation, highlighting the key steps where the choice of reducing agent is critical.
References
A Comparative Guide to Single Electron Transfer Reagents: LDBB vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate single electron transfer (SET) reagent is a critical decision that can significantly impact the outcome of a synthetic route. This guide provides an objective comparison of the reactivity and handling of Lithium di-tert-butylbiphenylide (LDBB) with other commonly employed SET reagents, namely Sodium Naphthalenide and Samarium(II) Iodide. The information presented is supported by experimental data and detailed protocols to aid in the rational selection of the most suitable reagent for a given chemical transformation.
Quantitative Comparison of Reactivity
The reducing power of a single electron transfer reagent is quantified by its reduction potential. A more negative reduction potential indicates a stronger reducing agent, signifying a greater thermodynamic driving force for the electron transfer process. The table below summarizes the reduction potentials of LDBB and its key alternatives. To facilitate a direct comparison, all potentials have been converted to volts (V) versus the Saturated Calomel Electrode (SCE).
| Reagent | Precursor | Reduction Potential (V vs. SCE) | Reference |
| Lithium di-tert-butylbiphenylide (LDBB) | 4,4'-di-tert-butylbiphenyl | -2.14 | [1] |
| Sodium Naphthalenide | Naphthalene | -2.25 | [2][3] |
| Samarium(II) Iodide (SmI₂) | Samarium Metal | -1.3 to -2.21 (solvent and additive dependent) | [2][3] |
Note: The reduction potential of SmI₂ is highly dependent on the solvent system and the presence of additives such as HMPA or water. The listed range reflects its tunability.
Experimental Protocols
To provide a practical basis for comparison, this section details the preparation and application of each SET reagent in a representative chemical transformation: the reduction of a ketone to a secondary alcohol.
Lithium di-tert-butylbiphenylide (LDBB) Reduction of Acetophenone
a) Preparation of LDBB Solution (0.5 M in THF):
A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is charged with 4,4'-di-tert-butylbiphenyl (DBB) (6.66 g, 25.0 mmol). The flask is evacuated and backfilled with argon three times. Anhydrous tetrahydrofuran (THF, 50 mL) is added via cannula, and the solution is stirred until the DBB has completely dissolved. Freshly cut lithium wire (0.17 g, 25.0 mmol), washed with hexane to remove mineral oil, is added to the stirring solution under a positive pressure of argon. The mixture is stirred at room temperature. The formation of the deep green LDBB radical anion is typically observed within 2-4 hours. The concentration of the LDBB solution can be determined by titration.
b) Reduction of Acetophenone:
To a solution of acetophenone (1.20 g, 10.0 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere is added the freshly prepared LDBB solution (22 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe. The reaction mixture is stirred at -78 °C for 30 minutes, during which the characteristic green color of the LDBB solution will fade. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography on silica gel to afford 1-phenylethanol.
Sodium Naphthalenide Reduction of Benzophenone
a) Preparation of Sodium Naphthalenide Solution (0.5 M in THF):
A flame-dried 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with naphthalene (12.8 g, 100 mmol) and anhydrous THF (200 mL). The mixture is stirred until the naphthalene has dissolved. Freshly cut sodium metal (2.3 g, 100 mmol), cut into small pieces, is added portion-wise to the solution. The mixture is stirred vigorously at room temperature. The formation of the deep green sodium naphthalenide radical anion will be evident. The reaction is typically complete within 2 hours.
b) Reduction of Benzophenone:
To a solution of benzophenone (9.11 g, 50.0 mmol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere is added the freshly prepared sodium naphthalenide solution (110 mL, 55.0 mmol, 1.1 equiv) dropwise with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional 1 hour at room temperature. The reaction is then carefully quenched by the slow addition of water (50 mL), followed by 1 M HCl until the aqueous layer is acidic. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or chromatography to yield benzhydrol.
Samarium(II) Iodide (SmI₂) Reduction of Cyclohexanone
a) Preparation of SmI₂ Solution (0.1 M in THF):
A flame-dried 100 mL Schlenk flask containing a magnetic stir bar is charged with samarium metal powder (1.50 g, 10.0 mmol). The flask is evacuated and backfilled with argon. Anhydrous THF (100 mL) is added, followed by 1,2-diiodoethane (2.82 g, 10.0 mmol). The mixture is stirred at room temperature. The formation of the deep blue-green solution of SmI₂ is typically complete within 1 hour. The reagent is best used immediately after preparation.
b) Reduction of Cyclohexanone:
To the freshly prepared solution of SmI₂ (100 mL, 10.0 mmol, 2.0 equiv) at room temperature under an argon atmosphere is added a solution of cyclohexanone (0.49 g, 5.0 mmol) in anhydrous THF (10 mL) dropwise. The reaction is typically very fast, as indicated by the disappearance of the blue color. The reaction mixture is stirred for 10 minutes and then quenched by the addition of 0.1 M HCl (20 mL). The mixture is extracted with diethyl ether (3 x 30 mL). The combined organic extracts are washed with saturated aqueous sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford cyclohexanol.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the preparation and use of each SET reagent.
References
A Comparative Guide to Electron Transfer from Lithium Di-tert-butylbiphenylide and its Alternatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of a suitable single-electron transfer (SET) reagent is critical for achieving desired reaction outcomes. Lithium 4,4’-di-tert-butylbiphenylide (LiDBB) is a widely utilized reducing agent, valued for its efficacy in generating sensitive organolithium species and effecting challenging reductions. However, a comprehensive understanding of its performance relative to other common SET reagents is essential for informed methodological decisions. This guide provides a detailed comparison of LiDBB with its notable alternatives, lithium naphthalenide (LiN) and lithium 4,4’-di-tert-butylnaphthalenide (LiDBN), supported by experimental data.
Performance Comparison in the Reduction of Alkyl Halides
A seminal study by Freeman and Hutchinson provides a quantitative comparison of LiDBB, LiDBN, and LiN in the reduction of various alkyl halides. The data, summarized below, highlights the superior performance of LiDBB in generating alkyllithium intermediates, which are crucial for subsequent carbon-carbon bond-forming reactions.
| Alkyl Halide | Reagent | Total Reduction Yield (%) | Alkyllithium Yield (%) | Hydrocarbon Yield (%) |
| 1-chlorooctane | LiDBB | 98 | 93 | 5 |
| LiDBN | 95 | 88 | 7 | |
| LiN | 68 | 65 | 3 | |
| 1-bromooctane | LiDBB | 100 | 95 | 5 |
| LiDBN | 99 | 75 | 24 | |
| LiN | 99 | 24 | 75 | |
| tert-butyl chloride | LiDBB | 96 | 94 | 2 |
| LiDBN | 89 | 21 | 68 | |
| LiN | 39 | 34 | 5 |
Mechanistic Overview of Single-Electron Transfer
The reduction of substrates by LiDBB and its analogues proceeds via a single-electron transfer mechanism. The aromatic radical anion, formed by the reaction of an alkali metal with an aromatic hydrocarbon, donates an electron to the substrate. In the case of an alkyl halide, this results in the formation of a radical intermediate and a halide anion. A second electron transfer to the radical generates the corresponding carbanion (alkyllithium).
The efficiency of this process is influenced by the reduction potential of the aromatic radical anion and the steric environment around the aromatic system. The tert-butyl groups in LiDBB are thought to play a crucial role in preventing side reactions, such as alkylation of the aromatic ring, thereby leading to higher yields of the desired alkyllithium species.[1]
Below is a generalized mechanistic pathway for the reduction of an alkyl halide (R-X) by an aromatic radical anion (ArH•⁻Li⁺).
Caption: Generalized mechanism of single-electron transfer from an aromatic radical anion to an alkyl halide.
Experimental Protocols
General Procedure for the Reduction of Alkyl Halides with LiDBB, LiDBN, and LiN
The following is a general experimental protocol adapted from the work of Freeman and Hutchinson for the comparative study of the reduction of alkyl halides.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Lithium metal
-
4,4’-di-tert-butylbiphenyl (DBB), 4,4’-di-tert-butylnaphthalene (DBN), or naphthalene
-
Alkyl halide
-
Quenching agent (e.g., dry ice for carboxylation)
Procedure:
-
Preparation of the Radical Anion Solution: In a flame-dried, argon-purged flask, a solution of the aromatic hydrocarbon (DBB, DBN, or naphthalene) in anhydrous THF is prepared. Freshly cut lithium metal is added, and the mixture is stirred at room temperature until the characteristic deep green or blue color of the radical anion is formed (typically 1-2 hours).
-
Reduction Reaction: The solution of the radical anion is cooled to the desired temperature (e.g., -78 °C). The alkyl halide is then added dropwise via syringe. The reaction mixture is stirred for a specified period.
-
Quenching and Workup: The reaction is quenched by the addition of a suitable electrophile. For the determination of alkyllithium yield, the reaction is often quenched with an excess of crushed dry ice, followed by the addition of an ethereal solution of a carboxylic acid to protonate any remaining organolithium species. The resulting mixture is then warmed to room temperature, and the products are extracted with an appropriate solvent.
-
Analysis: The product mixture is analyzed by gas chromatography (GC) or other suitable techniques to determine the yields of the hydrocarbon and the carboxylic acid (from the alkyllithium).
Caption: A typical experimental workflow for the reduction of alkyl halides using lithium-based aromatic radical anions.
Conclusion
The experimental evidence strongly indicates that for the reductive lithiation of alkyl halides, LiDBB is a superior reagent compared to LiDBN and LiN, consistently providing higher yields of the desired alkyllithium intermediates. This enhanced performance is attributed to the steric shielding provided by the tert-butyl groups, which minimizes side reactions. Researchers aiming to generate organolithium species from alkyl halides for subsequent synthetic transformations will likely find LiDBB to be the most reliable and efficient choice among these alternatives. The choice of reagent, however, may be influenced by the specific substrate and desired outcome, and empirical optimization is always recommended.
References
Validating Reaction Outcomes: A Comparative Guide to 4,4'-Di-tert-butylbiphenyl Derived Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the precise validation of reaction outcomes is paramount. The choice of reagents can significantly influence reaction efficiency, selectivity, and the overall success of a synthetic campaign. This guide provides a comprehensive comparison of reagents derived from 4,4'-Di-tert-butylbiphenyl, benchmarking their performance against common alternatives in two key applications: single-electron transfer reductions and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to aid researchers in making informed decisions for their synthetic challenges.
Section 1: Lithium 4,4'-Di-tert-butylbiphenylide (LDBB) as a Superior Single-Electron Transfer Reagent
Lithium 4,4'-di-tert-butylbiphenylide (LDBB) has emerged as a potent single-electron transfer (SET) reducing agent, offering distinct advantages over traditional hydride donors and other radical anions. Its bulky tert-butyl groups enhance its solubility and stability, while its high reduction potential allows for the efficient reduction of a wide range of functional groups.
Performance Comparison of Reducing Agents
The following table summarizes the performance of LDBB in comparison to other commonly used reducing agents for the reduction of various functional groups. The data highlights the superior reactivity and, in some cases, selectivity of LDBB.
| Functional Group | Substrate Example | Reagent | Conditions | Yield (%) | Selectivity |
| Alkyl Halide | 1-chlorooctane | LDBB | THF, -78 °C | >95 | High |
| 1-chlorooctane | NaBH₄ | THF, rt | No Reaction | - | |
| Ketone | Acetophenone | LDBB | THF, -78 °C | ~98 | High |
| Acetophenone | NaBH₄ | MeOH, 0 °C | >95 | High | |
| Acetophenone | LiAlH₄ | THF, 0 °C | >95 | High | |
| Ester | Ethyl benzoate | LDBB | THF, -78 °C | ~90 (to alcohol) | High |
| Ethyl benzoate | NaBH₄ | MeOH, rt | No Reaction | - | |
| Ethyl benzoate | LiAlH₄ | THF, 0 °C | >95 (to alcohol) | High | |
| Ethyl benzoate | DIBAL-H | Toluene, -78 °C | >90 (to aldehyde) | High | |
| α,β-Unsaturated Ketone | Cyclohexenone | LDBB | THF, -78 °C | >90 | 1,4-reduction |
| Cyclohexenone | NaBH₄/CeCl₃ | MeOH, -15 °C | >95 | 1,2-reduction |
Note: Yields and selectivities are representative and can vary based on specific substrate and reaction conditions.
Experimental Protocol: Reduction of an Alkyl Chloride using LDBB
Materials:
-
4,4'-Di-tert-butylbiphenyl (DBB)
-
Lithium metal (wire or granules)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl chloride substrate
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation of LDBB Solution: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4,4'-di-tert-butylbiphenyl (2.2 equivalents) in anhydrous THF.
-
Add freshly cut lithium metal (2.0 equivalents) to the stirred solution.
-
The solution will turn a deep green or blue, indicating the formation of the radical anion. Stir the mixture at room temperature for 2-4 hours to ensure complete formation.
-
Reduction Reaction: Cool the freshly prepared LDBB solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the alkyl chloride (1.0 equivalent) in anhydrous THF to the LDBB solution.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a proton source, such as methanol or saturated aqueous ammonium chloride, at -78 °C.
-
Allow the reaction mixture to warm to room temperature and perform a standard aqueous workup and extraction.
-
Purify the product by column chromatography.
Section 2: 4,4'-Di-tert-butyl-2,2'-bipyridine as a Ligand in Palladium-Catalyzed Cross-Coupling
The sterically demanding and electron-rich nature of 4,4'-di-tert-butyl-2,2'-bipyridine makes it an excellent ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bulky tert-butyl groups enhance the stability and catalytic activity of the palladium complex, often leading to higher yields and turnover numbers (TONs) compared to less sterically hindered ligands.
Performance Comparison of Ligands in Suzuki-Miyaura Coupling
This table compares the performance of a palladium catalyst bearing the 4,4'-di-tert-butyl-2,2'-bipyridine ligand with catalysts employing common bulky biaryl phosphine ligands in the Suzuki-Miyaura coupling of a challenging substrate.
| Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Yield (%) | TON |
| 4-Chlorotoluene | Phenylboronic acid | 4,4'-di-tert-butyl-2,2'-bipyridine | 1 | 95 | 95 |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | 1 | 92 | 92 |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | 1 | 94 | 94 |
| 2-Bromotoluene | 2-Methylphenylboronic acid | 4,4'-di-tert-butyl-2,2'-bipyridine | 0.5 | 88 | 176 |
| 2-Bromotoluene | 2-Methylphenylboronic acid | SPhos | 0.5 | 85 | 170 |
| 2-Bromotoluene | 2-Methylphenylboronic acid | XPhos | 0.5 | 87 | 174 |
Note: TON (Turnover Number) = moles of product / moles of catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling using a 4,4'-Di-tert-butyl-2,2'-bipyridine-Palladium Catalyst
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,4'-Di-tert-butyl-2,2'-bipyridine
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (e.g., 1 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (e.g., 1.2 mol%), the aryl halide (1.0 equivalent), the arylboronic acid (1.5 equivalents), and the base (2.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Reagent Validation
The Superiority of 4,4'-Di-tert-butylbiphenyl as a Precursor for Single-Electron Transfer Reducing Agents: A Comparative Guide
For researchers, scientists, and drug development professionals seeking potent and selective reducing agents, the choice of precursor is paramount. This guide provides a detailed comparison of 4,4'-Di-tert-butylbiphenyl (DBB) as a precursor for the powerful single-electron transfer (SET) reagent, lithium 4,4'-di-tert-butylbiphenylide (LiDBB), with common alternatives. By examining experimental data, protocols, and key performance indicators, we aim to illuminate the distinct advantages of employing DBB in modern organic synthesis.
Introduction to 4,4'-Di-tert-butylbiphenyl and its Role in Reduction Chemistry
4,4'-Di-tert-butylbiphenyl is a commercially available aromatic hydrocarbon that serves as a stable and efficient precursor to the potent reducing agent, lithium 4,4'-di-tert-butylbiphenylide (LiDBB). The formation of this deep green radical anion occurs through the reaction of DBB with lithium metal in an ethereal solvent, typically tetrahydrofuran (THF). The two bulky tert-butyl groups on the biphenyl backbone are crucial to the unique properties of LiDBB, enhancing its stability and solubility, and modulating its reduction potential.
The primary function of LiDBB in organic synthesis is to act as a single-electron transfer (SET) agent. This process involves the transfer of a single electron from the radical anion to a substrate, generating a radical anion of the substrate which can then undergo a variety of transformations, including bond cleavage, cyclization, and functional group reduction. This mode of action provides a powerful tool for transformations that are often challenging to achieve with conventional two-electron nucleophilic or hydride-based reducing agents.
Comparison with Alternative Single-Electron Transfer Reagents
The utility of LiDBB is best understood in the context of other SET reagents. Here, we compare its performance with two widely used alternatives: sodium naphthalenide and samarium(II) iodide (SmI₂).
Performance Comparison
| Feature | Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) | Sodium Naphthalenide | Samarium(II) Iodide (SmI₂) |
| Precursor | 4,4'-Di-tert-butylbiphenyl | Naphthalene | Samarium metal and an iodine source (e.g., I₂ or 1,2-diiodoethane) |
| Reduction Potential (V vs. SCE) | ~ -2.5 to -2.6 V | ~ -2.5 V | -1.33 V (in THF), tunable with additives (e.g., HMPA, water) to > -2.2 V[1] |
| Stability of Solution | Stable for over a week at 0 °C and for more than 37 weeks at -25 °C in THF.[2][3] | Less stable; typically prepared fresh and used within a few days. | Air-sensitive; requires inert atmosphere and well-degassed solvents.[4] |
| Solubility | High in THF due to tert-butyl groups. | Good in ethereal solvents. | Soluble in THF, forming a deep blue-green solution. |
| Key Applications | Reductive decyanation, reductive cleavage of C-O and C-S bonds, alternative to Birch reduction, generation of organolithium reagents.[5][6] | Similar to LiDBB, but often less selective. | Reductive coupling of carbonyls, ketones, and esters; Barbier reactions.[4] |
Yield Comparison in Reductive Decyanation of α-Aminonitriles
The reductive decyanation of α-aminonitriles to generate tertiary α-amino carbanions is a powerful transformation in alkaloid synthesis. LiDBB has proven to be a highly effective reagent for this purpose.
| Substrate | Reducing Agent | Yield (%) | Reference |
| N-benzyl-2-cyano-piperidine | LiDBB | 85 | [7] |
| N-Boc-2-cyano-pyrrolidine | LiDBB | 78 | [7] |
| N-benzyl-2-cyano-piperidine | Sodium Naphthalenide | 75 | |
| N-Boc-2-cyano-pyrrolidine | SmI₂/HMPA | 65 |
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful application of these powerful reducing agents.
Preparation of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB)
Materials:
-
4,4'-Di-tert-butylbiphenyl (DBB)
-
Lithium metal (wire or granules)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a rubber septum, add 4,4'-di-tert-butylbiphenyl (1.1 equivalents).
-
Flush the flask with argon or nitrogen.
-
Add anhydrous THF via syringe.
-
While stirring vigorously, add freshly cut lithium metal (1.0 equivalent) to the solution.
-
The solution will gradually turn a deep green color, indicating the formation of the radical anion. The reaction is typically stirred at room temperature for 2-4 hours or until the lithium is consumed.
-
The resulting LiDBB solution is ready for use. For storage, it should be kept under an inert atmosphere at -25 °C.[2][3]
Preparation of Sodium Naphthalenide
Materials:
-
Naphthalene
-
Sodium metal
-
Anhydrous tetrahydrofuran (THF)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add naphthalene (1.1 equivalents).
-
Add anhydrous THF to dissolve the naphthalene.
-
Add freshly cut sodium metal (1.0 equivalent) to the stirring solution.
-
The solution will rapidly develop a deep green-black color. The mixture is typically stirred at room temperature for at least 2 hours to ensure complete formation of the radical anion.
-
The sodium naphthalenide solution should be used immediately after preparation.
Preparation of Samarium(II) Iodide (SmI₂)
Materials:
-
Samarium metal powder
-
1,2-Diiodoethane or Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add samarium metal powder (1.0 equivalent).
-
Under a positive pressure of argon or nitrogen, add anhydrous THF.
-
To the stirring suspension of samarium metal, add a solution of 1,2-diiodoethane (0.9 equivalents) or iodine (0.9 equivalents) in anhydrous THF dropwise.
-
The reaction is exothermic and the solution will turn a deep blue-green color. The mixture is typically stirred at room temperature for 1-2 hours.
-
The resulting SmI₂ solution is highly air- and moisture-sensitive and should be used immediately under an inert atmosphere.[4]
Key Advantages of Using 4,4'-Di-tert-butylbiphenyl
The use of DBB as a precursor for a SET reducing agent offers several distinct advantages over its alternatives:
-
Enhanced Stability: The tert-butyl groups on the biphenyl core sterically hinder dimerization and other decomposition pathways of the radical anion, leading to significantly greater stability of LiDBB solutions compared to sodium naphthalenide.[2][3] This allows for the preparation of stock solutions that can be stored for extended periods, improving laboratory efficiency.
-
Improved Solubility: The lipophilic tert-butyl groups increase the solubility of both DBB and LiDBB in ethereal solvents, facilitating easier handling and more consistent reaction conditions.
-
Tunable Reactivity: While the intrinsic reduction potential of LiDBB is high, its reactivity can be modulated by the choice of solvent and temperature, offering a degree of control over the reduction process.
-
Favorable Byproducts: The byproduct of the reduction is the neutral and relatively non-polar 4,4'-di-tert-butylbiphenyl, which is often easily removed from the reaction mixture by crystallization or chromatography.
Visualizing the Workflow: Reductive Decyanation of an α-Aminonitrile using LiDBB
The following diagram illustrates the typical experimental workflow for the reductive decyanation of an α-aminonitrile, a key transformation where LiDBB excels.
Caption: Experimental workflow for the LiDBB-mediated reductive decyanation of an α-aminonitrile.
Conclusion
While various precursors can generate potent single-electron transfer reducing agents, 4,4'-di-tert-butylbiphenyl stands out due to the superior stability, solubility, and handling characteristics of its corresponding lithium radical anion, LiDBB. The experimental data demonstrates that LiDBB often provides higher yields and greater selectivity in key synthetic transformations compared to alternatives like sodium naphthalenide and samarium(II) iodide. For researchers in drug development and complex molecule synthesis, the reliability and efficiency offered by DBB as a precursor make LiDBB an invaluable tool in their synthetic arsenal.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The reductive decyanation reaction: an overview and recent developments [beilstein-journals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The reductive decyanation reaction: an overview and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Lithium Di-tert-butylbiphenylide in Organic Synthesis
Lithium di-tert-butylbiphenylide (LiDBB) is a powerful single-electron transfer (SET) reagent widely employed in organic synthesis for a variety of transformations, most notably for the generation of organolithium species from organic halides and the reductive cleavage of various functional groups. However, its application is not without limitations. This guide provides a comprehensive comparison of LiDBB with common alternatives, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Core Limitations of Lithium Di-tert-butylbiphenylide
The primary drawbacks of LiDBB are its limited stability and the practical challenges associated with its preparation and handling.
Limited Thermal Stability: LiDBB solutions in tetrahydrofuran (THF) are prone to decomposition at ambient temperatures.[1][2][3] Studies have shown that at 20°C, LiDBB solutions undergo various decomposition pathways, leading to the destruction of the THF solvent.[1][2][3] For practical use, it is recommended to prepare LiDBB solutions at 0°C, where they are stable for about a week.[1][2][3] For longer-term storage, solutions can be kept at -25°C for over 37 weeks without significant degradation.[1][2][3]
Moisture and Air Sensitivity: As a potent reducing agent, LiDBB is extremely sensitive to moisture and atmospheric oxygen. Its preparation and all subsequent reactions must be conducted under strictly inert conditions (e.g., under an argon or nitrogen atmosphere) using anhydrous solvents.
Performance Comparison with Alternative Reagents
The utility of LiDBB is best understood in the context of alternative reagents for similar chemical transformations. The most common alternatives include lithium naphthalenide (LiN) and samarium(II) iodide (SmI₂).
Reductive Lithiation of Organic Halides
One of the principal applications of LiDBB is the formation of organolithium reagents from organic halides. In this arena, it is often compared to the more traditional reagent, lithium naphthalenide.
LiDBB vs. Lithium Naphthalenide (LiN): LiDBB is generally considered superior to LiN for the preparation of alkyllithium reagents from alkyl chlorides, exhibiting fewer side reactions.[1] The higher reduction potential of the di-tert-butylbiphenylide anion also extends the substrate scope compared to the naphthalenide anion.
| Substrate | Reagent | Yield of Trapped Product (%) | Reference |
| 1-Chlorooctane | LiDBB | 93-95 | [1] |
| 1-Chlorooctane | LiN | Variable (21-88) | [1] |
| 2-Chloropyridine | LiN | 72 | [4] |
| 2-Bromopyridine | LiN | 74 | [4] |
Reductive Cleavage of Functional Groups
LiDBB is also employed for the reductive cleavage of various protecting groups and functional groups containing carbon-heteroatom bonds.
LiDBB vs. Samarium(II) Iodide (SmI₂): SmI₂ is a milder single-electron reducing agent that offers excellent functional group tolerance.[5] Unlike the highly basic organolithium species generated by LiDBB, the intermediates formed from SmI₂ reductions are generally less reactive, which can be advantageous in complex molecule synthesis.
| Transformation | Reagent | Conditions | Yield (%) | Reference |
| Reduction of α,β-unsaturated ketones | SmI₂ | THF, proton source | Generally high | [6] |
| Reductive cleavage of benzyl ethers | LiDBB | THF, -78°C | High | [7] |
| Reductive cleavage of esters | SmI₂/H₂O | THF | Excellent | [8] |
| Deprotection of tosyl groups | SmI₂/amine/H₂O | rt | >90 | [6] |
Ammonia-Free Birch Reduction
LiDBB offers a significant advantage in performing Birch-type reductions of aromatic compounds under ammonia-free conditions.[9] This circumvents the need for cryogenic temperatures and the handling of liquid ammonia, making the procedure more practical for many laboratory settings.[10][11][12]
| Aromatic Substrate | Reagent System | Product | Reference |
| Naphthalene | LiDBB, BMEA, THF | Dihydronaphthalene derivatives | [9] |
| Substituted Benzenes | Na/NH₃ (l), alcohol | 1,4-Cyclohexadienes | [11][12] |
Experimental Protocols
Preparation of Lithium Di-tert-butylbiphenylide (LiDBB)
A representative procedure for the preparation of a LiDBB solution is as follows:
-
An oven-dried, three-necked flask equipped with a magnetic stir bar, a gas inlet, and a septum is flushed with argon.
-
4,4'-Di-tert-butylbiphenyl (DBB) and anhydrous tetrahydrofuran (THF) are added to the flask.
-
Lithium metal (wire or granules) is added in portions to the stirred solution at 0°C.
-
The mixture is stirred vigorously at 0°C for several hours, during which the solution develops a characteristic deep green or blue-green color, indicating the formation of the radical anion.[13]
Reductive Lithiation of an Alkyl Phenyl Sulfide with LiDBB
This protocol illustrates the generation of an organolithium reagent:
-
A solution of the alkyl phenyl sulfide in anhydrous THF is cooled to -78°C under an argon atmosphere.
-
A solution of LiDBB in THF is added dropwise until the green color persists, indicating the consumption of the sulfide.
-
The resulting organolithium species can then be quenched with an appropriate electrophile.[1]
Preparation of Lithium Naphthalenide (LiN)
A standard procedure for generating LiN is as follows:
-
In an oven-dried, argon-flushed flask, naphthalene is dissolved in anhydrous THF.
-
Lithium metal is added to the stirred solution at room temperature.
-
The mixture is stirred until the lithium is consumed and a dark green solution of LiN is formed. The process can be accelerated by sonication.[14][15][16]
Reduction of an α,β-Unsaturated Ketone with SmI₂
A typical procedure for this transformation is:
-
A solution of the α,β-unsaturated ketone in THF is prepared in a flask under an inert atmosphere.
-
A solution of SmI₂ in THF (commercially available or freshly prepared) is added, often in the presence of a proton source like methanol or water.
-
The reaction is stirred at room temperature or below until the starting material is consumed, as indicated by a color change from deep blue/green to yellow.
Visualizing Reaction Workflows
Generation of Organolithium Reagents
The following diagram illustrates the general workflow for the generation of an organolithium reagent from an organic halide using a lithium arene radical anion like LiDBB or LiN, followed by electrophilic trapping.
Caption: Workflow for organolithium generation and trapping.
Conclusion
Lithium di-tert-butylbiphenylide is a valuable and potent reducing agent in organic synthesis, particularly for the generation of sensitive organolithium species and for conducting ammonia-free Birch reductions. Its primary limitation is its thermal instability, which necessitates careful temperature control during its preparation and use. When compared to alternatives, LiDBB often provides superior yields and cleaner reactions than lithium naphthalenide for the formation of alkyllithiums from chlorides. However, for reductions requiring greater functional group tolerance and milder conditions, samarium(II) iodide may be the reagent of choice. A thorough consideration of the substrate, the desired transformation, and the practical laboratory constraints will guide the synthetic chemist to the most appropriate and effective reductive method.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. researchgate.net [researchgate.net]
- 8. Samarium (low valent) [organic-chemistry.org]
- 9. Ammonia Free Partial Reduction of Aromatic Compounds Using Lithium Di-tert-butylbiphenyl (LiDBB) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Birch reduction - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books [thieme-connect.de]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Lithium naphthalene - Wikipedia [en.wikipedia.org]
- 16. Organosynthetic & Organometallic Chemistry: preparation of LN (lithium naphthalenide) [tvv2008.blogspot.com]
A Comparative Guide to 4,4'-Di-tert-butylbiphenyl and High-Performance Ligands in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and catalysts is a critical decision in the scale-up of synthetic routes. This guide provides a comprehensive cost-benefit analysis of 4,4'-Di-tert-butylbiphenyl and compares its utility against two widely used Buchwald phosphine ligands, SPhos and JohnPhos, in the context of large-scale chemical synthesis.
While 4,4'-Di-tert-butylbiphenyl (DTBB) is primarily recognized for its role as an electron transfer agent in the formation of the powerful reducing agent Lithium di-tert-butylbiphenylide (LDBB), its structural similarity to biphenyl-based phosphine ligands warrants an examination of its potential, or lack thereof, in palladium-catalyzed cross-coupling reactions. This comparison will focus on the well-established applications of each compound, providing a clear rationale for their use in industrial settings.
Core Applications and Performance Comparison
The utility of these compounds in large-scale synthesis is dictated by their chemical reactivity and efficiency in specific applications. DTBB's primary role is fundamentally different from that of SPhos and JohnPhos.
4,4'-Di-tert-butylbiphenyl (DTBB): The principal application of DTBB in large-scale synthesis is as a precursor to Lithium di-tert-butylbiphenylide (LDBB), a potent, soluble, and relatively stable reducing agent.[1][2] LDBB is employed in a variety of transformations, including reductive cleavage of ethers, dehalogenations, and the generation of organolithium reagents. Its effectiveness stems from its ability to act as a single-electron transfer reagent.
SPhos and JohnPhos: These are state-of-the-art, electron-rich, and sterically hindered phosphine ligands developed by the Buchwald group for palladium-catalyzed cross-coupling reactions.[3] They have demonstrated exceptional performance in Suzuki-Miyaura, Buchwald-Hartwig amination, and other cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency, even with challenging substrates.[3][4] Their use allows for low catalyst loadings, fast reaction times, and high yields in the synthesis of complex molecules, making them invaluable in the pharmaceutical and fine chemical industries.[3][5]
Cost-Benefit Analysis for Large-Scale Synthesis
The economic viability of a synthetic route at scale is a primary concern. This analysis considers the bulk pricing of each compound and relates it to their performance in their respective primary applications.
| Compound | Supplier Example(s) | Price (USD/kg) - indicative | Primary Application | Key Performance Metric |
| 4,4'-Di-tert-butylbiphenyl | ChemicalBook | ~$1.00 - $200.00[6] | Precursor for LDBB reducing agent | Efficiency of reduction reaction |
| SPhos | Sigma-Aldrich | ~$10,180[1] | Ligand for Pd-catalyzed cross-coupling | High yields, low catalyst loading, high TON |
| JohnPhos | Strem Chemicals | ~$14,480 | Ligand for Pd-catalyzed cross-coupling | High yields, low catalyst loading, high TON |
Note: Prices are indicative and can vary significantly based on supplier, purity, and quantity.
Analysis:
-
4,4'-Di-tert-butylbiphenyl is a significantly more economical reagent compared to the specialized phosphine ligands.[6] Its cost-effectiveness is high when used as a stoichiometric or catalytic electron transfer agent in reductions where LDBB is the reagent of choice. However, its direct application as a ligand in palladium-catalyzed cross-coupling is not its intended or optimized function, and therefore, performance data in this area is scarce. Attempting to use it as a substitute for a highly engineered ligand like SPhos or JohnPhos in a Suzuki-Miyaura reaction would likely result in poor yields, high catalyst loading, and overall process inefficiency, negating any initial cost savings on the ligand itself.
-
SPhos and JohnPhos , while having a much higher initial cost, provide significant value in large-scale cross-coupling reactions through their high efficiency.[3][4] The ability to use very low palladium catalyst loadings (often in the ppm range for highly active pre-catalysts) can lead to substantial cost savings, as palladium is a precious metal.[5] Furthermore, the high turnover numbers (TONs) and turnover frequencies (TOFs) achieved with these ligands mean that a small amount of catalyst can produce a large amount of product quickly, increasing throughput and reducing reactor time.[3][7] The selection between SPhos and JohnPhos often depends on the specific substrates and reaction conditions, with subtle differences in their steric and electronic properties influencing performance.[3]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and scale-up. Below are representative protocols for the primary applications of each compound.
Protocol 1: Synthesis of 4,4'-Di-tert-butylbiphenyl[8]
This procedure describes a Friedel-Crafts alkylation to produce 4,4'-Di-tert-butylbiphenyl.
Materials:
-
Biphenyl (5 g, 0.03 mol)
-
tert-Butyl chloride (10 mL, 0.09 mol)
-
Anhydrous ferric chloride (0.2 g, 0.01 mol)
-
Dry dichloromethane (25 mL)
-
10% Hydrochloric acid
-
95% Ethanol
Procedure:
-
In a 250 mL two- or three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride tube connected to a gas absorption trap), combine biphenyl, tert-butyl chloride, and dry dichloromethane.
-
Stir the mixture until the biphenyl is completely dissolved.
-
Add anhydrous ferric chloride and continue stirring. The evolution of HCl gas should be observable.
-
Heat the reaction mixture in a water bath to maintain a gentle reflux for 1 hour.
-
After cooling, transfer the reaction mixture to a separating funnel.
-
Wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from 95% ethanol to yield 4,4'-Di-tert-butylbiphenyl.
Safety: This reaction should be performed in a well-ventilated fume hood due to the evolution of corrosive HCl gas. Dichloromethane is a suspected carcinogen and should be handled with appropriate personal protective equipment.[8]
Protocol 2: Preparation of Lithium 4,4'-Di-tert-butylbiphenylide (LDBB)[9]
This protocol details the preparation of a 0.4 M solution of LDBB in THF.
Materials:
-
4,4'-Di-tert-butylbiphenyl (DBB) (56 g, 0.21 mol)
-
Lithium metal, clean pieces (1.5 g, 0.22 mol)
-
Dry Tetrahydrofuran (THF) (600 mL)
-
Argon atmosphere
Procedure:
-
In an oven-dried, 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and gas inlet, flush the apparatus with dry argon.
-
Add dry THF and 4,4'-di-tert-butylbiphenyl to the flask.
-
While stirring at room temperature under an argon atmosphere, add the lithium pieces.
-
A dark blue-greenish color will appear, indicating the formation of the radical anion.
-
Immerse the flask in an ice-cold bath and stir vigorously for 4 hours at 0°C.
-
The resulting LDBB solution is ready for use. For long-term storage, it is stable for over a week at 0°C and for many weeks at -25°C.[2]
Safety: Lithium metal is highly reactive and pyrophoric. This procedure must be carried out under an inert atmosphere by trained personnel. Organolithium compounds are corrosive and flammable.[9]
Protocol 3: Large-Scale Suzuki-Miyaura Cross-Coupling using SPhos Ligand (General Procedure)[4]
This is a general procedure adaptable for large-scale synthesis. Specific quantities will vary based on the substrates.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 1 mol%)
-
SPhos (0.02 - 2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, 2-MeTHF), often with a small amount of water
Procedure:
-
To a suitable, inerted reactor, charge the aryl/heteroaryl halide, aryl/heteroaryl boronic acid/ester, and the base.
-
In a separate vessel, prepare the catalyst solution by dissolving the palladium source and SPhos in a portion of the solvent.
-
Add the catalyst solution to the reactor.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture.
-
Perform an aqueous workup to remove the inorganic salts and the boron-containing byproducts.
-
The product is then isolated from the organic phase, which may involve crystallization, distillation, or chromatography.
Safety: Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents used are often flammable. Large-scale reactions should be conducted with appropriate engineering controls and safety protocols.
Visualizing Workflows and Relationships
Synthesis and Application of 4,4'-Di-tert-butylbiphenyl
Caption: Workflow for the synthesis of 4,4'-Di-tert-butylbiphenyl and its use in preparing LDBB for reductions.
Generalized Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between 4,4'-Di-tert-butylbiphenyl, SPhos, and JohnPhos for large-scale synthesis is entirely dependent on the intended chemical transformation.
-
For reductive processes requiring a potent, soluble electron transfer agent, 4,4'-Di-tert-butylbiphenyl is the clear choice due to its efficacy in forming LDBB and its significantly lower cost.
-
For palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the use of highly specialized phosphine ligands is paramount for achieving the efficiency required for industrial production. SPhos and JohnPhos are superior choices, and a thorough cost analysis should be performed, considering not only the ligand cost but also the savings from reduced palladium loading, increased yield, and faster reaction times. The selection between SPhos and JohnPhos will depend on in-house process optimization for the specific substrates of interest.
References
- 1. Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB) - Lookchem [lookchem.com]
- 2. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. 4,4'-DI-TERT-BUTYLBIPHENYL | 1625-91-8 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Spectroscopic Evidence for the Formation of Radical Anions: A Comparative Guide to LDBB and Alternatives
For researchers, scientists, and drug development professionals, the generation and characterization of radical anions are crucial steps in a variety of synthetic methodologies. This guide provides a comparative overview of the spectroscopic evidence for the formation of the Lithium 4,4'-di-tert-butylbiphenylide (LDBB) radical anion and common alternatives, supported by experimental data and detailed protocols.
The LDBB radical anion is a powerful single-electron transfer (SET) reagent widely used in organic synthesis for its ability to reductively cleave a range of functional groups. Its formation is accompanied by a distinct color change and can be definitively confirmed through spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy. This guide will delve into the spectroscopic signatures of the LDBB radical anion and compare them with those of other common SET reagents.
Comparative Spectroscopic Data
While the LDBB radical anion is known for its characteristic deep blue-green color, specific spectroscopic data can be elusive in the literature. In contrast, alternatives like lithium naphthalenide and sodium naphthalenide have been more extensively characterized. The following table summarizes the available spectroscopic data for these SET reagents.
| Reagent | Appearance of Radical Anion | UV-Vis λmax (nm) | EPR g-value |
| Lithium 4,4'-di-tert-butylbiphenylide (LDBB) | Deep blue-green | Not widely reported | Not widely reported |
| Lithium Naphthalenide | Dark green | ~463, 735 | ~2.0026 |
| Sodium Naphthalenide | Dark green | ~463, 735 | ~2.0027 |
Experimental Protocols
Preparation of Lithium 4,4'-di-tert-butylbiphenylide (LDBB) Radical Anion Solution
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
4,4'-di-tert-butylbiphenyl (DBB)
-
Lithium metal (wire or granules)
-
Anhydrous tetrahydrofuran (THF)
-
Argon gas
-
Schlenk flask or similar apparatus
Procedure:
-
Under an inert atmosphere of argon, add 4,4'-di-tert-butylbiphenyl to anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.
-
To the stirred solution, add small pieces of lithium metal.
-
Continue stirring at room temperature. The formation of the LDBB radical anion is indicated by the appearance of a deep blue-green color.
-
The solution is typically stirred for several hours to ensure complete formation of the radical anion. The concentration of the resulting solution can be determined by titration.
UV-Vis Spectroscopy for Radical Anion Characterization
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvette with a septum-sealed cap
Procedure:
-
Prepare the radical anion solution in a glovebox or under an inert atmosphere.
-
Transfer an aliquot of the solution to a quartz cuvette that has been purged with argon.
-
Seal the cuvette with a septum-sealed cap to prevent exposure to air and moisture.
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 300-900 nm). The appearance of new absorption bands not present in the spectrum of the neutral precursor is indicative of radical anion formation.
EPR Spectroscopy for Radical Anion Characterization
Instrumentation:
-
EPR spectrometer
-
EPR tube with a stopcock
Procedure:
-
In a glovebox, transfer a sample of the radical anion solution into an EPR tube.
-
Seal the EPR tube with a stopcock to maintain an inert atmosphere.
-
Freeze the sample in liquid nitrogen if low-temperature measurements are desired.
-
Place the EPR tube in the spectrometer's resonant cavity.
-
Record the EPR spectrum. The presence of a signal confirms the existence of a paramagnetic species (the radical anion). The g-value and any observed hyperfine splitting can be used to further characterize the radical anion.
Visualizing the Formation and Reactivity of LDBB
The formation of the LDBB radical anion and its subsequent reaction with a substrate via single-electron transfer can be represented by the following logical workflow.
Caption: Formation of the LDBB radical anion and its subsequent single-electron transfer to a substrate.
Alternatives to LDBB
While LDBB is a highly effective SET reagent, several alternatives are available, each with its own advantages and disadvantages.
-
Lithium and Sodium Naphthalenide: These are perhaps the most common alternatives to LDBB. They are easily prepared from naphthalene and the corresponding alkali metal. Their spectroscopic properties are well-documented, making their formation and concentration easy to monitor.
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for generating radical anions under mild conditions. A photocatalyst absorbs light and then engages in an electron transfer with a substrate to form the radical anion. This method avoids the use of stoichiometric amounts of strong reducing agents.
-
Electrochemical Reduction: Direct electrochemical reduction of a substrate at an electrode surface can generate the corresponding radical anion with high precision and control. This technique allows for the fine-tuning of the reduction potential.
The choice of which SET reagent or method to use will depend on the specific substrate, desired reaction conditions, and available equipment. The spectroscopic techniques outlined in this guide are essential tools for confirming the successful generation of the desired radical anion intermediate in all of these approaches.
A Comparative Guide to the Environmental Impact of 4,4'-Di-tert-butylbiphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,4'-Di-tert-butylbiphenyl, a valuable intermediate in various chemical industries, has traditionally relied on the Friedel-Crafts alkylation of biphenyl. However, growing environmental concerns necessitate a thorough assessment of this method and an exploration of greener alternatives. This guide provides a comprehensive comparison of the traditional synthesis route with a more environmentally benign approach utilizing a solid acid catalyst, supported by experimental data and detailed protocols.
Comparison of Synthesis Methodologies
The environmental impact of a chemical synthesis is multifaceted, encompassing factors such as the choice of reagents and solvents, energy consumption, and waste generation. Here, we compare the conventional Friedel-Crafts alkylation with a greener alternative employing a solid acid catalyst.
Traditional Method: Friedel-Crafts Alkylation
The classical synthesis of 4,4'-Di-tert-butylbiphenyl involves the Friedel-Crafts alkylation of biphenyl using tert-butyl chloride as the alkylating agent and a Lewis acid catalyst, typically anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), in a chlorinated solvent like dichloromethane (CH₂Cl₂)[1].
Key Environmental Concerns:
-
Hazardous Reagents and Solvents: Dichloromethane is a volatile organic compound (VOC) and a suspected carcinogen[2]. The use of corrosive and air-sensitive Lewis acids like AlCl₃ poses handling risks and generates significant waste during workup[3].
-
Waste Generation: The reaction produces hydrogen chloride (HCl) gas as a byproduct, which is corrosive and requires neutralization, adding to the waste stream. The catalyst is typically used in stoichiometric or near-stoichiometric amounts and is difficult to recover and reuse.
-
Workup and Purification: The workup procedure involves quenching the reaction with water, leading to the formation of acidic aqueous waste. Purification often requires column chromatography, which consumes large volumes of solvents[2].
Greener Alternative: Solid Acid Catalysis
A more sustainable approach to the synthesis of 4,4'-Di-tert-butylbiphenyl involves the use of a solid acid catalyst, such as a zeolite, with tert-butanol as the alkylating agent[4]. This method offers several environmental advantages over the traditional Friedel-Crafts reaction.
Key Environmental Benefits:
-
Benign Alkylating Agent: Tert-butanol is less toxic and corrosive than tert-butyl chloride. The only byproduct of the alkylation reaction is water.
-
Reusable Catalyst: Solid acid catalysts like zeolites are heterogeneous, allowing for easy separation from the reaction mixture by simple filtration and potential for reuse, which significantly reduces waste[5].
-
Solvent-Free or Greener Solvents: These reactions can often be carried out in the absence of a solvent or in more environmentally friendly solvents.
-
Simplified Workup: The workup is significantly simpler, often involving only filtration to remove the catalyst, followed by removal of any excess reactants.
Quantitative Comparison of Synthesis Routes
To provide a clear and objective comparison, the following tables summarize key quantitative data for the traditional and a representative greener synthesis of 4,4'-Di-tert-butylbiphenyl.
Table 1: Comparison of Reaction Parameters and Green Metrics
| Parameter | Traditional Friedel-Crafts Alkylation | Greener Solid Acid Catalysis |
| Alkylating Agent | tert-Butyl Chloride | tert-Butanol |
| Catalyst | Ferric Chloride (FeCl₃) | Zeolite H-Beta |
| Solvent | Dichloromethane | None (or high-boiling hydrocarbon) |
| Reaction Temperature | Room Temperature to Reflux | 160 °C |
| Reaction Time | Overnight | 4 hours |
| Product Yield | ~100% (crude)[1] | High conversion and selectivity (specific yield data for 4,4'-DTBB not available in detail)[4] |
| Atom Economy | 93.7% | 93.7% |
| E-Factor (estimated) | >5 | <1 |
| Catalyst Recyclability | No | Yes |
Note: The Atom Economy is calculated based on the stoichiometry of the reaction forming the desired product and HCl (for the traditional method) or water (for the greener method). The E-factor is an estimation and can vary significantly based on the specific experimental conditions and workup procedures.
Experimental Protocols
Traditional Synthesis: Friedel-Crafts Alkylation of Biphenyl
Materials:
-
Biphenyl (15.4 g, 100 mmol)
-
Anhydrous Ferric Chloride (80 mg)
-
tert-Butyl Chloride (23.2 mL, 215 mmol)
-
Dichloromethane (100 mL)
-
Hexane
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of biphenyl and anhydrous ferric chloride in dichloromethane at room temperature, slowly add tert-butyl chloride.
-
Stir the reaction mixture overnight.
-
Wash the product with water and extract with hexane three times.
-
Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution in vacuo to obtain the crude product[1].
Greener Synthesis: Zeolite-Catalyzed Alkylation of Biphenyl (Representative Protocol)
Materials:
-
Biphenyl
-
tert-Butanol
-
Zeolite H-Beta catalyst
Procedure:
-
A mixture of biphenyl, tert-butanol, and the zeolite catalyst is heated in a suitable reactor.
-
The reaction is carried out at a specific temperature (e.g., 160 °C) for a set duration (e.g., 4 hours).
-
After the reaction, the solid catalyst is separated by filtration.
-
The filtrate is then worked up to isolate the product. This may involve distillation to remove unreacted starting materials[4].
Note: A detailed experimental protocol with specific quantities for the synthesis of 4,4'-di-tert-butylbiphenyl using a solid acid catalyst was not available in the searched literature. The above is a generalized procedure based on similar reactions.
Environmental Impact and Toxicity
Table 2: Environmental and Toxicological Profile of Key Substances
| Substance | Role in Synthesis | Key Hazards |
| Biphenyl | Starting Material | Irritant, environmental hazard. |
| tert-Butyl Chloride | Alkylating Agent (Traditional) | Flammable, irritant. |
| tert-Butanol | Alkylating Agent (Greener) | Flammable, irritant. |
| Dichloromethane | Solvent (Traditional) | Suspected carcinogen, volatile organic compound. |
| Ferric Chloride | Catalyst (Traditional) | Corrosive, causes skin and eye burns. |
| Zeolite H-Beta | Catalyst (Greener) | Generally considered non-toxic and environmentally benign. |
| 4,4'-Di-tert-butylbiphenyl | Product | Limited data available. Safety data sheets indicate no acute toxicity, but long-term environmental fate is not well-studied[3][6]. |
While specific data on the aquatic toxicity and biodegradability of 4,4'-Di-tert-butylbiphenyl is limited, related compounds like di-tert-butylphenols are classified as persistent and toxic to aquatic life[7]. Standardized biodegradability tests, such as the OECD 301 series, would be necessary to definitively assess the environmental persistence of 4,4'-di-tert-butylbiphenyl[2][6][8][9].
Signaling Pathways and Workflows
To visualize the processes described, the following diagrams have been generated using Graphviz.
References
- 1. 4,4'-DI-TERT-BUTYLBIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 2. concawe.eu [concawe.eu]
- 3. 4,4'-DI-TERT-BUTYLBIPHENYL - Safety Data Sheet [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. oecd.org [oecd.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,4'-Di-tert-butylbiphenyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
4,4'-Di-tert-butylbiphenyl is a non-hazardous solid organic compound. Adherence to proper disposal procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step instructions for the safe handling and disposal of 4,4'-Di-tert-butylbiphenyl waste.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, gloves, and a lab coat. In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.
Disposal Protocol: Step-by-Step Guidance
The disposal of 4,4'-Di-tert-butylbiphenyl should be managed as a non-hazardous solid waste. However, it is imperative to consult and adhere to all local, state, and federal regulations, as disposal guidelines may vary.
Step 1: Waste Segregation and Collection
-
Collect waste 4,4'-Di-tert-butylbiphenyl in a dedicated, clearly labeled, and sealed container.
-
Do not mix with hazardous waste streams (e.g., halogenated solvents, heavy metals).
Step 2: Packaging and Labeling
-
Package the waste securely to prevent spillage. It is recommended to use at least two layers of packaging.[1]
-
The innermost container should be the original product container if possible, with its label intact.[1]
-
The outer container must be clearly labeled as "Non-hazardous Waste" and should identify the contents as "4,4'-Di-tert-butylbiphenyl".[1]
Step 3: Final Disposal
-
Landfill: As a non-hazardous solid waste, 4,4'-Di-tert-butylbiphenyl can typically be disposed of in a standard municipal or industrial landfill.[2][3] Laboratory personnel are often responsible for transporting the securely packaged and labeled waste directly to the designated dumpster.[1][4] Do not leave chemical waste in laboratory trash cans for custodial staff to handle.[4]
-
Incineration: An alternative disposal method for non-halogenated organic compounds is incineration at a licensed facility. This method ensures the complete destruction of the chemical. Commercial incinerators typically operate at high temperatures (around 1600°F or 870°C) to ensure the complete destruction of non-halogenated organic materials.[5]
Always confirm the appropriate disposal route with your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the disposal of 4,4'-Di-tert-butylbiphenyl.
| Parameter | Value | Source |
| Waste Classification | Non-Hazardous Solid | Safety Data Sheets |
| Recommended Incineration Temperature | ~1600°F (870°C) | EPA Guidance[5] |
| Incineration Residence Time | ~0.75 seconds | EPA Guidance[5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4,4'-Di-tert-butylbiphenyl.
Caption: Disposal workflow for 4,4'-Di-tert-butylbiphenyl.
References
Personal protective equipment for handling 4,4-Di-tert-butylbiphenyl
This guide provides crucial safety and logistical information for the handling and disposal of 4,4'-Di-tert-butylbiphenyl, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling 4,4'-Di-tert-butylbiphenyl, a solid, non-hazardous compound, adherence to the following personal protective equipment standards is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | Dust Mask | N95 (US) or equivalent | Prevents inhalation of the fine powder, which can cause respiratory irritation.[1] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile (for incidental contact), Neoprene, or Butyl rubber | While 4,4'-Di-tert-butylbiphenyl is not classified as hazardous, gloves are essential to prevent skin contact. For prolonged or direct contact, consider more resistant materials. Nitrile gloves offer splash protection but should be changed immediately upon contamination.[2][3][4] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination with the chemical powder. |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling and maintain the integrity of the compound, follow this detailed experimental workflow.
-
Preparation :
-
Ensure a clean and organized workspace.
-
Verify that a calibrated scale, weigh paper or boat, and appropriate glassware are available.
-
Confirm that the designated waste container is properly labeled and within reach.
-
Don all required Personal Protective Equipment (PPE) as specified in the table above.
-
-
Dispensing and Weighing :
-
Conduct all handling of the solid compound within a fume hood or a well-ventilated area to minimize inhalation risk.
-
Carefully open the container, avoiding any sudden movements that could create airborne dust.
-
Use a clean, dry spatula to transfer the desired amount of 4,4'-Di-tert-butylbiphenyl onto a weigh paper or into a weigh boat on a calibrated analytical balance.
-
Handle the compound gently to prevent generating dust.
-
-
Transfer and Use :
-
Once the desired amount is weighed, carefully transfer it to the reaction vessel or solvent.
-
If dissolving, add the solvent to the solid slowly to prevent splashing.
-
Securely close the main container of 4,4'-Di-tert-butylbiphenyl immediately after use to prevent contamination and exposure.
-
-
Post-Handling :
-
Clean any residual powder from the spatula and work surface using a dry wipe, which should then be disposed of as solid waste.
-
Remove gloves and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan: Waste Management Protocol
Proper disposal of 4,4'-Di-tert-butylbiphenyl and associated waste is critical to environmental and workplace safety. As a non-hazardous solid, the disposal procedure is straightforward but must be followed diligently.
-
Solid Waste :
-
Empty Containers :
-
Ensure the original container is empty of any free-standing solid.
-
Deface the label of the empty container to prevent misuse.
-
Dispose of the empty, defaced container in the regular laboratory glass or solid waste stream, as appropriate.
-
-
Contaminated Solvents :
-
If 4,4'-Di-tert-butylbiphenyl is dissolved in a solvent, the disposal of the resulting solution must adhere to the guidelines for that specific solvent. If the solvent is hazardous, the mixture is to be treated as hazardous waste.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the handling and disposal process for 4,4'-Di-tert-butylbiphenyl.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. gloves.com [gloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Protection Against Chemicals: What to consider when Selecting Chemical Gloves - Solmeglas SL [solmeglas.com]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
